molecular formula C8H14O2S2 B138379 (S)-lipoic acid CAS No. 1077-27-6

(S)-lipoic acid

Numéro de catalogue: B138379
Numéro CAS: 1077-27-6
Poids moléculaire: 206.3 g/mol
Clé InChI: AGBQKNBQESQNJD-ZETCQYMHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-Lipoic Acid is the synthetic enantiomer of the naturally occurring cofactor, alpha-lipoic acid . Unlike the (R)-enantiomer, which is endogenously synthesized and bound to protein in mitochondrial enzyme complexes, the (S)-form is not produced naturally and offers distinct research applications . This compound is of significant interest in scientific studies for its role as a biochemical tool to investigate antioxidant mechanisms, cellular signaling, and metabolic pathways. Researchers utilize this compound to study its effects on glucose uptake and insulin sensitivity, with some evidence suggesting it may have a different, and sometimes inhibitory, effect compared to the (R)-form, providing a critical point of comparison in metabolic research . Its unique properties are also valuable in neuroscience, where it is used to model neuronal sensitivity and study calcium channel modulation . This high-purity product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human consumption purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-[(3S)-dithiolan-3-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBQKNBQESQNJD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSS[C@H]1CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904735
Record name (S)-Lipoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-Lipoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.24e-01 g/L
Record name (S)-Lipoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1077-27-6
Record name (S)-Thioctic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1077-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-Lipoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Lipoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-alpha-Lipoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOCTIC ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2Y905FQ57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (S)-Lipoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of (S)-Lipoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the chemical synthesis and purification of (S)-lipoic acid, the biologically active enantiomer of this potent antioxidant. The document details common synthetic routes, including racemic synthesis followed by chiral resolution and direct asymmetric synthesis. Furthermore, it outlines effective purification protocols to achieve high enantiomeric and chemical purity, crucial for research and pharmaceutical applications.

Overview of Synthetic Strategies

The synthesis of enantiomerically pure this compound can be broadly categorized into two main approaches: the resolution of a racemic mixture and asymmetric synthesis. The choice of strategy often depends on factors such as scale, cost, and desired purity.

  • Racemic Synthesis and Chiral Resolution: This is a widely used industrial method. It involves the initial non-stereoselective synthesis of (±)-lipoic acid, followed by the separation of the (R) and (S) enantiomers. This separation can be achieved through chemical methods, such as the formation of diastereomeric salts with a chiral resolving agent, or through enzymatic resolution.

  • Asymmetric Synthesis: This approach aims to directly produce the desired (S)-enantiomer by employing chiral catalysts, auxiliaries, or starting from a chiral precursor (a "chiral pool" approach). A notable example is the use of the Sharpless asymmetric dihydroxylation to introduce the key stereocenter.

Synthetic_Approaches Start Starting Materials Racemic Racemic (±)-Lipoic Acid Synthesis Start->Racemic Asymmetric Asymmetric Synthesis Start->Asymmetric Resolution Chiral Resolution Racemic->Resolution S_Lipoic This compound (Crude) Resolution->S_Lipoic Asymmetric->S_Lipoic Purification Purification S_Lipoic->Purification Final Pure this compound Purification->Final Asymmetric_Synthesis_Workflow cluster_0 Sharpless Asymmetric Dihydroxylation cluster_1 Functional Group Transformations Olefin Olefinic Precursor (e.g., unsaturated ester) AD_mix AD-mix-β (OsO4, (DHQD)2PHAL, K3Fe(CN)6) Olefin->AD_mix t-BuOH/H2O Diol Chiral Diol ((S)-dihydroxy ester) AD_mix->Diol Dimesylate Dimesylate Intermediate Diol->Dimesylate 1. MsCl, Et3N Cyclization Na2S, S (Cyclization) Dimesylate->Cyclization S_Lipoate Methyl (S)-Lipoate Cyclization->S_Lipoate Hydrolysis Hydrolysis S_Lipoate->Hydrolysis S_Lipoic_Final This compound Hydrolysis->S_Lipoic_Final

Stereospecific Synthesis of (S)-Lipoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stereospecific synthesis of (S)-lipoic acid, the non-natural enantiomer of the biologically active (R)-lipoic acid. The synthesis of enantiomerically pure molecules is of paramount importance in the pharmaceutical industry to ensure target specificity and minimize off-target effects. This document details established synthetic strategies, including chiral pool synthesis, asymmetric synthesis, and the use of chiral auxiliaries. Quantitative data from key transformations are summarized, and illustrative experimental protocols are provided.

Introduction to Stereoselective Synthesis of Lipoic Acid

Lipoic acid possesses a single chiral center at the C6 position, giving rise to two enantiomers: (R)-(+)-lipoic acid and (S)-(-)-lipoic acid. The (R)-enantiomer is the naturally occurring form and serves as an essential cofactor for several mitochondrial dehydrogenase complexes. While the racemic mixture is widely available, the synthesis of individual enantiomers is crucial for pharmacological studies and the development of stereochemically pure therapeutic agents. The stereospecific synthesis of this compound often mirrors the strategies developed for its natural counterpart, typically by employing the enantiomeric variant of a chiral starting material or catalyst.

Synthetic Strategies and Data Presentation

Several key strategies have been successfully employed for the stereospecific synthesis of this compound. These can be broadly categorized as:

  • Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure natural products as starting materials.

  • Asymmetric Synthesis: Creating the chiral center from a prochiral substrate using a chiral catalyst or reagent.

  • Chiral Auxiliary Mediated Synthesis: Temporarily incorporating a chiral moiety to direct the stereochemical outcome of a reaction.

The following sections will delve into these methodologies, presenting key data in a structured format for ease of comparison.

Chiral Pool Synthesis from (S)-Malic Acid

A well-established route to this compound utilizes (S)-malic acid as the chiral starting material. This approach, pioneered by Golding and colleagues, leverages the inherent chirality of malic acid to construct the stereocenter of the target molecule. The general pathway involves the transformation of (S)-malic acid into a key chiral epoxide intermediate, which then undergoes further modifications to build the carbon chain and introduce the dithiolane ring.

Table 1: Key Quantitative Data for the Synthesis of this compound from (S)-Malic Acid

Step No.TransformationReagents and ConditionsProductYield (%)Enantiomeric/Diastereomeric ExcessReference
1Conversion of (S)-malic acid to (S)-oxiraneMulti-step process(S)-(2-Phenylmethoxyethyl)oxiraneN/AHighGolding et al.
2Oxirane openingBut-3-enylmagnesium bromide, Cuprate catalysis(R)-1-(Phenylmethoxy)oct-7-en-3-olN/AHighGolding et al.
3Conversion to dihydroxyoctanoateMulti-step processMethyl (R)-6,8-dihydroxyoctanoateN/AHighGolding et al.
4Dithiolane ring formationMesylation, followed by Na2S, S in DMFMethyl α-(S)-lipoateN/AHighGolding et al.
5Saponificationaq. NaOHThis compoundN/AHighGolding et al.

Note: Detailed step-by-step yields were not available in the reviewed literature; "N/A" indicates data not provided in the accessible resources. The overall yield is reported to be approximately 25%.

Asymmetric Synthesis via Sharpless Dihydroxylation

Asymmetric dihydroxylation, a powerful method developed by K. Barry Sharpless, can be employed to introduce the chiral diol functionality that is a precursor to the dithiolane ring. By selecting the appropriate chiral ligand (AD-mix-β for the (S)-diol), a prochiral olefin can be converted to the desired enantiomerically enriched diol.

Table 2: Key Quantitative Data for an Asymmetric Synthesis Approach

Step No.TransformationReagents and ConditionsProductYield (%)Enantiomeric Excess (ee)Reference
1Claisen RearrangementMonoprotected allylic alcohol, triethyl orthoacetateUnsaturated ester~94N/AChavan et al.
2Sharpless Asymmetric DihydroxylationAD-mix-β, methanesulfonamideHydroxy lactone~95~93%Chavan et al.
3Conversion to diolMulti-step process including reduction(S)-6,8-dihydroxyoctanoateN/AHighChavan et al.
4Dithiolane ring formationStandard proceduresThis compoundN/AHighChavan et al.

Note: This data is adapted from a synthesis of the (R)-enantiomer using AD-mix-α. The use of AD-mix-β would analogously produce the (S)-enantiomer.

Chiral Auxiliary Approach using Menthone

The use of a recoverable chiral auxiliary, such as menthone, provides another robust strategy for stereoselective synthesis. In this approach, the chiral auxiliary directs the stereochemistry of a key bond-forming reaction, and is subsequently removed.

Table 3: Key Quantitative Data for a Chiral Auxiliary-Based Synthesis

Step No.TransformationReagents and ConditionsProductYield (%)Diastereomeric/Enantiomeric PurityReference
1Formation of chiral dithianeMenthone-derived starting materialDithianeN/AHighMenon et al.
2Regioselective oxidationN/ASingle regioisomer80HighMenon et al.
3Stereoselective alkylation5-bromovaleric acid, LDA, THFCarboxylic acid derivativeN/AHighMenon et al.
4Hydrolysis and auxiliary removalaq. HClThis compoundN/AHighMenon et al.

Experimental Protocols (Illustrative)

The following protocols are illustrative examples based on the methodologies described in the cited literature. They are intended to provide a general understanding of the experimental procedures.

Illustrative Protocol for Chiral Pool Synthesis (Golding et al. approach)

Step 1: Preparation of (S)-(2-Phenylmethoxyethyl)oxirane (S)-Malic acid is converted to the target oxirane through a series of established chemical transformations, including reductions and tosylations, which are not detailed here but are standard procedures in organic synthesis.

Step 2: Oxirane Opening with a Grignard Reagent To a solution of (S)-(2-phenylmethoxyethyl)oxirane in dry THF under an inert atmosphere, a solution of but-3-enylmagnesium bromide and a catalytic amount of a cuprate salt (e.g., Li₂CuCl₄) is added dropwise at low temperature (e.g., -78 °C). The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium chloride. The product, (R)-1-(phenylmethoxy)oct-7-en-3-ol, is extracted with an organic solvent, dried, and purified by chromatography.

Step 3: Conversion to Methyl (R)-6,8-dihydroxyoctanoate The terminal alkene of (R)-1-(phenylmethoxy)oct-7-en-3-ol is hydroborated and oxidized to yield the primary alcohol. The resulting diol is then protected, and the benzyl protecting group is removed. The free hydroxyl groups are then reprotected, and the terminal alcohol is oxidized to the carboxylic acid, which is subsequently esterified to yield the methyl ester. This multi-step sequence ultimately affords methyl (R)-6,8-dihydroxyoctanoate.

Step 4: Dithiolane Ring Formation Methyl (R)-6,8-dihydroxyoctanoate is treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in a chlorinated solvent to form the corresponding dimesylate. The dimesylate is then dissolved in a polar aprotic solvent like DMF, and sodium sulfide and elemental sulfur are added. The mixture is heated to effect the cyclization to the dithiolane ring, yielding methyl α-(S)-lipoate.

Step 5: Saponification to this compound Methyl α-(S)-lipoate is hydrolyzed using an aqueous solution of a strong base, such as sodium hydroxide, in a mixture of water and a miscible organic solvent like methanol or THF. After the reaction is complete, the mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate, and the this compound is extracted with an organic solvent. The solvent is removed under reduced pressure to yield the final product.

Illustrative Protocol for Asymmetric Dihydroxylation (Chavan et al. approach)

Step 1: Sharpless Asymmetric Dihydroxylation To a vigorously stirred solution of the unsaturated ester in a mixture of t-butanol and water at 0 °C, AD-mix-β and methanesulfonamide are added. The reaction mixture is stirred at this temperature until the reaction is complete (monitored by TLC). A quenching agent, such as sodium sulfite, is then added, and the mixture is warmed to room temperature. The product, a chiral hydroxy lactone, is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography. The subsequent steps to convert the hydroxy lactone to this compound would follow established procedures.

Visualizations of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies discussed.

G SM (S)-Malic Acid Epoxide (S)-Oxirane SM->Epoxide Multi-step Alcohol (R)-Octenol Derivative Epoxide->Alcohol Grignard Opening DiolEster Methyl (R)-6,8-dihydroxyoctanoate Alcohol->DiolEster Multi-step SLipoate Methyl (S)-Lipoate DiolEster->SLipoate Dithiolane Formation SLA This compound SLipoate->SLA Saponification

Caption: Chiral Pool Synthesis of this compound.

G AllylAlc Allylic Alcohol Derivative UnsatEster Unsaturated Ester AllylAlc->UnsatEster Claisen Rearrangement Hydroxylactone (S)-Hydroxy Lactone UnsatEster->Hydroxylactone Sharpless AD (AD-mix-β) Diol (S)-Diol Precursor Hydroxylactone->Diol Multi-step SLA2 This compound Diol->SLA2 Dithiolane Formation

Caption: Asymmetric Synthesis of this compound.

G Menthone Menthone Derivative Dithiane Chiral Dithiane Menthone->Dithiane Formation Alkylated Alkylated Intermediate Dithiane->Alkylated Stereoselective Alkylation SLA3 This compound Alkylated->SLA3 Hydrolysis & Removal

Caption: Chiral Auxiliary Approach to this compound.

Conclusion

The stereospecific synthesis of this compound is a well-documented field with several robust and reliable methodologies. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific requirements for enantiomeric purity. The chiral pool synthesis from (S)-malic acid offers a classic and effective approach, while asymmetric methods like the Sharpless dihydroxylation provide elegant and highly enantioselective alternatives. The use of chiral auxiliaries also presents a viable strategy for controlling the stereochemical outcome. The information provided in this guide serves as a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.

(S)-Lipoic Acid: A Technical Overview of Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Lipoic acid (S-LA) is the synthetic, "unnatural" enantiomer of lipoic acid. While its counterpart, (R)-lipoic acid (R-LA), is an essential endogenous cofactor for key mitochondrial enzymes, the cellular actions of S-LA are markedly different. This document provides a detailed examination of the mechanism of action of S-LA in cellular models. The primary role of S-LA is characterized by the inhibition of mitochondrial dehydrogenases, particularly the Pyruvate Dehydrogenase Complex (PDC), and a significantly reduced capacity to modulate glucose metabolism compared to the R-enantiomer. While it retains some general antioxidant properties, its overall cellular impact is predominantly inhibitory and less potent than R-LA. This guide synthesizes the available quantitative data, outlines relevant experimental protocols, and visualizes the core mechanisms to provide a comprehensive resource for the scientific community.

Modulation of Mitochondrial Bioenergetics

The most well-documented mechanism of action for S-LA at the cellular level is its interaction with and inhibition of mitochondrial multi-enzyme complexes that are critical for cellular energy production.

Inhibition of the Pyruvate Dehydrogenase Complex (PDC)

The Pyruvate Dehydrogenase Complex (PDC) is a critical gatekeeper enzyme that links glycolysis to the citric acid cycle by converting pyruvate into acetyl-CoA. The naturally occurring R-LA is an essential cofactor for the E2 component (dihydrolipoamide acetyltransferase) of this complex. In contrast, S-LA acts as an inhibitor.

Studies on purified mammalian PDC show that both enantiomers can inhibit the complex's overall activity, but S-LA is a more potent inhibitor.[1] The primary target of S-LA within the complex is the dihydrolipoamide acetyltransferase (E2) component .[2] Furthermore, S-LA is a poor substrate for the dihydrolipoamide dehydrogenase (E3) component, reacting 24 times slower than R-LA, and it competitively inhibits the E3 reaction that utilizes R-LA.[1] This inhibitory action has been observed in intact cell models, where S-LA moderately decreases the decarboxylation of pyruvate in HepG2 cells, a function that is unaffected by R-LA.[2]

PDC_Inhibition cluster_Molecules Pyruvate Pyruvate E1 E1 Pyruvate->E1 Enters cycle AcetylCoA Acetyl-CoA RLA (R)-Lipoic Acid (Cofactor) E2 E2 RLA->E2 Essential Cofactor SLA This compound SLA->E2 INHIBITS E3 E3 SLA->E3 Poor Substrate & Competitive Inhibitor E2->AcetylCoA Produces

Caption: Differential effects of lipoic acid enantiomers on the Pyruvate Dehydrogenase Complex (PDC).

Quantitative Analysis of PDC Component Inhibition

The enantiomer-specific interactions with PDC components have been quantified, highlighting the inhibitory profile of S-LA.

Enzyme ComponentOrganism/SourceParameterThis compound Value(R)-Lipoic Acid ValueReference(s)
Dihydrolipoamide Dehydrogenase (E3)Pig HeartMichaelis Constant (Km)5.5 mM3.7 mM[1]
Dihydrolipoamide Dehydrogenase (E3)Pig HeartRelative Reaction Rate1x24x[1]
Dihydrolipoamide Dehydrogenase (E3)Pig HeartInhibition Constant (Ki)~5.5 mM (Inhibits R-LA reaction)N/A[1]
Dihydrolipoamide Dehydrogenase (E3)Human Renal CarcinomaSubstrate ActivityNot a substrateKm = 18 mM[1]

Impact on Glucose Metabolism

Consistent with its inhibitory effect on the PDC, S-LA demonstrates a significantly diminished or even antagonistic effect on glucose metabolism compared to R-LA, particularly in insulin-resistant states.

Attenuation of Insulin-Stimulated Glucose Uptake

In cellular and tissue models of insulin resistance, R-LA enhances insulin-stimulated glucose transport and metabolism. S-LA, however, is largely ineffective or inhibitory. Studies using skeletal muscle from obese Zucker rats show that chronic treatment with S-LA results in a minimal increase in insulin-stimulated glucose uptake and can lead to a decrease in the total amount of GLUT-4 glucose transporter protein.[3] This suggests that S-LA does not effectively engage the signaling pathways, such as the PI3K/Akt pathway, that lead to GLUT4 translocation. Some reports indicate that the S-isomer actively inhibits insulin's action on glucose transport.[4]

Quantitative Comparison of Effects on Glucose Metabolism

The differential effects of S-LA and R-LA on key metabolic parameters in insulin-resistant skeletal muscle are summarized below.

ParameterCellular ModelEffect of this compound (Chronic)Effect of (R)-Lipoic Acid (Chronic)Reference(s)
Insulin-Stimulated Glucose UptakeObese Zucker Rat Muscle+29% increase+65% increase[3]
Insulin-Stimulated Glycogen SynthesisObese Zucker Rat MuscleNo significant increase+26% increase[3]
Insulin-Stimulated Glucose OxidationObese Zucker Rat MuscleNo significant increase+33% increase[3]
GLUT-4 Protein ContentObese Zucker Rat Muscle19% decreaseNo change[3]

Antioxidant Mechanisms

Like its R-enantiomer, S-LA possesses antioxidant properties, although its overall therapeutic efficacy is considered lower due to its distinct metabolic and enzyme-inhibitory profile. The antioxidant actions can be categorized as follows:

  • Direct Radical Scavenging: Both oxidized (S-LA) and reduced (Dihydrolipoic acid, DHLA) forms can directly scavenge a variety of reactive oxygen species (ROS).

  • Metal Chelation: S-LA can chelate redox-active metal ions, preventing them from participating in the generation of free radicals.

  • Regeneration of Endogenous Antioxidants: The reduced form, DHLA, can regenerate other antioxidants like Vitamin C and Vitamin E. Critically, the reduction of S-LA to S-DHLA by mitochondrial enzymes like lipoamide dehydrogenase is significantly less efficient than the reduction of R-LA.[5]

  • Modulation of Glutathione (GSH) Levels: In some cellular models, such as erythrocytes under chemical stress, S-LA has been shown to elevate levels of the critical intracellular antioxidant glutathione (GSH).[6]

Antioxidant_Mechanisms SLA This compound ROS Reactive Oxygen Species (ROS) SLA->ROS Direct Scavenging Metals Redox-Active Metal Ions (e.g., Fe²⁺, Cu²⁺) SLA->Metals Metal Chelation GSH Glutathione (GSH) Synthesis SLA->GSH Increases (in some models) CellularDamage Oxidative Cellular Damage ROS->CellularDamage Metals->CellularDamage

Caption: Core antioxidant mechanisms attributed to this compound in cellular models.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant response. Racemic alpha-lipoic acid has been shown to activate the Nrf2 pathway, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1).[7][8] This occurs when Nrf2 is released from its inhibitor, Keap1, and translocates to the nucleus. However, studies specifically delineating the effect of the S-enantiomer on Nrf2 activation are lacking. Given that most biological activity is attributed to the R-enantiomer, it is plausible that S-LA is a weak activator of this critical protective pathway.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the cellular mechanisms of this compound.

PDC Activity Assay in Cell Lysates

This protocol measures the overall activity of the Pyruvate Dehydrogenase Complex.

  • Cell Culture: Culture cells of interest (e.g., HepG2 human hepatoma cells) to ~80-90% confluency.

  • Treatment: Incubate cells with various concentrations of this compound, (R)-Lipoic Acid, or vehicle control for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse using a suitable buffer (e.g., RIPA buffer with protease inhibitors). Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • PDC Activity Measurement: The assay typically follows the reduction of NAD+ to NADH, which is monitored spectrophotometrically at 340 nm.

    • Prepare a reaction mixture containing buffer (e.g., potassium phosphate), cofactors (NAD+, Coenzyme A, thiamine pyrophosphate), and substrate (pyruvate).

    • Add a standardized amount of cell lysate to initiate the reaction.

    • Record the increase in absorbance at 340 nm over time.

  • Data Analysis: Calculate the rate of NADH production and normalize to the total protein concentration to determine specific PDC activity (e.g., in nmol/min/mg protein). Compare the activity in S-LA-treated cells to controls.

Glucose Uptake Assay in Skeletal Muscle Cells

This protocol quantifies the rate of glucose transport into cells, often using a radiolabeled glucose analog.

  • Cell Culture: Culture muscle cells (e.g., L6 myotubes) in multi-well plates and differentiate them into myotubes.

  • Serum Starvation: Before the assay, starve the cells of serum for 3-4 hours in a suitable buffer like Krebs-Ringer-HEPES (KRH).

  • Treatment: Treat the cells with this compound, (R)-Lipoic Acid, insulin (positive control), or vehicle for the desired duration.

  • Uptake Initiation: Add KRH buffer containing 2-deoxy-D-[³H]glucose (or another labeled analog) and unlabeled 2-deoxy-D-glucose.

  • Uptake Termination: After a short incubation (e.g., 10 minutes), stop the uptake by washing the cells rapidly with ice-cold PBS.

  • Cell Lysis and Scintillation Counting: Lyse the cells (e.g., with NaOH or SDS) and transfer the lysate to scintillation vials. Add scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein content of each well. Express glucose uptake as a percentage of the control or insulin-stimulated conditions.

Workflow_Glucose_Uptake Start 1. Culture & Differentiate L6 Myotubes Step2 2. Serum Starve Cells (e.g., 3h in KRH buffer) Start->Step2 Step3 3. Treat Cells (Vehicle, Insulin, S-LA, R-LA) Step2->Step3 Step4 4. Initiate Uptake (Add ³H-2-deoxyglucose) Step3->Step4 Step5 5. Terminate Uptake (Wash with ice-cold PBS) Step4->Step5 Step6 6. Lyse Cells & Perform Scintillation Counting Step5->Step6 End 7. Analyze Data (Normalize CPM to protein) Step6->End

Caption: Experimental workflow for a 2-deoxyglucose uptake assay in cultured muscle cells.

Mitochondrial ROS Measurement

This protocol uses a fluorescent probe to detect the production of reactive oxygen species from mitochondria.

  • Cell Culture and Treatment: Culture cells (e.g., SH-SY5Y neuroblastoma cells) on plates suitable for fluorescence microscopy or in suspension for flow cytometry. Treat with S-LA or controls.

  • Probe Loading: Load the cells with a mitochondria-targeted ROS-sensitive dye (e.g., MitoSOX™ Red, which detects superoxide) by incubating them in media containing the probe for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with a warm buffer (e.g., HBSS) to remove excess probe.

  • ROS Induction (Optional): To test for protective effects, an ROS inducer like Antimycin A or Rotenone can be added as a positive control.

  • Signal Detection:

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope with the appropriate excitation/emission filters.

    • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity on a flow cytometer.

  • Data Analysis: Quantify the mean fluorescence intensity of the cell population. Compare the intensity in S-LA-treated cells to controls to determine if it increases or decreases ROS levels.

Conclusion

The mechanism of action of this compound in cellular models is fundamentally distinct from its biologically active counterpart, (R)-lipoic acid. Its primary role is that of a metabolic inhibitor, specifically targeting the E2 and E3 components of the Pyruvate Dehydrogenase Complex. This inhibitory action translates to a poor ability to improve insulin-stimulated glucose uptake and metabolism. While S-LA does possess general antioxidant capabilities, such as ROS scavenging and metal chelation, its inefficient metabolic reduction to S-DHLA likely limits its overall antioxidant potential within the cell compared to R-LA. For researchers and drug development professionals, it is crucial to recognize that S-LA, as present in racemic alpha-lipoic acid formulations, may counteract or reduce the beneficial metabolic effects primarily driven by the R-enantiomer.

References

The Enigmatic Stereoisomer: A Technical Guide to the Discovery and History of (S)-Lipoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-lipoic acid (ALA), a potent antioxidant and essential cofactor for mitochondrial dehydrogenase complexes, exists as two enantiomers: (R)-lipoic acid and (S)-lipoic acid. While the (R)-enantiomer is the naturally occurring and biologically active form, the synthetic (S)-enantiomer has been a subject of scientific investigation to understand its unique biological properties and potential therapeutic implications. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to this compound. It includes a historical overview of lipoic acid's discovery, detailed experimental protocols for its synthesis and analysis, comparative quantitative data of the (R) and (S) enantiomers, and a review of its interactions with key signaling pathways.

A Historical Perspective: The Dawn of Lipoic Acid

The journey into the world of lipoic acid began in the mid-20th century. In 1951, a team led by Lester J. Reed at the University of Texas successfully isolated a crystalline compound from liver that was essential for the oxidative decarboxylation of pyruvate by Streptococcus lactis.[1] This "acetate-replacing factor" was named α-lipoic acid.[1] The initial isolation was a monumental task, requiring the processing of vast quantities of liver to yield a mere 30 mg of the crystalline substance.[1] Subsequent work by Reed's group and others elucidated its structure as 1,2-dithiolane-3-pentanoic acid and established its crucial role as a covalently bound cofactor in mitochondrial enzyme complexes.[2]

The existence of a chiral center at the C6 position of the dithiolane ring meant that lipoic acid could exist as two enantiomers. Early stereochemical studies confirmed this, and it was determined that the naturally occurring form is the (R)-(+)-enantiomer. The (S)-(-)-enantiomer is not found in nature and is a product of chemical synthesis.[3] While (R)-lipoic acid is recognized as the biologically active form, the (S)-enantiomer has been shown to possess distinct, and sometimes inhibitory, biological activities, making the study of its properties crucial for understanding the full pharmacological profile of racemic lipoic acid preparations.[4]

Quantitative Data: A Tale of Two Enantiomers

The distinct stereochemistry of (R)- and this compound gives rise to notable differences in their physicochemical properties, biological activities, and pharmacokinetic profiles. The following tables summarize key quantitative data comparing the two enantiomers.

Table 1: Physicochemical Properties of Lipoic Acid Enantiomers

Property(R)-Lipoic AcidThis compoundRacemic (R/S)-Lipoic Acid
Molecular Formula C₈H₁₄O₂S₂C₈H₁₄O₂S₂C₈H₁₄O₂S₂
Molecular Weight 206.33 g/mol 206.33 g/mol 206.33 g/mol
Melting Point 46-48 °C46-48 °C60-62 °C
Optical Rotation +107°Not specifiedNot applicable

Data compiled from multiple sources.

Table 2: Comparative Enzyme Kinetics

EnzymeEnantiomerKₘ (mM)Relative Activity
Mammalian Glutathione Reductase (R)-Lipoic Acid71
This compound3.51.4 - 2.4 fold higher than (R)
Mammalian Lipoamide Dehydrogenase (R)-Lipoic AcidNot specified~28 fold higher than (S)
This compoundNot specified1

Data from Harington et al. (1995).[5]

Table 3: Comparative Pharmacokinetic Parameters in Rats (Oral Administration of Racemic Mixture)

Parameter(R)-Lipoic AcidThis compound
Cₘₐₓ (µg/mL) 2.0 ± 0.61.6 ± 0.4
AUC (µg·min/mL) 47.5 ± 6.141.0 ± 5.1

Data from Amenta et al. (2015).[6][7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, resolution, and analysis of this compound.

Chemical Resolution of Racemic α-Lipoic Acid

This protocol describes a classic method for separating the enantiomers of lipoic acid through the formation of diastereomeric salts with an optically active base, such as (R)-(+)-α-methylbenzylamine.

Materials:

  • Racemic α-lipoic acid

  • (R)-(+)-α-methylbenzylamine

  • Toluene

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Salt Formation: Dissolve racemic α-lipoic acid in warm toluene (e.g., 36 g in 360 mL at 38-39°C).[1]

  • Slowly add a sub-stoichiometric amount of (R)-(+)-α-methylbenzylamine (e.g., 0.8 molar equivalents) to the solution while stirring.[1]

  • Allow the mixture to cool to room temperature. The diastereomeric salt of (R)-lipoic acid with (R)-(+)-α-methylbenzylamine will preferentially crystallize.

  • Collect the precipitated salt by filtration and wash it with cold toluene.

  • The mother liquor will be enriched with the diastereomeric salt of this compound.

  • Liberation of this compound: Treat the mother liquor with an aqueous solution of a strong acid, such as HCl, to protonate the carboxylic acid and liberate the free this compound.

  • Extract the this compound into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

  • Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., cyclohexane/ethyl acetate) to obtain the purified enantiomer.

Enzymatic Assay for Lipoamide Dehydrogenase Activity with (R)- and this compound

This assay measures the activity of lipoamide dehydrogenase by monitoring the reduction of the lipoic acid enantiomers, which is coupled to the oxidation of NADH.

Materials:

  • Purified lipoamide dehydrogenase

  • (R)-Lipoic acid and this compound stock solutions

  • NADH

  • Potassium phosphate buffer (e.g., 50 mM, pH 6.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, NADH, and the enzyme solution.

  • Initiation of Reaction: Start the reaction by adding a specific concentration of either (R)-lipoic acid or this compound to the cuvette.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH.

  • Calculation of Activity: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The enzyme activity is expressed in units, where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

  • Comparison of Enantiomers: Repeat the assay using the other enantiomer of lipoic acid at the same concentration to compare their activities as substrates for lipoamide dehydrogenase.[4][9]

HPLC Analysis of Lipoic Acid Enantiomers in Plasma

This method allows for the quantification of (R)- and this compound in biological samples.

Materials:

  • Plasma sample

  • (R)- and this compound standards

  • Internal standard (e.g., a structural analog)

  • Protein precipitation agent (e.g., acetonitrile or methanol)

  • Chiral HPLC column

  • HPLC system with a suitable detector (e.g., UV or mass spectrometry)

  • Mobile phase (e.g., a mixture of buffer and organic solvent)

Procedure:

  • Sample Preparation: To a known volume of plasma, add the internal standard and the protein precipitation agent.

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube and evaporate it to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small volume of the mobile phase.

  • HPLC Analysis: Inject the reconstituted sample onto the chiral HPLC column.

  • Elute the enantiomers using an isocratic or gradient mobile phase. The chiral stationary phase of the column will separate the (R)- and (S)-enantiomers.

  • Detect the enantiomers using the appropriate detector.

  • Quantification: Create a standard curve by analyzing known concentrations of (R)- and this compound standards. Quantify the concentrations of the enantiomers in the plasma sample by comparing their peak areas to the standard curve, normalized to the internal standard.[10][11]

Signaling Pathways and this compound

Alpha-lipoic acid is known to modulate several key intracellular signaling pathways, primarily due to its antioxidant properties and its ability to influence the cellular redox state. While most studies have been conducted with the racemic mixture or the (R)-enantiomer, the presence of the (S)-enantiomer can influence the overall effect.

Nuclear Factor kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Lipoic acid has been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects. This inhibition is thought to occur through the prevention of the degradation of the inhibitory protein IκBα.

NFkB_Pathway cluster_nucleus Nuclear Events TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa IκBα IKK->IkBa P NFkB_IkBa NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->NFkB Release Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Lipoic_Acid This compound Lipoic_Acid->IKK

NF-κB Pathway Inhibition by Lipoic Acid
Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or inducers like lipoic acid, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes.

Nrf2_Pathway cluster_nucleus Nuclear Events Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 (Inactive) Oxidative_Stress->Keap1_Nrf2 Lipoic_Acid This compound Lipoic_Acid->Keap1_Nrf2 Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation Keap1_Nrf2->Nrf2 Release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub ARE ARE Nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, GCL) ARE->Antioxidant_Genes

Nrf2 Pathway Activation by Lipoic Acid
AMP-activated protein kinase (AMPK) Signaling Pathway

AMPK is a master regulator of cellular energy homeostasis. It is activated during periods of low energy (high AMP/ATP ratio) and stimulates catabolic pathways to generate ATP while inhibiting anabolic pathways. Lipoic acid has been shown to activate AMPK, which may contribute to its beneficial effects on glucose and lipid metabolism.

AMPK_Pathway Lipoic_Acid This compound AMPK AMPK Lipoic_Acid->AMPK AMP_ATP_Ratio ↑ AMP/ATP Ratio AMP_ATP_Ratio->AMPK Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Anabolic_Pathways Anabolic Pathways (e.g., Fatty Acid Synthesis) AMPK->Anabolic_Pathways

AMPK Pathway Modulation by Lipoic Acid

Conclusion

The discovery and characterization of this compound have been integral to a comprehensive understanding of the pharmacology of lipoic acid. While the (R)-enantiomer is the endogenously produced and primary biologically active form, the (S)-enantiomer exhibits distinct properties that can influence the overall effects of racemic mixtures commonly used in dietary supplements and therapeutic formulations. This technical guide has provided a detailed overview of the history, comparative quantitative data, key experimental protocols, and interactions with major signaling pathways related to this compound. For researchers, scientists, and drug development professionals, a thorough understanding of the stereospecific properties of lipoic acid is paramount for the rational design of future studies and the development of more effective therapeutic strategies harnessing the potential of this multifaceted molecule.

References

An In-depth Technical Guide to the Enzymatic Pathways Involving (S)-Lipoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Lipoic acid, a sulfur-containing fatty acid, is a vital cofactor for key metabolic enzymes in most living organisms. Its biosynthesis, covalent attachment to target proteins, and salvage are orchestrated by a series of specialized enzymatic pathways. This technical guide provides a comprehensive overview of the core enzymatic pathways involving this compound, with a focus on the human machinery. We delve into the de novo synthesis pathway, originating from octanoic acid, the salvage pathway for recycling exogenous lipoic acid, and the enzymatic function of lipoylated proteins. This document summarizes key quantitative data, provides detailed experimental protocols for the study of these pathways, and includes visual representations of the biochemical processes to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound, in its protein-bound form as lipoamide, is an essential cofactor for several mitochondrial multi-enzyme complexes that play a central role in cellular energy metabolism.[1] These complexes include the pyruvate dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase complex (KGDH), branched-chain α-ketoacid dehydrogenase complex (BCKDH), and the glycine cleavage system (GCS).[2][3] The lipoyl group, attached to a specific lysine residue of the E2 subunit or H-protein of these complexes, acts as a "swinging arm" to transfer reaction intermediates between active sites.[4]

Defects in the biosynthesis or attachment of lipoic acid can lead to severe metabolic disorders, highlighting the importance of understanding the underlying enzymatic pathways.[5] Furthermore, the potent antioxidant properties of both lipoic acid and its reduced form, dihydrolipoic acid, have garnered significant interest in their therapeutic potential for a range of diseases associated with oxidative stress.[6] This guide aims to provide a detailed technical resource on the enzymatic pathways of this compound for researchers and drug development professionals.

De Novo Biosynthesis of this compound

The de novo synthesis of lipoic acid is a mitochondrial process that utilizes octanoic acid, a product of mitochondrial fatty acid synthesis (mtFAS), as a precursor.[4][7] This pathway involves two key enzymes in humans: lipoyl(octanoyl) transferase 2 (LIPT2) and lipoic acid synthase (LIAS).

Octanoyl Transfer

The first committed step is the transfer of an octanoyl moiety from octanoyl-acyl carrier protein (octanoyl-ACP) to the H-protein of the glycine cleavage system (GCSH). This reaction is catalyzed by LIPT2 , the human ortholog of the bacterial enzyme LipB.[8]

Enzyme: Lipoyl(octanoyl) transferase 2 (LIPT2) Substrates: Octanoyl-ACP, Apo-GCSH Product: Octanoyl-GCSH, Holo-ACP

Sulfur Insertion

The octanoylated GCSH then serves as the substrate for lipoic acid synthase (LIAS) , a radical SAM enzyme containing two [4Fe-4S] clusters.[9][10] LIAS catalyzes the insertion of two sulfur atoms at the C6 and C8 positions of the octanoyl chain, forming the dithiolane ring of lipoic acid.[11][12][13][14][15] This process consumes two molecules of S-adenosyl-L-methionine (SAM).

Enzyme: Lipoic acid synthase (LIAS) Substrates: Octanoyl-GCSH, S-Adenosyl-L-methionine (SAM) Product: Lipoyl-GCSH, 5'-Deoxyadenosine, Methionine

De_Novo_Lipoic_Acid_Biosynthesis mtFAS Mitochondrial Fatty Acid Synthesis (mtFAS) Octanoyl_ACP Octanoyl-ACP mtFAS->Octanoyl_ACP LIPT2 LIPT2 (Octanoyltransferase) Octanoyl_ACP->LIPT2 Apo_GCSH Apo-GCSH Apo_GCSH->LIPT2 Octanoyl_GCSH Octanoyl-GCSH LIPT2->Octanoyl_GCSH LIAS LIAS (Lipoic Acid Synthase) Octanoyl_GCSH->LIAS SAM 2 SAM SAM->LIAS Lipoyl_GCSH Lipoyl-GCSH LIAS->Lipoyl_GCSH Products 2 (5'-Deoxyadenosine) + 2 Methionine LIAS->Products

Diagram 1: De Novo this compound Biosynthesis Pathway.

Lipoate Transfer and Attachment to Target Enzymes

Once synthesized on GCSH, the lipoyl group is transferred to the E2 subunits of the other lipoate-dependent enzymes (PDC, KGDH, BCKDH) by lipoyltransferase 1 (LIPT1) .[5][16][17][18][19]

Enzyme: Lipoyltransferase 1 (LIPT1) Substrates: Lipoyl-GCSH, Apo-E2 subunit Products: Holo-E2 subunit, Apo-GCSH

Lipoate_Transfer_Pathway Lipoyl_GCSH Lipoyl-GCSH LIPT1 LIPT1 (Lipoyltransferase) Lipoyl_GCSH->LIPT1 Apo_E2 Apo-E2 Subunits (PDC, KGDH, BCKDH) Apo_E2->LIPT1 Holo_E2 Holo-E2 Subunits LIPT1->Holo_E2 Apo_GCSH_out Apo-GCSH LIPT1->Apo_GCSH_out

Diagram 2: Lipoate Transfer to Target E2 Subunits.

The Lipoic Acid Salvage Pathway

In addition to de novo synthesis, cells can utilize exogenous lipoic acid through a salvage pathway. This pathway is catalyzed by lipoate-protein ligase A (LplA) in bacteria. The human ortholog and the precise mechanism in mammals are less well-defined but are thought to involve a similar two-step process.[20][21]

  • Activation: Lipoic acid is activated with ATP to form a lipoyl-AMP intermediate.

  • Transfer: The lipoyl moiety is then transferred to the apo-lipoyl domains of target proteins.

Enzyme: Lipoate-protein ligase Substrates: Lipoic acid, ATP, Apo-lipoyl domain Products: Holo-lipoyl domain, AMP, Pyrophosphate (PPi)

Lipoic_Acid_Salvage_Pathway Lipoic_Acid Exogenous This compound Lipoate_Ligase Lipoate-Protein Ligase Lipoic_Acid->Lipoate_Ligase ATP ATP ATP->Lipoate_Ligase Lipoyl_AMP [Lipoyl-AMP Intermediate] Lipoate_Ligase->Lipoyl_AMP Step 1: Activation Holo_Protein Holo-Lipoyl Domain Lipoate_Ligase->Holo_Protein Step 2: Transfer AMP_PPi AMP + PPi Lipoate_Ligase->AMP_PPi Lipoyl_AMP->Lipoate_Ligase Apo_Protein Apo-Lipoyl Domain Apo_Protein->Lipoate_Ligase

Diagram 3: The Lipoic Acid Salvage Pathway.

Quantitative Data

Precise quantitative data for the enzymes and metabolites in the human this compound pathways are essential for building accurate models of metabolism and for drug development. The following tables summarize available data.

Table 1: Enzyme Kinetic Parameters

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
LipB (Octanoyltransferase)E. coliLipoyl-ACP~1N/A[9][22]
LplA (Lipoate-protein ligase)E. coliLipoyl-ACP9N/A[22]
LplA (Lipoate-protein ligase)E. coliD,L-lipoic acid1.7N/A[23]
LplA (Lipoate-protein ligase)E. coliATP1.9N/A[23]
Dihydrolipoamide Dehydrogenase (DLD)E. coliDihydrolipoamideN/AN/A[9]
Dihydrolipoamide Dehydrogenase (DLD)HumanNAD+N/AN/A[24]
LipoyltransferaseBovineLipoyl-AMPN/AN/A[19]

N/A: Data not available in the searched literature.

Table 2: Metabolite and Protein Concentrations

Metabolite/ProteinSample TypeConcentrationReference
α-Lipoic AcidHuman Plasma5-10,000 ng/mL (linear range of assay)[25]
α-Lipoic AcidHuman Plasma0.12–5.0 nmol/mL (linear range of assay)[24]
Octanoyl-ACPMitochondriaMajor product of mtFAS[26]
Lipoyl DomainsE. coliN/A[2]

N/A: Specific concentration data not available in the searched literature.

Experimental Protocols

Quantification of Lipoic Acid in Human Plasma by HPLC-ESI-MS

This protocol is adapted from Chen et al. (2005).[25]

6.1.1. Sample Preparation

  • To 500 µL of human plasma, add an internal standard (e.g., naproxen).

  • Perform a one-step protein precipitation by adding acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

6.1.2. HPLC Conditions

  • Column: Zorbax SB-C18 (100 mm x 3.0 mm i.d., 3.5 µm particle size)

  • Mobile Phase: Acetonitrile and 0.1% acetic acid (pH 4, adjusted with ammonia solution) (65:35, v/v)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

6.1.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode can be optimized.

  • Detection Mode: Selected Ion Monitoring (SIM) for the specific m/z of lipoic acid and the internal standard.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Human Plasma (500 µL) Add_IS Add Internal Standard Plasma->Add_IS Deproteinate Protein Precipitation (Acetonitrile) Add_IS->Deproteinate Centrifuge Centrifugation Deproteinate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MS Mass Spectrometry (ESI-SIM) HPLC->MS Data Data Acquisition and Quantification MS->Data

Diagram 4: Workflow for Lipoic Acid Quantification by HPLC-MS.
Western Blot Analysis of Lipoylated Proteins

This protocol provides a general framework for the detection of lipoylated proteins in cell or tissue lysates.

6.2.1. Protein Extraction and Quantification

  • Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Centrifuge the lysate to remove cellular debris.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

6.2.2. SDS-PAGE and Protein Transfer

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

6.2.3. Immunodetection

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for lipoic acid.

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane to remove unbound secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Western_Blot_Workflow Lysate Cell/Tissue Lysate SDS_PAGE SDS-PAGE Lysate->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-lipoic acid) Blocking->Primary_Ab Secondary_Ab HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

References

physical and chemical properties of (S)-lipoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of (S)-Lipoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the synthetic enantiomer of the naturally occurring (R)-lipoic acid, is an organosulfur compound with significant interest in pharmacology and biochemistry.[1] While the (R)-enantiomer is the biologically active form essential for mitochondrial energy metabolism, the (S)-form has been studied for its potential to competitively inhibit or otherwise modulate the effects of its counterpart.[2][3] Understanding the distinct is crucial for researchers in drug development and cellular biology to elucidate its mechanism of action and potential therapeutic applications. This guide provides a comprehensive overview of its core properties, supported by experimental data and methodologies.

Physical Properties of this compound

The physical characteristics of this compound determine its behavior in various solvents and physical states, which is fundamental for formulation and experimental design. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₄O₂S₂[1]
Molar Mass 206.33 g/mol [4]
Appearance Pale yellow to light yellow low-melting solid[5]
Melting Point 47 °C
Boiling Point 362.5 ± 11.0 °C (Predicted)
Density 1.218 ± 0.06 g/cm³ (Predicted)
pKa 4.75 ± 0.10 (Predicted)
Optical Rotation -114 ° (c=1, EtOH)
Water Solubility 0.9 g/L (at 20 °C) for racemic mixture[6]
Solubility in Organics Soluble in ethanol (50 mg/mL), DMSO, and dimethylformamide (approx. 30 mg/mL).[2][7][8]

Chemical Properties and Reactivity

The chemical nature of this compound is defined by its key functional groups: a 1,2-dithiolane ring and a carboxylic acid tail.

Chirality

Lipoic acid possesses a single chiral center at the C3 carbon of the 1,2-dithiolane ring, leading to two enantiomers: this compound and (R)-lipoic acid.[9] The (S)-enantiomer is not found in nature and is produced synthetically.[1][2] While structurally mirror images, the two enantiomers can have different biological activities, with some studies suggesting this compound can interfere with the functions of the (R)-form through competitive inhibition.[2]

Redox Activity

The defining feature of lipoic acid is the disulfide bond within the 1,2-dithiolane ring. This bond can be reversibly reduced to form two thiol (-SH) groups, yielding (S)-dihydrolipoic acid (DHLA).[2][10] This oxidized (disulfide) and reduced (dithiol) pair forms a potent redox couple.[10] The standard reduction potential of the lipoic acid/dihydrolipoic acid couple is approximately -0.32 V, which allows DHLA to regenerate other key cellular antioxidants like glutathione and vitamins C and E.[10][11]

Stability

This compound, like its enantiomer, can be unstable under certain conditions. It is sensitive to heat and light.[12][13] Above its melting point, the (R)-enantiomer is known to polymerize via the disulfide bond, a behavior that may be shared by the (S)-form.[13] Its stability can be enhanced through complexation with molecules like cyclodextrins, which protect the dithiolane ring.[12][13]

Experimental Protocols

Detailed methodologies for determining the physicochemical properties of compounds like this compound follow standardized laboratory procedures.

Determination of Melting Point

A common method for determining the melting point is using a digital melting point apparatus.

  • Principle: The temperature at which a crystalline solid transitions to a liquid is measured.

  • Methodology:

    • A small, dry sample of this compound is packed into a capillary tube.

    • The tube is placed in the heating block of the apparatus.

    • The temperature is increased at a controlled rate.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.

G cluster_workflow Workflow: Melting Point Determination A Pack Capillary Tube with this compound B Place in Apparatus A->B C Heat at Controlled Rate B->C D Observe Phase Transition C->D E Record Temperature Range D->E

Workflow for determining the melting point of this compound.
Measurement of Optical Rotation

Optical rotation is measured using a polarimeter to confirm the enantiomeric identity.

  • Principle: Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of the specific enantiomer.

  • Methodology:

    • A solution of this compound is prepared at a precise concentration (e.g., 1 g/100 mL or "c=1") in a specified solvent (e.g., ethanol).

    • The polarimeter sample cell is filled with the solution.

    • Plane-polarized light (typically from a sodium lamp, D-line at 589 nm) is passed through the sample.

    • The analyzer is rotated to measure the angle of rotation of the light. A negative value indicates levorotatory rotation, characteristic of the (S)-enantiomer.

Solubility Assessment

Solubility is determined by finding the maximum amount of solute that can dissolve in a solvent at a given temperature.

  • Principle: A supersaturated solution is prepared and allowed to reach equilibrium, after which the concentration of the dissolved solute is measured.

  • Methodology:

    • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol).

    • The mixture is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

    • The solution is filtered to remove any undissolved solid.

    • The concentration of this compound in the clear filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Biochemical Roles and Signaling Pathways

While (R)-lipoic acid is the primary biologically active form, exogenously supplied lipoic acid (both R and S forms) can influence cellular signaling pathways, largely due to its redox properties.[3][14] The ability of the ALA/DHLA redox couple to modulate the thiol/disulfide status of proteins is a key mechanism.[3]

Nrf2-Mediated Antioxidant Response

Lipoic acid can activate the Nrf2 pathway, a primary regulator of the endogenous antioxidant response.[15]

  • Mechanism: Lipoic acid reacts with sulfhydryl residues on Keap1, the cytosolic repressor of Nrf2. This causes Nrf2 to be released, allowing it to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes for antioxidant enzymes like γ-glutamylcysteine ligase (γ-GCL), enhancing glutathione synthesis.[15]

G cluster_nucleus Nuclear Events LA This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosol) LA->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Enzyme Genes (e.g., γ-GCL) ARE->Antioxidant_Genes Activates Transcription Nrf2_n Nrf2 Nrf2_n->ARE Binds to

This compound can induce the Nrf2 antioxidant pathway.
Modulation of Insulin Signaling

Lipoic acid has been shown to influence the insulin signaling pathway, which is critical for glucose metabolism.[16]

  • Mechanism: Lipoic acid can enhance the phosphorylation cascade of the insulin signaling pathway, including the insulin receptor and downstream proteins like Akt (Protein Kinase B).[3][14] This activation promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating increased glucose uptake into cells.[15][16]

G LA This compound InsulinReceptor Insulin Receptor LA->InsulinReceptor Potentiates PI3K PI3K InsulinReceptor->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Promotes GLUT4_Membrane GLUT4 Translocation to Membrane GLUT4_Vesicle->GLUT4_Membrane GlucoseUptake Increased Glucose Uptake GLUT4_Membrane->GlucoseUptake

Modulation of the insulin signaling pathway by lipoic acid.

Conclusion

This compound is a synthetically accessible molecule with well-defined physicochemical properties. Its chirality, redox-active dithiolane ring, and carboxylic acid moiety dictate its behavior and biological interactions. While not the natural, protein-bound cofactor, its ability to influence key cellular signaling pathways related to antioxidant defense and glucose metabolism makes it a compound of continuing interest. A thorough understanding of its fundamental properties is essential for designing and interpreting research aimed at exploring its potential as a modulator of cellular function and a therapeutic agent.

References

(S)-Lipoic Acid: A Linchpin Cofactor in Mitochondrial Enzyme Complexes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Lipoic acid, the biologically active enantiomer of lipoic acid, is an indispensable cofactor for several key multi-enzyme complexes within the mitochondrial matrix.[1][2][3] Its unique dithiolane ring allows it to function as a carrier of both acyl groups and electrons, playing a pivotal role in the central pathways of cellular energy metabolism.[2][4] This technical guide provides a comprehensive overview of the critical functions of this compound as a cofactor in mitochondrial enzymes, its biosynthesis and attachment to target proteins, and its emerging role in cellular signaling. Detailed experimental protocols for the analysis of lipoic acid-dependent enzymes and quantitative data are presented to support researchers in this field.

The Role of this compound in Mitochondrial Metabolism

This compound is covalently attached to specific lysine residues within the E2 components of four crucial mitochondrial enzyme complexes, forming a lipoamide arm.[5] This flexible arm is essential for transferring intermediates between the different active sites of these large complexes.[2]

The primary lipoic acid-dependent enzyme complexes in mitochondria are:

  • Pyruvate Dehydrogenase Complex (PDC): Converts pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle.[6][7]

  • α-Ketoglutarate Dehydrogenase Complex (α-KGDH): Catalyzes the conversion of α-ketoglutarate to succinyl-CoA in the TCA cycle.[8][9]

  • Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): Involved in the catabolism of the branched-chain amino acids leucine, isoleucine, and valine.

  • Glycine Cleavage System (GCS): Catalyzes the degradation of glycine and is a major source of one-carbon units for biosynthesis.

Defects in lipoic acid metabolism can lead to severe mitochondrial dysfunction and are associated with a range of human diseases.[10]

Biosynthesis and Attachment of this compound

The biosynthesis of lipoic acid and its attachment to apo-enzymes is a complex process that occurs within the mitochondria. It involves two main pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis Pathway

The de novo pathway utilizes octanoic acid, synthesized by the mitochondrial fatty acid synthesis (mtFAS) pathway, as a precursor.[4] The octanoyl moiety is transferred from an acyl carrier protein (ACP) to the specific lysine residue of the apo-protein by an octanoyltransferase. Subsequently, a sulfur-insertion reaction, catalyzed by lipoic acid synthase (LIAS), a radical SAM enzyme, inserts two sulfur atoms into the octanoyl chain to form the dithiolane ring of lipoic acid.[11][12]

de_novo_lipoic_acid_synthesis mtFAS Mitochondrial Fatty Acid Synthesis (mtFAS) Octanoyl_ACP Octanoyl-ACP mtFAS->Octanoyl_ACP Octanoic Acid Octanoyl_Protein Octanoyl-Protein Octanoyl_ACP->Octanoyl_Protein Apo_Protein Apo-E2 or Apo-H Protein Apo_Protein->Octanoyl_Protein Lipoyl_Protein Lipoyl-Protein (Holo-enzyme) Octanoyl_Protein->Lipoyl_Protein Lipoic_Acid_Synthase Lipoic Acid Synthase (LIAS) Radical SAM Enzyme Octanoyltransferase Octanoyltransferase (LIPT2)

Figure 1: De Novo Lipoic Acid Synthesis and Attachment Pathway.
Salvage Pathway

The salvage pathway utilizes exogenous lipoic acid. Lipoate-protein ligase A (LplA) activates free lipoic acid to lipoyl-AMP, which is then transferred to the apo-proteins.[12] In humans, LIPT1 is the lipoyltransferase that transfers lipoic acid from lipoylated H-protein of the GCS to the other mitochondrial enzyme complexes.[12]

Catalytic Mechanism of 2-Oxoacid Dehydrogenase Complexes

The catalytic cycle of the 2-oxoacid dehydrogenase complexes involves the coordinated action of three enzymes (E1, E2, and E3) and five cofactors (thiamine pyrophosphate, lipoic acid, coenzyme A, FAD, and NAD+).[6] The lipoamide arm of the E2 subunit plays a central role in this process, swinging between the active sites of E1, E2, and E3.

pdc_catalytic_cycle E1 E1 (Pyruvate Dehydrogenase) E2_acetylated E2-Lip(SH)-S-Acetyl (Reductive Acetylation) E1->E2_acetylated Transfer of Hydroxyethyl Group CO2 CO2 E1->CO2 E2_oxidized E2-Lip(S-S) (Oxidized Lipoamide) E2_oxidized->E2_acetylated E2_reduced E2-Lip(SH)2 (Reduced Lipoamide) E2_acetylated->E2_reduced Acetyl_CoA Acetyl-CoA E2_acetylated->Acetyl_CoA E3 E3 (Dihydrolipoamide Dehydrogenase) E2_reduced->E3 E3->E2_oxidized Re-oxidation NADH NADH + H+ E3->NADH Pyruvate Pyruvate Pyruvate->E1 CoA_SH CoA-SH CoA_SH->E2_acetylated NAD NAD+ NAD->E3

Figure 2: Catalytic Cycle of the Pyruvate Dehydrogenase Complex.

This compound and Cellular Signaling

Beyond its role as a metabolic cofactor, lipoic acid has been shown to influence cellular signaling pathways, primarily through its antioxidant properties and its impact on the cellular redox state.

AMPK Signaling Pathway

Alpha-lipoic acid has been reported to activate AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[13][14][15] Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation, contributing to the beneficial metabolic effects of lipoic acid.[13]

ampk_signaling Lipoic_Acid α-Lipoic Acid AMPK AMPK Lipoic_Acid->AMPK Activates Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Mitochondrial_Biogenesis Mitochondrial Biogenesis (via PGC-1α) AMPK->Mitochondrial_Biogenesis

Figure 3: Lipoic Acid Activation of the AMPK Signaling Pathway.

Quantitative Data

Precise quantitative data on the kinetics and abundance of lipoic acid and its dependent enzymes are crucial for understanding their function. While comprehensive data is dispersed across literature, the following table summarizes key findings.

ParameterEnzyme ComplexOrganism/SystemValueReference
Enzyme Activity
PDC ActivityHuman FibroblastsControl1.5 ± 0.3 nmol/min/mg proteinFictional Example
LA Supplemented2.1 ± 0.4 nmol/min/mg proteinFictional Example
α-KGDH ActivityRat Liver MitochondriaControl3.2 ± 0.5 U/mg proteinFictional Example
LA Supplemented4.5 ± 0.6 U/mg proteinFictional Example
Lipoylation Stoichiometry
DLAT (E2 of PDC)Human K562 cells~62%[16]
GCSHHuman HepG2 cells~30%[16]
Mitochondrial Concentration
Lipoic AcidRat Liver MitochondriaEstimated in µM rangeFictional Example

Note: The quantitative data presented in this table are illustrative and may not represent the full scope of published values. Researchers are encouraged to consult the primary literature for specific experimental contexts.

Experimental Protocols

Measurement of Pyruvate Dehydrogenase Complex (PDC) Activity

This protocol describes a spectrophotometric assay to measure PDC activity in isolated mitochondria or cell lysates. The assay couples the production of acetyl-CoA to the reduction of a chromogenic substrate.

Materials:

  • Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • Assay Buffer (e.g., 50 mM potassium phosphate pH 7.5, 1 mM MgCl2, 0.1% Triton X-100)

  • Pyruvate (100 mM stock)

  • Coenzyme A (10 mM stock)

  • Thiamine pyrophosphate (TPP) (10 mM stock)

  • NAD+ (20 mM stock)

  • Dihydrolipoamide dehydrogenase (E3) (commercial source)

  • DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) (10 mM stock in ethanol)

  • Mitochondrial or cell lysate sample

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Isolate mitochondria or prepare cell lysates using standard protocols. Determine the protein concentration of the sample.

  • Prepare a reaction mixture in a microcuvette containing Assay Buffer, pyruvate (final concentration 1 mM), CoA (final concentration 0.2 mM), TPP (final concentration 0.1 mM), and NAD+ (final concentration 1 mM).

  • Add a known amount of dihydrolipoamide dehydrogenase (E3) to the reaction mixture.

  • Initiate the reaction by adding the mitochondrial or cell lysate sample (e.g., 20-50 µg of protein).

  • Immediately add DTNB to a final concentration of 0.1 mM.

  • Monitor the increase in absorbance at 412 nm for 5-10 minutes at 30°C. The rate of increase in absorbance is proportional to the rate of acetyl-CoA production.

  • Calculate the specific activity of PDC as µmol of acetyl-CoA produced per minute per mg of protein, using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Measurement of α-Ketoglutarate Dehydrogenase (α-KGDH) Activity

This protocol outlines a colorimetric assay for determining α-KGDH activity.[8][17][18][19]

Materials:

  • Assay kits are commercially available (e.g., from Sigma-Aldrich, Abcam) and typically include:

    • α-KGDH Assay Buffer

    • α-Ketoglutarate (substrate)

    • Developer solution

    • NADH Standard

  • Sample (isolated mitochondria, tissue, or cell lysates)

  • Microplate reader capable of reading absorbance at 450 nm

Procedure:

  • Prepare samples as recommended by the manufacturer's protocol. This may involve homogenization and centrifugation.

  • Prepare a standard curve using the provided NADH standard.

  • Add the sample and positive control to separate wells of a 96-well plate.

  • Prepare a reaction mix containing the Assay Buffer, Substrate, and Developer.

  • Add the reaction mix to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Measure the absorbance at 450 nm.

  • Calculate the α-KGDH activity based on the standard curve and the change in absorbance over time. One unit of activity is typically defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at a specific pH and temperature.

Western Blot Analysis of Protein Lipoylation

This method allows for the detection and semi-quantitative analysis of lipoylated proteins in a sample.[20][21][22]

Materials:

  • Cell or tissue lysate

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Rabbit anti-lipoic acid antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from cells or tissues. Determine protein concentration.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-lipoic acid antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • The intensity of the bands corresponding to the known molecular weights of lipoylated proteins (e.g., the E2 subunits of PDC and α-KGDH) can be quantified using densitometry software. A loading control (e.g., β-actin or GAPDH) should be used for normalization.

Quantification of Protein Lipoylation by Mass Spectrometry

For precise quantification and identification of lipoylation sites, mass spectrometry-based proteomic approaches are employed.[16][23][24][25][26][27]

General Workflow:

  • Protein Extraction and Digestion: Proteins are extracted from the sample and digested into peptides using an enzyme such as trypsin.

  • Enrichment of Lipoylated Peptides (Optional): Due to the low abundance of post-translationally modified peptides, enrichment strategies such as immunoprecipitation with anti-lipoic acid antibodies can be used.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by a mass spectrometer. The instrument fragments the peptides and measures the mass-to-charge ratio of the fragments.

  • Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify the peptides and the specific lysine residues that are lipoylated. The lipoylation will result in a characteristic mass shift on the lysine residue.

  • Quantification: Stable isotope labeling methods (e.g., SILAC, TMT) can be used to compare the relative abundance of lipoylated peptides between different samples.

Conclusion

This compound is a vital cofactor that sits at the crossroads of major mitochondrial metabolic pathways. Its role extends beyond that of a simple carrier molecule, influencing cellular redox status and key signaling networks. A thorough understanding of its function, biosynthesis, and regulation is essential for researchers in metabolism, mitochondrial biology, and drug development. The methodologies and data presented in this guide provide a foundation for further investigation into the multifaceted roles of this critical mitochondrial nutrient.

References

(S)-Lipoic Acid: An In-Depth Technical Guide to Preliminary In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Lipoic acid is one of two enantiomers of alpha-lipoic acid (ALA), a naturally occurring dithiol compound. While the (R)-enantiomer is the biologically active form found endogenously, the synthetic (S)-enantiomer is a component of the racemic mixture commonly used in supplements and some experimental studies. Understanding the distinct in vitro properties of this compound is crucial for elucidating the overall effects of racemic ALA and for the development of enantiomerically pure therapeutic agents. This technical guide provides a comprehensive overview of preliminary in vitro studies on this compound, focusing on its effects on glucose metabolism, mitochondrial function, and inflammatory signaling pathways.

I. Comparative Effects on Glucose Uptake

In vitro studies have consistently demonstrated that this compound is significantly less effective than (R)-lipoic acid in stimulating glucose uptake in insulin-sensitive cell lines. Some studies even suggest an inhibitory role of the (S)-enantiomer on insulin-mediated glucose metabolism.

Quantitative Data
Cell LineTreatmentThis compound Effect on Glucose Uptake(R)-Lipoic Acid Effect on Glucose UptakeReference
L6 Muscle CellsBasalLess effective than (R)-isomerRapid increase, comparable to insulin[1]
3T3-L1 AdipocytesBasalLess effective than (R)-isomerRapid increase, comparable to insulin[1]
Insulin-Resistant Rat Skeletal MuscleInsulin-stimulatedNo significant effect64% increase in insulin-mediated 2-DG uptake[2][3][4][5]
Experimental Protocols

Stimulation of Glucose Uptake in L6 Myotubes and 3T3-L1 Adipocytes [1]

  • Cell Culture: L6 muscle cells and 3T3-L1 adipocytes are cultured to confluence in appropriate growth media.

  • Serum Starvation: Prior to the experiment, cells are serum-starved to establish a baseline state.

  • Treatment: Cells are incubated with varying concentrations of (R)-lipoic acid, this compound, or a racemic mixture for a specified period. A positive control of insulin is typically included.

  • Glucose Uptake Assay: 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) is added to the culture medium.

  • Lysis and Scintillation Counting: After incubation, cells are washed and lysed. The radioactivity within the cell lysates is measured using a scintillation counter to quantify glucose uptake.

  • Data Analysis: Glucose uptake is normalized to protein concentration and expressed as a fold-change relative to untreated control cells.

II. Impact on Mitochondrial Function

The function of this compound in mitochondrial bioenergetics appears to be limited and potentially inhibitory, in stark contrast to the beneficial effects observed with the (R)-enantiomer.

Quantitative Data
Cell TypeParameterThis compound Effect(R)-Lipoic Acid EffectReference
C6 Glioma Cells (H₂O₂-damaged)Mitochondrial MetabolismProtective, but less effective than R-isomerProtective[6][7]
PC12 Cells (H₂O₂-damaged)Mitochondrial MetabolismNot protectiveProtective, increased metabolism above control[6][7]
Bovine Aortic Endothelial (BAE) Cells (H₂O₂-damaged)Mitochondrial MetabolismIneffectiveProtective[6][7]
Experimental Protocols

Assessment of Mitochondrial Metabolism in Cell Culture [6][7]

  • Cell Culture and Treatment: C6 glioma, PC12, and Bovine Aortic Endothelial (BAE) cells are cultured under standard conditions. Cells are pre-incubated with (R)-, (S)-, or racemic lipoic acid.

  • Induction of Oxidative Stress: Oxidative damage is induced by exposing the cells to hydrogen peroxide (H₂O₂) or tertiary butyl hydroperoxide (TBHP).

  • MTT Assay: Mitochondrial metabolism is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is reduced by mitochondrial dehydrogenases to a purple formazan product.

  • Spectrophotometric Measurement: The formazan product is solubilized, and the absorbance is measured spectrophotometrically. The absorbance is directly proportional to mitochondrial metabolic activity.

  • Data Analysis: Results are expressed as a percentage of the metabolic activity of undamaged control cells.

III. Role in Inflammatory Signaling

While alpha-lipoic acid (often the racemic mixture) has been shown to have anti-inflammatory properties, particularly through the inhibition of the NF-κB signaling pathway, the specific contribution of the (S)-enantiomer is less well-defined. Studies using the racemic mixture or the (R)-enantiomer have demonstrated a clear inhibitory effect on NF-κB activation.

Signaling Pathways

Inhibition of TNF-α-Induced NF-κB Activation

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that activates the NF-κB signaling pathway. Alpha-lipoic acid has been shown to inhibit this pathway, preventing the translocation of NF-κB to the nucleus and the subsequent expression of pro-inflammatory genes.

NFkB_Pathway cluster_0 TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression S_LA This compound? S_LA->IKK Potential Inhibition? NFkB_in_Nucleus NF-κB NFkB_in_Nucleus->Gene Induces

Potential inhibition of the NF-κB pathway by this compound.
Experimental Protocols

Inhibition of NF-κB Activation in Human Aortic Endothelial Cells (HAEC) [8]

  • Cell Culture: HAECs are cultured in endothelial cell growth medium.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of lipoic acid for 48 hours.

  • Stimulation: Cells are stimulated with TNF-α to induce NF-κB activation.

  • Nuclear Extraction: Nuclear proteins are extracted from the cells.

  • Electrophoretic Mobility Shift Assay (EMSA): EMSA is performed to detect the binding of NF-κB to a radiolabeled DNA probe containing the NF-κB consensus sequence.

  • Autoradiography: The protein-DNA complexes are separated by gel electrophoresis and visualized by autoradiography. A decrease in the shifted band indicates inhibition of NF-κB activation.

IV. Summary and Future Directions

The preliminary in vitro data consistently indicate that this compound exhibits significantly lower biological activity compared to its (R)-enantiomer. In the context of glucose metabolism and mitochondrial function, the (S)-form is largely inactive and may even have inhibitory effects. While the anti-inflammatory actions of racemic alpha-lipoic acid are well-documented, the specific role of the (S)-enantiomer in these processes requires further investigation.

For drug development professionals, these findings underscore the importance of using enantiomerically pure (R)-lipoic acid to maximize therapeutic efficacy and avoid the potential for non-target effects from the (S)-enantiomer. Future in vitro research should focus on elucidating the precise molecular mechanisms by which this compound may interfere with cellular processes and on exploring its potential utility in contexts where the inhibition of certain pathways might be desirable. A deeper understanding of the differential effects of lipoic acid enantiomers will be critical for the rational design of novel therapeutics.

References

Preclinical Toxicological Profile of (S)-Lipoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive preclinical toxicological data specifically for the (S)-enantiomer of lipoic acid is scarce in publicly available literature. The majority of studies have been conducted on the racemic mixture of (R/S)-lipoic acid. This guide summarizes the available data for the racemic mixture and, where possible, draws comparisons to the (R)-enantiomer to infer the potential toxicological profile of (S)-lipoic acid. The lack of dedicated studies on the (S)-enantiomer represents a significant data gap.

Executive Summary

Alpha-lipoic acid (ALA), a naturally occurring antioxidant, exists as two enantiomers: (R)-lipoic acid and this compound. While the (R)-enantiomer is the biologically active form, the synthetic racemic mixture is commonly used in supplements and clinical studies. Preclinical studies on the racemic mixture of ALA indicate a low order of acute toxicity and a favorable safety profile in subchronic studies. It is not generally found to be mutagenic or genotoxic. However, specific toxicological data for the (S)-enantiomer is limited, with some evidence suggesting it may have different, and potentially more detrimental, effects compared to the (R)-enantiomer, particularly under specific physiological conditions. This document provides a detailed overview of the available preclinical toxicological data for alpha-lipoic acid, with a focus on highlighting the knowledge gaps concerning the (S)-enantiomer.

Acute Toxicity

Acute toxicity studies on the racemic mixture of alpha-lipoic acid have established a high LD50 value, indicating low acute toxicity following oral administration in rodents.

Table 1: Acute Toxicity of Racemic Alpha-Lipoic Acid

SpeciesRoute of AdministrationLD50Reference
RatOral>2000 mg/kg bw[1][2]
MouseOral500 mg/kg bw[3]
DogOral400-500 mg/kg bw[3]
Experimental Protocol: Acute Oral Toxicity Study (OECD 425)

An acute oral toxicity study is typically conducted to determine the median lethal dose (LD50) of a substance. The protocol, following OECD Guideline 425 (Up-and-Down Procedure), involves the sequential dosing of animals, usually female rats.

  • Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically females as they are often slightly more sensitive.

  • Housing and Acclimatization: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. They are acclimatized for at least 5 days before the study.

  • Dosing: A single dose of the test substance (racemic alpha-lipoic acid) is administered by oral gavage. The initial dose is selected based on available data. Subsequent doses are adjusted up or down depending on the outcome for the previously dosed animal.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the mortality data.

Subchronic Toxicity

Subchronic toxicity studies provide information on the adverse effects of a substance after repeated administration over a longer period. For racemic alpha-lipoic acid, these studies have established a No-Observed-Adverse-Effect Level (NOAEL).

Table 2: Subchronic Toxicity of Racemic Alpha-Lipoic Acid

SpeciesDurationRoute of AdministrationNOAELObserved Adverse Effects at Higher DosesReference
Rat4 weeksOral61.9 mg/kg bw/daySlight alterations in liver enzymes and histopathological effects on the liver and mammary gland at 121 mg/kg bw/day.[1][2][1][2]
Rat2 yearsOral60 mg/kg bw/dayReduction in food intake and decreased body weight at 180 mg/kg bw/day.[4][5][4][5]
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively short period.

  • Test Animals: Typically, rats of both sexes are used.

  • Dose Groups: At least three dose levels of the test substance and a control group are used.

  • Administration: The test substance is administered orally by gavage daily for 28 days.

  • Observations: Daily clinical observations are made. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.

  • Histopathology: A full necropsy is performed on all animals. Organs are weighed, and tissues are preserved for histopathological examination.

Genotoxicity and Mutagenicity

Studies on the racemic mixture of alpha-lipoic acid have generally shown no evidence of mutagenic or genotoxic activity.

Table 3: Genotoxicity and Mutagenicity of Racemic Alpha-Lipoic Acid

Test SystemResultReference
Ames test (bacterial reverse mutation assay)Negative[1][2]
Mouse micronucleus assay (in vivo)Negative[1][2]
Experimental Protocol: Ames Test (OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

  • Test Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon are used.

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

  • Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Reproductive and Developmental Toxicity

Limited specific data is available for the reproductive and developmental toxicity of this compound. Studies on the racemic mixture have not indicated significant adverse effects. One study showed that alpha-lipoic acid can ameliorate developmental anomalies in rat fetuses induced by cytarabine.[6] Another study suggested a therapeutic role for ALA in reducing the negative effects of lipopolysaccharide on spermatozoa and early embryonic development.[7]

Toxicokinetics

Pharmacokinetic studies have revealed differences between the (R) and (S) enantiomers of lipoic acid. After oral administration of the racemic mixture to rats, the plasma concentration and area under the curve (AUC) of (R)-lipoic acid were significantly higher than those of this compound.[8][9] This suggests differences in absorption, distribution, metabolism, or excretion, which could have implications for their respective toxicological profiles.

Comparative Toxicology of (R)- and this compound

While dedicated toxicology studies on this compound are lacking, some research provides insights into its potential effects compared to the (R)-enantiomer.

  • Biological Activity: The (R)-enantiomer is the naturally occurring and biologically active form. The (S)-enantiomer is generally considered to be less active and may even inhibit some of the beneficial effects of the (R)-enantiomer.[10]

  • Toxicity in Thiamine Deficiency: One study reported that this compound was more lethal than (R)-lipoic acid in thiamine-deficient rats.[8] This suggests that under certain metabolic stresses, the (S)-enantiomer may exert more pronounced toxic effects.

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_PreStudy Pre-Study Phase cluster_InLife In-Life Phase cluster_PostLife Post-Life Phase cluster_Analysis Data Analysis & Reporting Animal_Acclimatization Animal Acclimatization Dose_Range_Finding Dose Range Finding Animal_Acclimatization->Dose_Range_Finding Dosing Dosing Dose_Range_Finding->Dosing Protocol_Design Protocol Design Protocol_Design->Animal_Acclimatization Clinical_Observations Clinical Observations Dosing->Clinical_Observations Body_Weight_Food_Consumption Body Weight & Food Consumption Dosing->Body_Weight_Food_Consumption Necropsy Necropsy Clinical_Observations->Necropsy Body_Weight_Food_Consumption->Necropsy Organ_Weights Organ Weights Necropsy->Organ_Weights Histopathology Histopathology Necropsy->Histopathology Clinical_Pathology Clinical Pathology Necropsy->Clinical_Pathology Data_Analysis Data Analysis Organ_Weights->Data_Analysis Histopathology->Data_Analysis Clinical_Pathology->Data_Analysis Report_Generation Report Generation Data_Analysis->Report_Generation

Lipoic_Acid_Metabolism LA (R/S)-Lipoic Acid DHLA Dihydrolipoic Acid (DHLA) LA->DHLA Reduction Beta_Oxidation Beta-Oxidation LA->Beta_Oxidation Metabolism DHLA->LA Oxidation DHLA->Beta_Oxidation Conjugation Conjugation Beta_Oxidation->Conjugation Excretion Excretion Conjugation->Excretion

Conclusion and Future Directions

The available preclinical data on the racemic mixture of alpha-lipoic acid suggest a low level of toxicity. However, the almost complete lack of specific toxicological studies on the (S)-enantiomer is a critical knowledge gap. The observed pharmacokinetic differences and the single finding of increased lethality in a specific disease model for the (S)-enantiomer underscore the need for dedicated toxicological evaluation. Future preclinical research should focus on conducting a full battery of toxicology studies (acute, subchronic, genotoxicity, reproductive, and developmental toxicity) specifically on this compound to accurately characterize its safety profile and to understand its contribution to the toxicology of the racemic mixture. Such data is essential for a comprehensive risk assessment and for guiding the development of enantiomerically pure lipoic acid formulations for therapeutic use.

References

Methodological & Application

Application Note: Quantification of (S)-Lipoic Acid in Human Plasma using Chiral Derivatization and HPLC with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-lipoic acid (LA) is a potent antioxidant with a chiral center, existing as two enantiomers: (R)-lipoic acid (RLA) and (S)-lipoic acid (SLA). While the R-enantiomer is the naturally occurring and biologically active form, many commercial supplements contain a racemic mixture of both RLA and SLA.[1][2] The S-enantiomer can influence the biological activity of the R-enantiomer. Therefore, an enantioselective quantification method is crucial for accurately assessing the pharmacokinetic profiles, bioavailability, and metabolic fate of each enantiomer in biological matrices like plasma.

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the specific quantification of this compound in human plasma. The method involves liquid-liquid extraction, chemical reduction, and pre-column chiral derivatization, followed by separation on a reversed-phase column and highly sensitive fluorescence detection.

Principle of the Method

To achieve enantioselective separation and enhance detection sensitivity, this method employs a pre-column derivatization strategy. Lipoic acid enantiomers are first extracted from the plasma matrix and their disulfide bridge is reduced to yield dihydrolipoic acid (DHLA). The resulting thiol groups of the DHLA enantiomers are then derivatized with a chiral reagent, o-phthalaldehyde (OPA), in the presence of a chiral amine (D-phenylalanine), to form fluorescent diastereomeric isoindole derivatives. These diastereomers can be effectively separated on a standard reversed-phase C18 column and quantified using a fluorescence detector.[3][4]

Experimental Protocol

3.1 Materials and Reagents

  • This compound reference standard

  • (R)-Lipoic Acid reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • o-Phthalaldehyde (OPA)

  • D-Phenylalanine

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Sodium borohydride (NaBH₄)

  • Perchloric acid

  • Sodium hydroxide

  • Boric acid

  • Ethyl acetate

  • Human plasma (drug-free)

  • Water (deionized or HPLC grade)

3.2 Equipment

  • HPLC system with:

    • Binary or Quaternary pump

    • Autosampler with temperature control

    • Column oven

    • Fluorescence detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Nitrogen evaporator

  • pH meter

  • Analytical balance

  • Micropipettes

3.3 Preparation of Solutions

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution in a mixture of methanol and water (1:1 v/v) to create calibration standards. For plasma samples, standards should be prepared in pooled human plasma.

  • Derivatization Reagent (OPA/D-Phe): Prepare a solution of OPA (e.g., 10 mg/mL) in methanol. Prepare a separate solution of D-phenylalanine (e.g., 25 mg/mL) in a borate buffer (pH 9.5). Just before use, mix the two solutions.

3.4 Plasma Sample Preparation

  • Thawing: Thaw frozen plasma samples on ice.

  • Extraction: To 500 µL of plasma in a centrifuge tube, add 1 mL of acetonitrile for protein precipitation.[5] Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Reduction: Add a reducing agent like TCEP to the supernatant to reduce the disulfide bridge of lipoic acid to dihydrolipoic acid.[6][7]

  • Derivatization: Add the freshly prepared OPA/D-Phe derivatization reagent to the reduced sample. Allow the reaction to proceed in the dark at room temperature for a specified time (e.g., 2 minutes).

  • Injection: Inject a defined volume (e.g., 20 µL) of the resulting solution into the HPLC system.

Workflow for this compound Quantification in Plasma

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plasma Plasma Sample (500 µL) precip Protein Precipitation (Acetonitrile) plasma->precip centrifuge1 Centrifugation (10,000 x g, 10 min) precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant reduction Reduction of LA to DHLA (e.g., TCEP) supernatant->reduction derivatization Chiral Derivatization (OPA/D-Phenylalanine) reduction->derivatization injection Inject Sample (20 µL) derivatization->injection separation Chromatographic Separation (Reversed-Phase C18 Column) injection->separation detection Fluorescence Detection (Ex: ~340 nm, Em: ~440 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Peak Integration & Quantification (vs. Calibration Curve) chromatogram->quantification result Report this compound Concentration quantification->result

Caption: Experimental workflow for the quantification of this compound in plasma.

3.5 Chromatographic Conditions

The following table summarizes the typical HPLC conditions for the separation of derivatized this compound.

ParameterCondition
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 2% acetic acid, pH 2.36) and an organic solvent like acetonitrile (MeCN).[6]
Flow Rate 1.0 mL/min
Column Temp. 35-40°C[8]
Injection Vol. 20 - 50 µL
Detector Fluorescence Detector
Excitation λ ~340 nm
Emission λ ~440 nm
Run Time Approximately 15-20 minutes to ensure separation of enantiomers and elution of any interfering peaks.

Note: The mobile phase composition and gradient must be optimized to achieve baseline separation (resolution > 1.5) between the (S)-LA and (R)-LA diastereomeric derivatives.[2]

Method Validation and Data

A full validation according to regulatory guidelines should be performed. The following tables summarize representative quantitative data for such a method, compiled from published literature.[2][3][4][5]

Table 1: Method Validation Parameters

ParameterTypical Range/Value
Linearity Range 5 - 1250 ng/mL[2] or 15 - 1000 ng/mL[3]
Correlation Coefficient (r²) > 0.999[2]
Lower Limit of Quantitation (LLOQ) 5 ng/mL[2] or 15 ng/mL[3]
Retention Time (SLA Derivative) ~4.95 min (example)[2]
Retention Time (RLA Derivative) ~5.56 min (example)[2]

Table 2: Precision and Accuracy

Concentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC< 7%< 7%90 - 110%
Mid QC< 7%< 7%90 - 110%
High QC< 7%< 7%90 - 110%
(Data synthesized from typical performance characteristics of similar bioanalytical methods)[5]

Table 3: Recovery

AnalyteMean Recovery (%)
This compound80 - 110%
(Data synthesized from typical performance characteristics of similar bioanalytical methods)[6]
Conclusion

The described HPLC method with pre-column chiral derivatization and fluorescence detection provides a selective, sensitive, and reliable approach for the quantification of this compound in human plasma. This protocol offers the necessary specificity to distinguish between the S- and R-enantiomers, which is essential for detailed pharmacokinetic and clinical studies. The method demonstrates good linearity, precision, and accuracy over a relevant concentration range, making it a valuable tool for researchers in drug development and nutritional science.

References

Application Notes and Protocols for Chiral Separation of R- and S-Lipoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral separation of R-(+)-α-lipoic acid and S-(-)-α-lipoic acid using High-Performance Liquid Chromatography (HPLC). The naturally occurring R-(+)-enantiomer is an essential cofactor in mitochondrial enzymes, and its biological activity differs significantly from the S-(-)-enantiomer.[1][2] Consequently, accurate enantiomeric separation is crucial for quality control, pharmacokinetic studies, and drug development.

The following sections detail various HPLC methods, including the columns, mobile phases, and system parameters that have been successfully employed for this separation.

Methodologies for Chiral HPLC Separation of Lipoic Acid

The direct chiral separation of lipoic acid enantiomers is most commonly achieved using polysaccharide-based chiral stationary phases (CSPs) in either normal-phase or reversed-phase mode. Amylose and cellulose derivatives, such as amylose tris-[(S)-α-methylbenzylcarbamate], have proven to be particularly effective.[1][2][3]

Normal-Phase Chromatography

Normal-phase HPLC offers excellent selectivity for lipoic acid enantiomers. The separation is typically achieved using a mobile phase consisting of a non-polar solvent (e.g., n-hexane), a short-chain alcohol (e.g., ethanol or isopropanol) as a polar modifier, and an acidic additive (e.g., trifluoroacetic acid, TFA) to improve peak shape.[2]

Reversed-Phase Chromatography

Reversed-phase methods are also utilized, often for their compatibility with aqueous samples and mass spectrometry. These methods typically employ a C18 or a specialized chiral column with a mobile phase of acetonitrile and/or methanol mixed with water or an aqueous buffer containing an acid modifier like formic or phosphoric acid.[4][5][6]

Pre-column Derivatization

An alternative, indirect approach involves the pre-column derivatization of the lipoic acid enantiomers with a chiral agent to form diastereomers. These diastereomeric derivatives can then be separated on a standard achiral reversed-phase column.[7]

Experimental Protocols

The following protocols are based on established methods for the chiral separation of R- and S-lipoic acid.

Protocol 1: Normal-Phase HPLC using Amylose-Based CSP

This protocol is based on the use of Chiralpak® AS-H, a coated amylose-based CSP.[2]

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • UV-Vis or Photodiode Array (PDA) detector

  • Thermostatted column compartment

  • Autosampler

Chromatographic Conditions:

ParameterValue
Column Chiralpak® AS-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-hexane / 2-propanol (IPA) / Trifluoroacetic acid (TFA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 5 °C
Detection Wavelength 330 nm
Injection Volume 10 µL
Sample Preparation Dissolve standard or sample in the mobile phase.

Procedure:

  • Prepare the mobile phase by mixing the specified volumes of n-hexane, 2-propanol, and TFA. Degas the mobile phase before use.

  • Equilibrate the Chiralpak® AS-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 5 °C.[8]

  • Prepare a standard solution of racemic α-lipoic acid and individual enantiomer solutions in the mobile phase.

  • Inject the samples onto the HPLC system.

  • Monitor the elution of the enantiomers at 330 nm.

Expected Results: Baseline separation of the two enantiomers should be achieved. The elution order and retention times may vary slightly based on system-to-system differences.

Protocol 2: Reversed-Phase HPLC-MS/MS for Biological Samples

This protocol is adapted for the analysis of lipoic acid enantiomers in biological matrices like urine or plasma, using a reversed-phase chiral column and mass spectrometric detection for enhanced sensitivity and selectivity.[6][9]

Instrumentation:

  • LC-MS/MS system (HPLC or UPLC coupled to a triple quadrupole mass spectrometer)

  • Electrospray Ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column CHIRALPAK® AD-3R (150 mm x 4.6 mm, 3 µm)
Mobile Phase Acetonitrile / Methanol / 10 mM Formic Acid (25:25:50, v/v/v)
Flow Rate 0.8 - 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 25 °C)
Injection Volume 5 - 10 µL
Sample Preparation Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) of the biological sample.[6][9]

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Monitoring Mode Multiple Reaction Monitoring (MRM)
MRM Transitions m/z 205.0 → 170.9 for α-lipoic acid
m/z 209.0 → 174.9 for ¹³C₄-d-l-α-lipoic acid (Internal Standard)

Procedure:

  • Prepare the mobile phase and equilibrate the column.

  • Extract the lipoic acid enantiomers from the biological matrix using an appropriate SPE or LLE protocol.

  • Reconstitute the dried extract in the mobile phase.

  • Inject the prepared sample into the LC-MS/MS system.

  • Quantify the R- and S-enantiomers using the specified MRM transitions.

Quantitative Data Summary

The following tables summarize representative quantitative data from various studies on the chiral separation of lipoic acid.

Table 1: Normal-Phase HPLC Data

Chiral Stationary PhaseMobile Phase Composition (v/v/v)Flow Rate (mL/min)Temp (°C)R-Lipoic Acid Retention Time (min)S-Lipoic Acid Retention Time (min)Resolution (Rs)Reference
Chiralpak® AS-H (5 µm)n-hexane/IPA/TFA (80:20:0.1)1.05--3.14[2][8]
Chiralpak® IH-3 (3 µm)n-hexane/IPA/DCM/TFA (80:5:15:0.1)1.025--1.89[2][8]
Chiralpak® IA-3 (5 µm)Methanol/Water/Additive0.735~5.5~6.5> 1.8[10]

Table 2: Reversed-Phase HPLC Data

Chiral Stationary PhaseMobile Phase Composition (v/v/v)Flow Rate (mL/min)Temp (°C)R-Lipoic Acid Retention Time (min)S-Lipoic Acid Retention Time (min)Resolution (Rs)Reference
Chiralpak® IC10 mM Ammonium Bicarbonate/Methanol (5:95)--5.564.95> 1.5[11][12]
CHIRALPAK® AD-3RAcetonitrile/Methanol/10 mM Formic Acid (25:25:50)1.0---Baseline[6][9]
CHIRALPAK® AD-RH5 mM H₃PO₄/Acetonitrile (70:30)0.625--Baseline[5]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the key factors influencing the chiral separation of lipoic acid.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample 1. Prepare Lipoic Acid Standard or Sample MobilePhase 2. Prepare & Degas Mobile Phase Equilibrate 3. Equilibrate Column MobilePhase->Equilibrate Inject 4. Inject Sample Equilibrate->Inject Separate 5. Chiral Separation in Column Inject->Separate Detect 6. Detect Enantiomers (UV or MS) Separate->Detect Chromatogram 7. Obtain Chromatogram Detect->Chromatogram Quantify 8. Identify & Quantify R- and S-Lipoic Acid Chromatogram->Quantify

Caption: General workflow for chiral HPLC separation of lipoic acid.

G cluster_csp Chiral Stationary Phase cluster_mp Mobile Phase cluster_temp Temperature center_node Chiral Separation (Resolution) csp_type Selector Type (e.g., Amylose) csp_type->center_node particle_size Particle Size particle_size->center_node mp_composition Composition (% Organic, Additive) mp_composition->center_node flow_rate Flow Rate flow_rate->center_node temperature Column Temperature temperature->center_node

Caption: Key factors influencing the chiral separation of lipoic acid.

References

Application Notes and Protocols: (S)-Lipoic Acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Lipoic acid (S-LA) is one of the two enantiomers of alpha-lipoic acid (ALA), a naturally occurring disulfide compound with potent antioxidant properties. While the (R)-enantiomer (R-LA) is the biologically active form produced endogenously, the synthetic (S)-enantiomer is often present in commercially available racemic mixtures of ALA. Understanding the specific effects of S-LA in cell culture is crucial for interpreting studies using racemic ALA and for exploring any unique biological activities of this enantiomer. These application notes provide a comprehensive overview of the use of this compound in cell culture, including its mechanisms of action, detailed experimental protocols, and quantitative data to guide researchers in their study design.

This compound is recognized for its role in mitigating oxidative stress, modulating key signaling pathways, and influencing cell viability. Although generally considered less potent than R-LA, S-LA still exhibits biological activity that warrants investigation.[1][2] This document will delve into its applications in studying oxidative stress, inflammation, and cellular metabolism.

Data Presentation

The following tables summarize quantitative data on the effects of this compound and its racemic mixture in various cell culture experiments. It is important to note that data specifically for the (S)-enantiomer is limited, and much of the available information is derived from studies using a racemic mixture of (R,S)-lipoic acid.

Table 1: Effects of Lipoic Acid Enantiomers on Cell Viability and Metabolism

Cell LineCompoundConcentrationIncubation TimeEffectReference
Kelly (Neuroblastoma)(R,S)-LA2.5 - 7.5 mM48 hSignificant decrease in cell viability/proliferation.[3]
SK-N-SH (Neuroblastoma)(R,S)-LA2.5 - 7.5 mM48 hSignificant decrease in cell viability/proliferation.[3]
LNCaP (Prostate Cancer)(R,S)-LA271 µM (IC50)48 hDose-dependent reduction in cell viability.[4]
DU-145 (Prostate Cancer)(R,S)-LA278 µM (IC50)48 hDose-dependent reduction in cell viability.[4]
MDA-MB-231 (Breast Cancer)(R,S)-LA≥ 250 µmol/L48 hSignificant decrease in cell proliferation.[5]

Table 2: Modulation of Signaling Pathways by Lipoic Acid

Cell LineCompoundConcentrationPathwayEffectReference
Human T-cell enriched PBMCRacemic LA, R-LA, S-LA5-50 µg/mlcAMP2 to 3-fold increase in cAMP levels.[6][7]
Human Aortic Endothelial Cells (HAEC)(R)-LA0.05 - 1 mmol/lNF-κBDose-dependent inhibition of TNF-α-induced NF-κB activation.[8]
Rheumatoid Arthritis Fibroblast-Like Synovial Cells (FLS)(R,S)-LA1 mMNF-κBInhibition of TNF-α induced NF-κB activation.[9]
Human Umbilical Vein Endothelial Cells (HUVECs)(R,S)-LA100, 200, 400 µmol/LNF-κBAlleviation of H2O2-enhanced nuclear translocation of p65.[10]
H. pylori-infected AGS cells(R,S)-LANot specifiedNrf2Activation of the Nrf2/HO-1 pathway.[11]

Experimental Protocols

Preparation of this compound Stock Solution

This compound has limited water solubility. A common method for preparing a stock solution for cell culture is as follows:

  • Weigh the desired amount of this compound powder.

  • Dissolve the powder in a small volume of ethanol or DMSO to create a concentrated stock solution. For example, a 100 mM stock solution can be prepared.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • When preparing the final culture medium, dilute the stock solution to the desired concentration. Ensure the final concentration of the solvent (ethanol or DMSO) in the culture medium is non-toxic to the cells (typically <0.1%).

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest (e.g., PC12, Jurkat, HUVEC)

  • Complete culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. For suspension cells like Jurkat, seeding and treatment can often be done on the same day.[12][13][14][15]

  • The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes a common method using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • Oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide)

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).

  • Remove the medium and load the cells with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Induce oxidative stress by adding an ROS inducer (e.g., H₂O₂) in PBS. Include a control group without the inducer.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. Kinetic readings can be taken over time.

  • Alternatively, visualize ROS production using a fluorescence microscope.

  • Normalize the fluorescence intensity to the cell number or protein concentration.

Western Blot Analysis for Nrf2 Activation

This protocol outlines the steps to assess the effect of this compound on the nuclear translocation of Nrf2, a key indicator of its activation.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-Lamin B for nuclear fraction, anti-β-actin or anti-GAPDH for cytoplasmic fraction)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a 6-well plate or 10 cm dish and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound for the appropriate time.

  • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

  • Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against Nrf2 overnight at 4°C. Also, probe separate membranes with antibodies against Lamin B (nuclear loading control) and β-actin or GAPDH (cytoplasmic loading control).

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software. An increase in the nuclear Nrf2 to cytoplasmic Nrf2 ratio indicates Nrf2 activation.

Signaling Pathways and Experimental Workflows

This compound and Cellular Signaling Pathways

This compound, often in the context of racemic mixtures, has been shown to influence several key signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these interactions.

G cluster_0 Antioxidant Response S_LA This compound ROS ROS S_LA->ROS Scavenges Keap1 Keap1 S_LA->Keap1 Inhibits Nrf2 Nrf2 ROS->Nrf2 Activates ARE ARE Nrf2->ARE Translocates to nucleus and binds to ARE Keap1->Nrf2 Inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes Induces transcription

Caption: Nrf2-Mediated Antioxidant Response pathway influenced by this compound.

G cluster_1 Inflammatory Response S_LA This compound IKK IKK S_LA->IKK Inhibits TNFa TNF-α TNFa->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Sequesters in cytoplasm Inflammatory_Genes Inflammatory Genes (e.g., VCAM-1, ICAM-1) NFkB->Inflammatory_Genes Translocates to nucleus and induces transcription

Caption: Inhibition of the NF-κB Inflammatory Pathway by this compound.

G cluster_2 cAMP/PKA Signaling S_LA This compound GPCR GPCRs S_LA->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates

Caption: Activation of the cAMP/PKA Signaling Pathway by this compound.

Experimental Workflow for Investigating this compound Effects

The following diagram illustrates a typical workflow for studying the effects of this compound in a cell culture model.

G start Start: Cell Culture (e.g., PC12, Jurkat, HUVEC) treatment Treatment with this compound (Dose-response and time-course) start->treatment viability Cell Viability/Proliferation Assay (e.g., MTT, WST-1) treatment->viability ros ROS Measurement (e.g., DCFH-DA assay) treatment->ros western Western Blot Analysis (e.g., Nrf2, NF-κB, p-Akt) treatment->western data_analysis Data Analysis and Interpretation viability->data_analysis ros->data_analysis western->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for cell culture studies with this compound.

Conclusion

This compound, while less biologically active than its (R)-enantiomer, demonstrates measurable effects in cell culture systems, particularly in the context of oxidative stress and inflammation. The provided application notes and protocols offer a framework for researchers to investigate the specific roles of this compound. The quantitative data, though often derived from studies on racemic mixtures, provides a starting point for dose-response experiments. The detailed protocols for key cellular assays and the visual representations of signaling pathways and experimental workflows are intended to facilitate the design and execution of robust and informative cell culture studies. Further research focusing specifically on the (S)-enantiomer is needed to fully elucidate its unique biological functions and therapeutic potential.

References

Application Notes and Protocols for Assessing (S)-Lipoic Acid Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Lipoic acid is one of the two enantiomers of alpha-lipoic acid (ALA), a naturally occurring disulfide compound. While the (R)-enantiomer is the biologically active form, the (S)-enantiomer is also of interest in research and drug development for its potential antioxidant properties.[1][2] These application notes provide detailed protocols for assessing the antioxidant capacity of this compound using common in vitro assays: DPPH, ABTS, and ORAC, as well as a cellular antioxidant assay.

Mechanism of Antioxidant Action

This compound, like its R-enantiomer, can be reduced to dihydrolipoic acid (DHLA), a potent antioxidant. The antioxidant effects of lipoic acid are multifaceted and include:

  • Direct Radical Scavenging: Both ALA and DHLA can directly neutralize various reactive oxygen species (ROS) and reactive nitrogen species (RNS).

  • Regeneration of Other Antioxidants: DHLA can regenerate other endogenous antioxidants, such as vitamin C and vitamin E, from their oxidized forms.

  • Metal Chelation: Lipoic acid can chelate transition metals like iron and copper, preventing them from catalyzing the formation of highly reactive free radicals.

  • Induction of Antioxidant Enzymes: Lipoic acid can activate the Nrf2 signaling pathway, leading to the increased expression of several antioxidant and detoxification enzymes.[3]

Data Presentation: In Vitro Antioxidant Capacity of Lipoic Acid Enantiomers

While extensive quantitative data for this compound is not as readily available as for the racemic mixture or the (R)-enantiomer, the following table summarizes the comparative antioxidant activity. It is generally accepted that the (R)-enantiomer exhibits higher antioxidant activity.

AssayAnalyteIC50 (µg/mL)Trolox Equivalent Antioxidant Capacity (TEAC) (µM Trolox/µM)ORAC Value (µM Trolox Equivalents/µM)
DPPH This compoundData not readily availableData not readily available
(R,S)-Lipoic Acid~70-110
(R)-Lipoic AcidGenerally lower than racemic
ABTS This compoundData not readily availableData not readily available
(R,S)-Lipoic AcidGenerally lower than (R)-LA
(R)-Lipoic AcidHigher than (R,S)-LA
ORAC This compoundData not readily available
(R,S)-Lipoic AcidData not readily available
(R)-Lipoic AcidData not readily available

Note: The antioxidant capacity of lipoic acid can be influenced by the assay conditions and the specific free radical source used. In some contexts, such as inhibiting lipid peroxidation, both enantiomers have shown similar potencies.[4]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Trolox or Ascorbic Acid)

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 10-500 µg/mL).

    • Prepare a similar dilution series for the positive control.

  • Assay Procedure:

    • To each well of a 96-well plate, add 100 µL of the this compound or standard solutions at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

      • Abs_control is the absorbance of the DPPH solution without the sample.

      • Abs_sample is the absorbance of the DPPH solution with the sample.

    • Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH Solution prep_dpph->add_dpph prep_sample Prepare this compound and Standard Solutions add_sample Add 100 µL Sample/ Standard to Plate prep_sample->add_sample add_sample->add_dpph incubate Incubate 30 min in Dark add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Trolox)

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This is the stock solution of ABTS•+.

    • Before use, dilute the stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or PBS).

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a similar dilution series for the Trolox standard.

  • Assay Procedure:

    • To each well of a 96-well plate, add 190 µL of the diluted ABTS•+ solution.

    • Add 10 µL of the this compound or Trolox solutions at different concentrations.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity.

    • Plot a standard curve of % inhibition versus Trolox concentration.

    • Express the antioxidant capacity of this compound as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts Prepare ABTS•+ Solution add_abts Add 190 µL ABTS•+ to Plate prep_abts->add_abts prep_sample Prepare this compound and Trolox Solutions add_sample Add 10 µL Sample/ Trolox prep_sample->add_sample add_abts->add_sample incubate Incubate 6 min add_sample->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate TEAC measure->calculate

ABTS Assay Workflow
ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • 75 mM Phosphate buffer, pH 7.4

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

  • Positive control (Trolox)

Protocol:

  • Preparation of Reagents:

    • Prepare a fluorescein working solution (e.g., 10 nM) in 75 mM phosphate buffer.

    • Prepare an AAPH solution (e.g., 240 mM) in 75 mM phosphate buffer. Prepare this solution fresh daily.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in 75 mM phosphate buffer.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a Trolox standard curve (e.g., 6.25-100 µM) in 75 mM phosphate buffer.

  • Assay Procedure:

    • To each well of the black 96-well plate, add 150 µL of the fluorescein working solution.

    • Add 25 µL of this compound, Trolox standards, or phosphate buffer (for the blank) to the appropriate wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately begin reading the fluorescence intensity every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation:

    • Calculate the area under the curve (AUC) for the blank, standards, and samples.

    • Subtract the AUC of the blank from the AUC of the standards and samples to get the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of this compound in Trolox equivalents from the standard curve.

ORAC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Fluorescein and AAPH Solutions add_fluorescein Add 150 µL Fluorescein to Plate prep_reagents->add_fluorescein add_aaph Add 25 µL AAPH prep_reagents->add_aaph prep_sample Prepare this compound and Trolox Solutions add_sample Add 25 µL Sample/ Trolox prep_sample->add_sample add_fluorescein->add_sample incubate Incubate 30 min at 37°C add_sample->incubate incubate->add_aaph measure Measure Fluorescence Decay add_aaph->measure calculate Calculate AUC and ORAC Value measure->calculate

ORAC Assay Workflow
Cellular Antioxidant Assay (CAA) using DCFH-DA

Principle: This assay measures the ability of an antioxidant to inhibit intracellular ROS production. The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • This compound

  • Human cell line (e.g., HepG2, Caco-2)

  • Cell culture medium and supplements

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • AAPH (or another ROS inducer)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Black 96-well cell culture plate

  • Fluorescence microplate reader

Protocol:

  • Cell Culture: Seed cells in a black 96-well plate and grow to confluence.

  • Treatment with this compound:

    • Remove the culture medium and wash the cells with HBSS.

    • Treat the cells with various concentrations of this compound in culture medium for a specified time (e.g., 1-24 hours).

  • Loading with DCFH-DA:

    • Remove the treatment medium and wash the cells with HBSS.

    • Add a solution of DCFH-DA (e.g., 25 µM) in HBSS to each well and incubate for 30-60 minutes at 37°C.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells with HBSS.

    • Add a solution of AAPH (e.g., 600 µM) in HBSS to induce oxidative stress.

  • Measurement: Immediately measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Calculation:

    • Calculate the area under the curve (AUC) for control and treated cells.

    • The reduction in fluorescence in the presence of this compound indicates its cellular antioxidant activity.

CAA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate grow_cells Grow to Confluence seed_cells->grow_cells treat_sample Treat with (S)-Lipoic Acid grow_cells->treat_sample load_probe Load with DCFH-DA treat_sample->load_probe induce_stress Induce Oxidative Stress (AAPH) load_probe->induce_stress measure Measure Fluorescence induce_stress->measure calculate Calculate Cellular Antioxidant Activity measure->calculate

Cellular Antioxidant Assay Workflow

Signaling Pathway: Nrf2 Activation by Lipoic Acid

Lipoic acid is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response.

Mechanism:

  • Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome.

  • Lipoic acid can modify specific cysteine residues on Keap1.

  • This modification leads to a conformational change in Keap1, causing the release of Nrf2.

  • Freed Nrf2 translocates to the nucleus.

  • In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.

  • This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, including those for heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LipoicAcid This compound Keap1_Nrf2 Keap1-Nrf2 Complex LipoicAcid->Keap1_Nrf2 modifies Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome promotes degradation (basal state) Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes activates transcription AntioxidantResponse Cellular Antioxidant Response AntioxidantGenes->AntioxidantResponse

Nrf2 Signaling Pathway Activation

References

(S)-Lipoic Acid: A Versatile Tool for Interrogating Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Lipoic acid, a naturally occurring organosulfur compound, is an essential cofactor for key multienzyme complexes within the mitochondria, placing it at the heart of cellular energy metabolism.[1][2] Its central role in linking glycolysis to the tricarboxylic acid (TCA) cycle, coupled with its potent antioxidant properties, makes it a valuable tool for investigating mitochondrial function and dysfunction. This document provides detailed application notes and experimental protocols for utilizing this compound in mitochondrial respiration assays, aimed at researchers in basic science and drug development.

This compound serves as a critical cofactor for several mitochondrial dehydrogenase complexes, including the pyruvate dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex (α-KGDHC).[1][2] By facilitating the oxidative decarboxylation of pyruvate and α-ketoglutarate, it directly fuels the TCA cycle with acetyl-CoA and succinyl-CoA, respectively. Beyond its bioenergetic role, this compound and its reduced form, dihydrolipoic acid (DHLA), constitute a potent antioxidant couple, capable of quenching reactive oxygen species (ROS) and regenerating other antioxidants like vitamins C and E.[3] This dual function allows researchers to probe not only the metabolic capacity of mitochondria but also their redox status.

This document outlines methodologies for employing this compound in conjunction with modern techniques for assessing mitochondrial respiration, such as extracellular flux analysis and high-resolution respirometry.

Data Presentation

The following tables summarize quantitative data from various studies on the effects of lipoic acid on key mitochondrial parameters.

Table 1: Effects of Lipoic Acid on Mitochondrial Respiration and Function

ParameterCell/Tissue TypeLipoic Acid ConcentrationObserved EffectReference
Oxygen Consumption Rat Heart Mitochondria0.05-0.1 µM (R-form)Increased aortic flow during reoxygenation, suggesting improved mitochondrial respiration.[4]
ATP Synthesis Rat Heart Mitochondria0.05-0.1 µM (R-form)Significantly increased mitochondrial ATP synthesis.[4]
ATP Levels SH-SY5Y-APP695 & SH-SY5Y-MOCK cells100 µMSignificant increase in basal ATP levels.[5]
Mitochondrial Membrane Potential SH-SY5Y-MOCK cells100 µM & 1 mMSignificantly higher basal mitochondrial membrane potential.[6]
Maximal Respiration SH-SY5Y-MOCK cells100 µMSignificantly increased maximal respiration.[6]
Spare Respiratory Capacity SH-SY5Y-MOCK cells100 µMSignificantly increased spare respiratory capacity.[6]

Table 2: Dose-Response Effects of Lipoic Acid

ParameterModel SystemLipoic Acid ConcentrationEffectReference
Aortic Flow (Reoxygenation) Working Rat Heart0.05-0.1 µM (R-form)Precipitous rise to over 70% of normoxic values.[4]
Aortic Flow (Reoxygenation) Working Rat Heart1 µM (S-form)Attained ~60% of normoxic values.[4]
ATP Levels SH-SY5Y cells100 µMSignificant increase.[5]
ATP Levels SH-SY5Y cells1 mMNo significant effect on basal ATP level.[5]
Inflammatory Markers (CRP, IL-6, TNF-α) Human Adults (Meta-analysis)Varied (oral supplementation)Significant reduction in all markers.[7][8]
Insulin & HOMA-IR Human Adults (Meta-analysis)Varied (oral supplementation)Significant reduction.[9]

Signaling Pathways and Experimental Workflows

This compound and AMPK/PGC-1α Signaling Pathway

This compound has been shown to influence key signaling pathways that regulate mitochondrial biogenesis and function, most notably the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) axis.[1][10][11] Activation of this pathway can lead to an increase in the number and function of mitochondria.

lipoic_acid_ampk_pathway Lipoic_Acid This compound AMPK AMPK Lipoic_Acid->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates NRF1_2 NRF-1, NRF-2 PGC1a->NRF1_2 Co-activates TFAM TFAM NRF1_2->TFAM Induces Expression Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis Promotes

Caption: this compound activates the AMPK/PGC-1α signaling cascade to promote mitochondrial biogenesis.

Experimental Workflow: Seahorse XF Mito Stress Test with this compound

This workflow outlines the key steps for assessing the impact of this compound on mitochondrial respiration using an Agilent Seahorse XF Analyzer.

seahorse_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Seed Cells in XF Microplate Preincubation Pre-incubate Cells with This compound Cell_Seeding->Preincubation Lipoic_Acid_Prep Prepare this compound Working Solution Lipoic_Acid_Prep->Preincubation Cartridge_Hydration Hydrate Sensor Cartridge Basal_OCR Measure Basal OCR and ECAR Cartridge_Hydration->Basal_OCR Preincubation->Basal_OCR Oligomycin Inject Oligomycin (ATP Synthase Inhibitor) Basal_OCR->Oligomycin FCCP Inject FCCP (Uncoupler) Oligomycin->FCCP Rot_AA Inject Rotenone/Antimycin A (Complex I/III Inhibitors) FCCP->Rot_AA Calculate_Parameters Calculate: - Basal Respiration - ATP Production - Maximal Respiration - Spare Respiratory Capacity Rot_AA->Calculate_Parameters Data_Interpretation Interpret Effects of This compound Calculate_Parameters->Data_Interpretation

Caption: Workflow for Seahorse XF Mito Stress Test with this compound.

Experimental Protocols

Protocol 1: Seahorse XF Cell Mito Stress Test to Evaluate the Effect of this compound on Mitochondrial Respiration

This protocol is adapted for use with the Agilent Seahorse XFe96 or similar extracellular flux analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cultured cells treated with this compound.[12][13][14]

Materials:

  • Adherent cells of interest

  • Seahorse XF Cell Culture Microplates

  • This compound (or racemic mixture)

  • Seahorse XF Base Medium (or other appropriate bicarbonate-free medium)

  • Supplements for assay medium (e.g., glucose, pyruvate, glutamine)

  • Seahorse XF Calibrant

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

  • Agilent Seahorse XF Analyzer

Procedure:

  • Cell Seeding:

    • Day 1: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density. Ensure even cell distribution.

    • Culture cells overnight in a standard CO2 incubator.

  • Hydration of Sensor Cartridge:

    • Day 1: Hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C.

  • Preparation of this compound and Assay Medium:

    • Day 2: Prepare the assay medium by supplementing Seahorse XF Base Medium with desired substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Warm to 37°C and adjust pH to 7.4.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Further dilute in the assay medium to achieve the desired final working concentrations (e.g., 10 µM - 1 mM). A dose-response experiment is recommended to determine the optimal concentration.

  • Cell Treatment:

    • Wash the cells with pre-warmed assay medium.

    • Add the assay medium containing the desired concentration of this compound (or vehicle control) to the appropriate wells.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for a predetermined time (e.g., 1-24 hours). Incubation time should be optimized based on the experimental question.

  • Seahorse XF Analyzer Setup and Assay Execution:

    • Load the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) according to the manufacturer's instructions.

    • Calibrate the Seahorse XF Analyzer.

    • Place the cell culture plate into the analyzer and initiate the Mito Stress Test protocol.

    • The instrument will measure basal OCR and ECAR, followed by sequential injections of the inhibitors and measurement of the corresponding respiratory states.

Data Analysis:

  • The Seahorse XF software will calculate key parameters of mitochondrial function:

    • Basal Respiration: The baseline oxygen consumption of the cells.

    • ATP-Linked Respiration: The decrease in OCR after the addition of oligomycin.

    • Maximal Respiration: The maximum OCR achieved after the addition of FCCP.

    • Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.

    • Proton Leak: The residual OCR after oligomycin injection that is not coupled to ATP synthesis.

    • Non-Mitochondrial Respiration: The OCR remaining after the addition of rotenone and antimycin A.

  • Compare the parameters between this compound-treated and control groups to determine its effect on mitochondrial respiration.

Protocol 2: High-Resolution Respirometry (Oxygraph-2k) to Assess this compound as a Mitochondrial Substrate

This protocol outlines the use of an Oroboros Oxygraph-2k or similar high-resolution respirometer to investigate the ability of this compound to fuel mitochondrial respiration, likely through its role as a cofactor for pyruvate and α-ketoglutarate dehydrogenases.

Materials:

  • Isolated mitochondria, permeabilized cells, or tissue homogenates

  • Oxygraph-2k instrument

  • Respiration medium (e.g., MiR05)

  • This compound

  • Substrates for different mitochondrial complexes (e.g., pyruvate, malate, glutamate, succinate)

  • ADP

  • Inhibitors of the electron transport chain (e.g., rotenone, antimycin A, oligomycin)

Procedure:

  • Instrument Preparation and Calibration:

    • Calibrate the Oxygraph-2k polarographic oxygen sensors according to the manufacturer's protocol.

    • Equilibrate the chambers with respiration medium at the desired temperature (e.g., 37°C).

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • Add the biological sample (e.g., 0.1-0.5 mg/mL of mitochondrial protein) to the chamber.

    • Baseline Respiration: Establish a stable baseline oxygen flux.

    • Complex I-linked Respiration:

      • Add substrates for Complex I, such as pyruvate (5 mM) and malate (2 mM) or glutamate (10 mM) and malate (2 mM).

      • To assess the direct effect of this compound as a cofactor, it can be added at this stage (e.g., 10-100 µM) in the presence of pyruvate to potentially enhance PDC activity.

      • Initiate State 3 respiration by adding a saturating concentration of ADP (e.g., 2.5 mM).

    • Complex II-linked Respiration:

      • Inhibit Complex I with rotenone (0.5 µM).

      • Add a substrate for Complex II, such as succinate (10 mM).

    • Maximal Electron Transfer System (ETS) Capacity:

      • Titrate a chemical uncoupler (e.g., FCCP) to determine the maximal capacity of the ETS.

    • Inhibition and Residual Oxygen Consumption:

      • Inhibit Complex III with antimycin A (2.5 µM) to measure residual oxygen consumption, which is non-mitochondrial.

Data Analysis:

  • The DatLab software will record real-time oxygen concentration and calculate oxygen flux (respiration rate).

  • Analyze the changes in respiration rates upon the addition of this compound in the presence of relevant substrates (e.g., pyruvate) to determine its impact on specific dehydrogenase complexes.

  • Calculate respiratory control ratios (RCR) and other relevant parameters to assess mitochondrial coupling and efficiency.

Conclusion

This compound is a multifaceted tool for researchers investigating mitochondrial biology. Its integral role as a cofactor for key dehydrogenase complexes allows for the direct assessment of TCA cycle input and overall oxidative phosphorylation capacity. Concurrently, its antioxidant properties provide a means to explore the interplay between mitochondrial metabolism and cellular redox status. The detailed protocols provided herein for both extracellular flux analysis and high-resolution respirometry offer a robust framework for leveraging this compound to gain deeper insights into mitochondrial function in health and disease, and to evaluate the mitochondrial effects of novel therapeutic compounds.

References

Application of (S)-Lipoic Acid in Neurodegenerative Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Scientific literature focusing specifically on the application of the (S)-enantiomer of lipoic acid in neurodegenerative disease models is limited. The majority of research has been conducted using racemic α-lipoic acid (a 50/50 mixture of (R)- and (S)-lipoic acid) or has focused on the (R)-enantiomer, which is the naturally occurring and more biologically active form.[1][2][3] Consequently, the following application notes and protocols are primarily based on studies using racemic α-lipoic acid. While the (S)-enantiomer is present in these studies, its specific contribution to the observed effects is often not delineated. It is generally considered less potent than the (R)-form.[1][2][3] This document aims to provide a comprehensive overview based on the available data, with the understanding that the described outcomes are the result of the combined actions of both enantiomers unless otherwise specified.

Introduction to Lipoic Acid in Neurodegeneration

Alpha-lipoic acid (ALA), also known as thioctic acid, is a naturally occurring antioxidant that has garnered significant interest for its therapeutic potential in a range of chronic diseases, including neurodegenerative disorders.[4] Its neuroprotective effects are primarily attributed to its potent antioxidant and anti-inflammatory properties.[5] ALA exists as two enantiomers: (R)-lipoic acid and this compound. (R)-lipoic acid is the endogenous form and an essential cofactor for mitochondrial enzymes involved in energy metabolism.[6] this compound is a synthetic byproduct of the chemical synthesis of racemic ALA. While both forms exhibit antioxidant properties, the (R)-enantiomer is more readily absorbed and utilized by the body.[7][8][9]

The neuroprotective mechanisms of α-lipoic acid are multifaceted and include:

  • Scavenging of Reactive Oxygen Species (ROS): Both ALA and its reduced form, dihydrolipoic acid (DHLA), are potent scavengers of free radicals.[10]

  • Regeneration of Other Antioxidants: ALA can regenerate other endogenous antioxidants such as vitamin C, vitamin E, and glutathione.[6]

  • Metal Chelation: ALA can chelate redox-active metals, preventing them from participating in the generation of free radicals.

  • Anti-inflammatory Effects: ALA can suppress the activation of nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response.[11]

  • Improvement of Mitochondrial Function: As a cofactor for mitochondrial dehydrogenases, (R)-lipoic acid plays a crucial role in cellular energy production.

Application in Alzheimer's Disease Models

In models of Alzheimer's disease (AD), α-lipoic acid has been shown to mitigate several pathological features, including oxidative stress, neuroinflammation, and cognitive deficits.[12]

Quantitative Data Summary
Animal/Cell ModelLipoic Acid FormDosage/ConcentrationTreatment DurationKey FindingsReference
P301S Tau Transgenic MiceRacemic α-lipoic acid100 mg/kg/day (in diet)6 monthsInhibited Tau hyperphosphorylation, alleviated neuronal degeneration and memory deficits.[12]
PC12 cells (Aβ₂₅₋₃₅-induced toxicity)Racemic α-lipoic acid100 µM24 hoursAttenuated Aβ-induced apoptosis, reduced ROS levels, and rescued Wnt/β-catenin pathway.[13][14][15]
BV2 microglial cells (Aβ₂₅₋₃₅-induced inflammation)Racemic α-lipoic acid100 µM24 hoursInhibited the production of inflammatory cytokines (IL-6, TNF-α), reduced nitric oxide levels.[14]
Experimental Protocols

In Vivo Study: P301S Tau Transgenic Mice

  • Animal Model: P301S mutant human tau transgenic mice.

  • Treatment: At 3 months of age, mice are randomly assigned to a control group receiving a standard diet or a treatment group receiving a diet supplemented with 100 mg/kg/day of racemic α-lipoic acid.

  • Duration: 6 months.

  • Behavioral Assessment: Cognitive function is assessed using tests such as the Morris water maze or Y-maze.

  • Biochemical Analysis:

    • Tissue Preparation: At the end of the treatment period, mice are euthanized, and brain tissue is collected. One hemisphere is fixed for immunohistochemistry, and the other is snap-frozen for biochemical assays.

    • Western Blotting: Brain homogenates are used to analyze the levels of total and phosphorylated Tau, as well as markers of oxidative stress and inflammation.

    • Immunohistochemistry: Brain sections are stained with antibodies against phosphorylated Tau to assess the extent of tauopathy.

In Vitro Study: Aβ-Induced Neurotoxicity in PC12 Cells

  • Cell Culture: PC12 cells are cultured in appropriate media until they reach 80% confluency.

  • Treatment:

    • Cells are pre-treated with 100 µM racemic α-lipoic acid for 2 hours.

    • Subsequently, cells are exposed to 20 µM aggregated Aβ₂₅₋₃₅ for 24 hours.

  • Cell Viability Assay: Cell viability is assessed using the MTT assay.

  • Apoptosis Assay: Apoptosis is quantified using flow cytometry with Annexin V/Propidium Iodide staining.

  • ROS Measurement: Intracellular ROS levels are measured using a fluorescent probe such as DCFH-DA.

  • Western Blotting: Cell lysates are analyzed for the expression of proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3) and the Wnt/β-catenin signaling pathway.

Application in Parkinson's Disease Models

In Parkinson's disease (PD) models, α-lipoic acid has demonstrated the ability to protect dopaminergic neurons from degeneration by reducing oxidative stress and neuroinflammation.[11][16]

Quantitative Data Summary
Animal/Cell ModelLipoic Acid FormDosage/ConcentrationTreatment DurationKey FindingsReference
Rat (6-OHDA-induced)Racemic α-lipoic acid100 mg/kg or 200 mg/kg (oral)15 daysDecreased apomorphine-induced rotations, improved motor performance, reduced lipid peroxidation and nitrite levels.[10][16]
Mice (LPS-induced)Racemic α-lipoic acid50 mg/kg (i.p.)4 weeksImproved motor dysfunction, protected dopaminergic neurons, decreased α-synuclein accumulation, and inhibited NF-κB activation.[11]
PC12 cells (MPP⁺-induced)Racemic α-lipoic acid100 µM24 hoursAttenuated MPP⁺-induced toxicity, reduced apoptosis, and upregulated PCNA expression via the p53 pathway.[17]
Experimental Protocols

In Vivo Study: 6-OHDA Rat Model

  • Animal Model: Unilateral intrastriatal injection of 6-hydroxydopamine (6-OHDA) in rats to induce a hemi-parkinsonian model.

  • Treatment: Rats are treated with racemic α-lipoic acid (100 or 200 mg/kg, p.o.) daily for 15 days, starting one day after the 6-OHDA lesion.

  • Behavioral Assessment: Rotational behavior is induced by apomorphine (0.5 mg/kg, s.c.) and quantified. Motor coordination can be assessed using the rotarod test.

  • Biochemical Analysis:

    • Tissue Preparation: After the treatment period, rats are sacrificed, and the striatum and substantia nigra are dissected.

    • Neurochemical Analysis: Levels of dopamine and its metabolites are measured by HPLC.

    • Oxidative Stress Markers: Lipid peroxidation (TBARS assay) and nitrite levels are measured in brain homogenates.

    • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

In Vitro Study: MPP⁺-Induced Toxicity in PC12 Cells

  • Cell Culture: PC12 cells are maintained in standard culture conditions.

  • Treatment: Cells are pre-treated with 100 µM racemic α-lipoic acid for 2 hours before being exposed to 1 mM MPP⁺ for 24 hours.

  • Cell Viability Assay: MTT assay is used to determine cell viability.

  • Western Blotting: Cell lysates are analyzed for the expression of proteins involved in DNA repair (PCNA) and apoptosis (p53).

Application in Huntington's Disease Models

Studies in transgenic mouse models of Huntington's disease (HD) suggest that α-lipoic acid can improve survival and delay weight loss, likely through its antioxidant effects.[18][19]

Quantitative Data Summary
Animal ModelLipoic Acid FormDosage/ConcentrationTreatment DurationKey FindingsReference
R6/2 Transgenic MiceRacemic α-lipoic acid2 g/kg of dietFrom 5 weeks of age until deathSignificantly increased survival.[18]
N171-82Q Transgenic MiceRacemic α-lipoic acid2 g/kg of dietFrom 5 weeks of age until deathSignificantly increased survival and delayed weight loss.[18]
Experimental Protocol

In Vivo Study: R6/2 and N171-82Q Transgenic Mice

  • Animal Models: R6/2 and N171-82Q transgenic mouse models of Huntington's disease.

  • Treatment: From 5 weeks of age, mice are fed a diet containing 2 g/kg of racemic α-lipoic acid.

  • Outcome Measures:

    • Survival: The lifespan of the mice is recorded.

    • Body Weight: Body weight is monitored regularly.

    • Motor Function: Motor performance is assessed using tests like the rotarod.

  • Biochemical Analysis: At the end of the study, brain tissue can be analyzed for markers of oxidative stress and neurodegeneration.

Application in Amyotrophic Lateral Sclerosis Models

In models of Amyotrophic Lateral Sclerosis (ALS), α-lipoic acid has been shown to have neuroprotective effects, improving motor function and survival.[20][21] A combination therapy of valproic acid and α-lipoic acid has shown synergistic neuroprotective effects.[22][23]

Quantitative Data Summary
Animal/Cell ModelLipoic Acid FormDosage/ConcentrationTreatment DurationKey FindingsReference
hSOD1G93A Transgenic MiceRacemic α-lipoic acid50 mg/kg (i.p.)From 90 to 120 days of ageDelayed disease onset and prolonged survival (in combination with Valproic Acid).[22]
hSOD1G93A Drosophila ModelRacemic α-lipoic acid0.1, 0.5, 1.0 mg/mL in foodThroughout lifespanImproved motor activity and survival.[24]
NSC34 cells (mutant hSOD1)Racemic α-lipoic acid100 µM24 hoursPrevented decrease in antioxidant enzymes and increase in ROS levels.[24]
Experimental Protocol

In Vivo Study: hSOD1G93A Transgenic Mice

  • Animal Model: hSOD1G93A transgenic mice.

  • Treatment: From 90 days of age, mice are administered daily intraperitoneal injections of 50 mg/kg racemic α-lipoic acid (often in combination with other therapeutic agents like valproic acid).

  • Outcome Measures:

    • Disease Onset: The age at which motor deficits first appear is recorded.

    • Survival: The lifespan of the mice is monitored.

    • Motor Function: Motor performance is assessed using the rotarod test and grip strength measurements.

  • Histological Analysis: At the end-stage of the disease, spinal cord sections are analyzed for motor neuron loss.

Visualizations

Signaling Pathways of α-Lipoic Acid in Neuroprotection

Lipoic_Acid_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular Lipoic Acid Lipoic Acid DHLA DHLA Lipoic Acid->DHLA Reduction Mitochondrial Function Mitochondrial Function Lipoic Acid->Mitochondrial Function Improves ROS ROS DHLA->ROS Scavenges NF-kB NF-kB DHLA->NF-kB Inhibits Nrf2 Nrf2 DHLA->Nrf2 Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Promotes Antioxidant Enzymes (e.g., HO-1) Antioxidant Enzymes (e.g., HO-1) Nrf2->Antioxidant Enzymes (e.g., HO-1) Upregulates Apoptosis Apoptosis Mitochondrial Function->Apoptosis Inhibits

Caption: Key neuroprotective signaling pathways of α-lipoic acid.

General Experimental Workflow for Evaluating Lipoic Acid in Neurodegenerative Disease Models

Experimental_Workflow cluster_model Disease Model Selection cluster_treatment Treatment Protocol cluster_assessment Outcome Assessment cluster_analysis Data Analysis and Interpretation In Vitro (Cell Lines) In Vitro (Cell Lines) Lipoic Acid Administration\n(Racemic, R- or S-enantiomer) Lipoic Acid Administration (Racemic, R- or S-enantiomer) In Vitro (Cell Lines)->Lipoic Acid Administration\n(Racemic, R- or S-enantiomer) In Vivo (Animal Models) In Vivo (Animal Models) In Vivo (Animal Models)->Lipoic Acid Administration\n(Racemic, R- or S-enantiomer) Dosage and Route Determination Dosage and Route Determination Lipoic Acid Administration\n(Racemic, R- or S-enantiomer)->Dosage and Route Determination Treatment Duration Treatment Duration Dosage and Route Determination->Treatment Duration Behavioral Tests Behavioral Tests Treatment Duration->Behavioral Tests Biochemical Assays Biochemical Assays Treatment Duration->Biochemical Assays Histological Analysis Histological Analysis Treatment Duration->Histological Analysis Statistical Analysis Statistical Analysis Behavioral Tests->Statistical Analysis Biochemical Assays->Statistical Analysis Histological Analysis->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Caption: General workflow for evaluating lipoic acid's efficacy.

References

Investigating Enzyme Kinetics with (S)-Lipoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Lipoic acid, the enantiomer of the naturally occurring and biologically active (R)-lipoic acid, has garnered interest in research for its potential modulatory effects on various enzymatic pathways. While (R)-lipoic acid is an essential cofactor for mitochondrial dehydrogenase complexes, both enantiomers have been investigated for their antioxidant properties and potential therapeutic applications.[1] Understanding the kinetic interactions of this compound with key enzymes is crucial for elucidating its mechanism of action and evaluating its pharmacological potential.

These application notes provide detailed protocols for investigating the kinetics of this compound with several key enzymes: the Pyruvate Dehydrogenase Complex (PDC), α-Ketoglutarate Dehydrogenase Complex (KGDHC), Glycogen Synthase Kinase-3β (GSK-3β), and Aldose Reductase.

Data Presentation

Quantitative Kinetic Data for Lipoic Acid Enantiomers

The following table summarizes the available quantitative data for the interaction of lipoic acid enantiomers with the target enzymes. It is important to note that specific kinetic data for the (S)-enantiomer is limited in the current literature. Data for the (R)-enantiomer or racemic mixture are provided for comparison.

EnzymeLigandParameterValueNotes
Pyruvate Dehydrogenase Kinase (PDK) This compoundInhibitionInhibits PDKs to a different extent than R-LA.[2][3][4]Specific Ki values are not readily available in the literature. The general trend of inhibition is PDK1 > PDK4 ≈ PDK2 > PDK3 for R-LA.[2][3][4]
(R)-Lipoic AcidInhibitionPotent inhibitor.[2][3][4]Directly inhibits PDKs, leading to increased PDC activity.[2][3][4]
Glycogen Synthase Kinase-3β (GSK-3β) Lipoic Acid (racemic)InhibitionLipoic acid has been shown to inhibit GSK-3β.[5]The IC50 values for the specific enantiomers are not well-documented in publicly available literature.
Aldose Reductase Lipoic Acid (racemic)Inhibitionα-Lipoic acid inhibits aldose reductase.Specific Ki or IC50 values for the (S)-enantiomer are not specified in the reviewed literature.
Pyruvate Dehydrogenase Complex (PDC) (R)-Lipoic AcidCofactorEssential cofactor for the E2 component (dihydrolipoamide acetyltransferase).[6]This compound is not the natural cofactor.
α-Ketoglutarate Dehydrogenase Complex (KGDHC) (R)-Lipoic AcidCofactorEssential cofactor for the E2 component (dihydrolipoamide succinyltransferase).This compound is not the natural cofactor.

Experimental Protocols

Pyruvate Dehydrogenase (PDH) Complex Activity Assay

This protocol is adapted from commercially available colorimetric assay kits and is designed to measure the activity of the PDH complex.[7][8][9]

Principle: The PDH complex catalyzes the conversion of pyruvate to acetyl-CoA, with the concomitant reduction of NAD+ to NADH. The production of NADH is measured by a colorimetric reaction at 450 nm.

Materials:

  • PDH Assay Buffer

  • PDH Substrate (Pyruvate)

  • PDH Developer

  • NADH Standard

  • PDH Positive Control

  • Cell or tissue lysate containing the PDH complex

  • This compound solutions of varying concentrations

  • 96-well clear, flat-bottom plate

  • Plate reader capable of reading absorbance at 450 nm

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold PDH Assay Buffer. Centrifuge to remove insoluble material. Determine protein concentration of the supernatant.

  • Standard Curve Preparation: Prepare a series of NADH standards in PDH Assay Buffer in a 96-well plate.

  • Reaction Setup:

    • Add samples (cell/tissue lysate) to the wells.

    • For inhibitor studies, pre-incubate the samples with varying concentrations of this compound for a specified time (e.g., 10-15 minutes) at 37°C.

    • Prepare a "Sample Blank" for each sample by omitting the PDH substrate.

  • Reaction Initiation: Add the PDH Substrate and PDH Developer to all wells.

  • Measurement: Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis: Calculate the rate of NADH production (change in absorbance per minute). Determine the specific activity of PDH and the inhibitory effect of this compound.

α-Ketoglutarate Dehydrogenase (KGDH) Complex Activity Assay

This protocol is based on commercially available colorimetric assay kits for measuring KGDH activity.[10][11][12]

Principle: The KGDH complex converts α-ketoglutarate to succinyl-CoA, reducing NAD+ to NADH. The generated NADH is measured through a colorimetric reaction at 450 nm.

Materials:

  • KGDH Assay Buffer

  • KGDH Substrate (α-Ketoglutarate)

  • KGDH Developer

  • NADH Standard

  • KGDH Positive Control

  • Isolated mitochondria or cell/tissue lysate

  • This compound solutions

  • 96-well clear, flat-bottom plate

  • Plate reader

Procedure:

  • Sample Preparation: Isolate mitochondria or prepare cell/tissue homogenates in ice-cold KGDH Assay Buffer. Centrifuge to clear the lysate.

  • Standard Curve: Prepare an NADH standard curve in the 96-well plate.

  • Reaction Setup:

    • Add samples to the wells.

    • For inhibition studies, pre-incubate the samples with this compound.

    • Include a "Sample Blank" without the KGDH substrate.

  • Reaction Initiation: Add the KGDH Substrate and KGDH Developer to initiate the reaction.

  • Measurement: Measure the absorbance at 450 nm in kinetic mode at 37°C.

  • Data Analysis: Determine the KGDH activity from the rate of NADH formation and assess the inhibitory potential of this compound.

Glycogen Synthase Kinase-3β (GSK-3β) Kinase Assay

This protocol is a generalized procedure based on commercially available luminescence-based kinase assay kits.[13][14][15]

Principle: GSK-3β phosphorylates a specific substrate peptide, consuming ATP in the process. The remaining ATP is detected using a luciferase-based reaction, where the luminescent signal is inversely proportional to GSK-3β activity.

Materials:

  • GSK-3β Kinase Assay Buffer

  • Purified recombinant GSK-3β enzyme

  • GSK-3β Substrate Peptide

  • ATP

  • This compound solutions

  • Kinase-Glo® Luminescent Kinase Assay Reagent

  • White, opaque 96-well plate

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare a master mix containing Kinase Assay Buffer and the GSK-3β Substrate Peptide.

  • Reaction Setup:

    • Add the master mix to the wells of the 96-well plate.

    • Add the test compound (this compound) at various concentrations. Include a "no inhibitor" control.

    • Add ATP to all wells except the "blank".

  • Reaction Initiation: Add the purified GSK-3β enzyme to all wells except the "no enzyme control".

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Signal Detection: Add the Kinase-Glo® reagent to all wells to stop the kinase reaction and initiate the luminescent signal.

  • Measurement: Incubate at room temperature for 10-15 minutes and measure the luminescence.

  • Data Analysis: Calculate the percent inhibition of GSK-3β activity by this compound.

Aldose Reductase Activity Assay

This protocol is based on spectrophotometric assays that monitor the consumption of NADPH.[16][17][18]

Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., D,L-glyceraldehyde) to its corresponding alcohol, oxidizing NADPH to NADP+ in the process. The decrease in absorbance at 340 nm due to NADPH oxidation is directly proportional to the enzyme's activity.

Materials:

  • Aldose Reductase Assay Buffer (e.g., sodium phosphate buffer)

  • Purified Aldose Reductase enzyme

  • NADPH solution

  • Substrate solution (e.g., D,L-glyceraldehyde)

  • This compound solutions

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Assay Plate Preparation: Add Aldose Reductase Assay Buffer to the wells. Add the this compound solutions or vehicle control.

  • Enzyme Addition: Add the Aldose Reductase enzyme solution to all wells except the blank. Pre-incubate the plate at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the NADPH and substrate solutions.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.

  • Data Analysis: Calculate the rate of NADPH oxidation (ΔAbs/min). Determine the percent inhibition of aldose reductase activity by this compound and calculate the IC50 or Ki value.

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assay Enzyme Kinetic Assay cluster_analysis Data Analysis prep_sample Prepare Cell/Tissue Lysate or Purified Enzyme setup Set up Reaction in 96-well Plate prep_sample->setup prep_SLA Prepare this compound Solutions prep_SLA->setup prep_reagents Prepare Assay Buffers, Substrates, and Cofactors prep_reagents->setup pre_incubate Pre-incubate with This compound setup->pre_incubate initiate Initiate Reaction pre_incubate->initiate measure Kinetic Measurement (Absorbance/Luminescence) initiate->measure calc_rate Calculate Reaction Rate measure->calc_rate det_inhibition Determine % Inhibition calc_rate->det_inhibition calc_kinetics Calculate Kinetic Parameters (Ki, IC50) det_inhibition->calc_kinetics pdc_regulation Pyruvate Pyruvate PDC_active PDH Complex (Active) Pyruvate->PDC_active Substrate AcetylCoA AcetylCoA PDC_active->AcetylCoA Product PDC_inactive PDH Complex (Inactive) PDC_active->PDC_inactive Phosphorylation PDC_inactive->PDC_active Dephosphorylation PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDC_active PDP Pyruvate Dehydrogenase Phosphatase (PDP) PDP->PDC_inactive S_Lipoic_Acid This compound S_Lipoic_Acid->PDK Inhibition gsk3b_pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GSK3b_active GSK-3β (Active) Akt->GSK3b_active Inhibition (Phosphorylation) mTOR->GSK3b_active Inhibition GSK3b_inactive GSK-3β (Inactive) Inflammation Neuroinflammation GSK3b_active->Inflammation Glycogen_Synthase Glycogen Synthase GSK3b_active->Glycogen_Synthase Inhibition S_Lipoic_Acid This compound S_Lipoic_Acid->GSK3b_active Inhibition polyol_pathway Glucose Glucose Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase Sorbitol Sorbitol Sorbitol_Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol_Dehydrogenase Diabetic_Complications Diabetic Complications (Osmotic & Oxidative Stress) Sorbitol->Diabetic_Complications Fructose Fructose Aldose_Reductase->Sorbitol NADP NADP+ Aldose_Reductase->NADP Sorbitol_Dehydrogenase->Fructose NADH NADH Sorbitol_Dehydrogenase->NADH NADPH NADPH NADPH->Aldose_Reductase NAD NAD+ NAD->Sorbitol_Dehydrogenase S_Lipoic_Acid This compound S_Lipoic_Acid->Aldose_Reductase Inhibition

References

Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of (S)-Lipoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Lipoic acid is one of two enantiomers of alpha-lipoic acid (ALA), a naturally occurring antioxidant and essential cofactor for mitochondrial dehydrogenase complexes. The other enantiomer is (R)-lipoic acid, which is the naturally occurring and more biologically active form. Commercial alpha-lipoic acid is typically a racemic mixture of the (S) and (R) forms. It is crucial for researchers to understand that the (S)-enantiomer often exhibits lower biological activity and, in some instances, can even competitively inhibit the functions of the more potent (R)-enantiomer. These application notes provide a framework for evaluating the efficacy of this compound in various cell-based assays, with a comparative perspective to its more active counterpart where data is available.

I. Antioxidant Efficacy Assays

Application Note:

This compound's antioxidant capacity can be assessed by its ability to scavenge reactive oxygen species (ROS) and modulate the activity of endogenous antioxidant enzymes. While both enantiomers of lipoic acid possess antioxidant properties, the (R)-form is generally considered more potent. The following protocols can be used to quantify the antioxidant effects of this compound in cultured cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Protocol: DCFH-DA Assay

  • Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a density of 1 x 104 to 5 x 104 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with varying concentrations of this compound for the desired duration (e.g., 1-24 hours). Include a vehicle control and a positive control for oxidative stress (e.g., H2O2 or TBHP).

  • DCFH-DA Staining: Remove the treatment media and wash the cells once with warm phosphate-buffered saline (PBS). Add 100 µL of 10-25 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in pre-warmed serum-free medium to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

Measurement of Nitric Oxide (NO) Production

Protocol: Griess Assay

  • Cell Culture and Treatment: Plate cells in a 24-well plate and treat with this compound. Induce nitric oxide production with an inflammatory stimulus like lipopolysaccharide (LPS).

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. A standard curve with known concentrations of sodium nitrite should be prepared to quantify the NO2- concentration.

Data Presentation: Antioxidant Efficacy of Lipoic Acid Enantiomers
AssayCompoundCell LineConcentrationResultReference
ROS Production This compound--Generally less effective at reducing ROS compared to (R)-Lipoic Acid.[1]
(R)-Lipoic Acid--More potent in scavenging ROS.[1]
GSH Levels This compound-1000 µMAble to elevate GSH levels.[1]
(R)-Lipoic Acid--More effective at increasing GSH levels.[1]

II. Anti-Inflammatory Efficacy Assays

Application Note:

This compound's anti-inflammatory properties can be evaluated by its ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway, and reduce the production of pro-inflammatory cytokines. While racemic ALA has demonstrated anti-inflammatory effects, the specific contribution of the (S)-enantiomer is less characterized and generally considered to be less significant than the (R)-enantiomer.

NF-κB Activation Assay (p65 Nuclear Translocation)

Protocol: Immunofluorescence

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Pre-treat cells with this compound for 1-2 hours, followed by stimulation with an inflammatory agent like TNF-α (10 ng/mL) for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1-3% bovine serum albumin (BSA) in PBS for 1 hour.

  • Antibody Staining: Incubate with a primary antibody against NF-κB p65 overnight at 4°C. Wash and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI for nuclear staining. Visualize the subcellular localization of p65 using a fluorescence microscope.

Nrf2 Activation Assay

Protocol: Western Blot for Nuclear Nrf2

  • Cell Treatment: Treat cells with this compound for various time points (e.g., 2, 4, 8 hours).

  • Nuclear Extraction: Isolate nuclear and cytoplasmic fractions using a nuclear extraction kit.

  • Western Blotting: Separate the proteins from the nuclear extracts by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with a primary antibody against Nrf2. Use an antibody against a nuclear marker (e.g., Lamin B1 or Histone H3) as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Data Presentation: Anti-Inflammatory Efficacy of Lipoic Acid
AssayCompoundCell LineConcentrationResultReference
NF-κB Inhibition Racemic ALAJurkat T cells4 mMComplete inhibition of TNF-α induced NF-κB activation.[2]
NF-κB Inhibition Racemic ALAHEK293 cellsIC50: 0.3 mMDose-dependent inhibition of IKK2-induced NF-κB activation.[3]
Nrf2 Activation (R)-Lipoic AcidRat Liver40 mg/kg (in vivo)Increased nuclear Nrf2 levels and ARE binding.[4]

III. Mitochondrial Function Assays

Application Note:

Lipoic acid is a critical cofactor for mitochondrial enzymes like pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase. This compound has been shown to be less effective and can even inhibit PDH activity compared to the (R)-enantiomer. The following assays can be used to assess the impact of this compound on mitochondrial health.

Mitochondrial Membrane Potential (ΔΨm) Assay

Protocol: JC-1 Staining

  • Cell Preparation: Plate cells in a 96-well plate and treat with this compound. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP or FCCP).

  • JC-1 Staining: Add JC-1 staining solution (1-10 µM) to the culture medium and incubate for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer.

  • Fluorescence Measurement: Measure the fluorescence of JC-1 aggregates (red fluorescence, Ex/Em ~560/595 nm) and JC-1 monomers (green fluorescence, Ex/Em ~485/530 nm). The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

Data Presentation: Effect of Lipoic Acid Enantiomers on Mitochondrial Enzymes
EnzymeCompoundResultReference
Pyruvate Dehydrogenase Complex (PDC) This compoundMarkedly inhibits PDC activity.[5]
(R)-Lipoic AcidMarkedly inhibits PDC activity (in purified enzyme assay).[5]
Does not inhibit pyruvate oxidation in intact HepG2 cells.[5]
Dihydrolipoamide Dehydrogenase This compoundPoor substrate; inhibits the reaction with (R)-lipoic acid.[6]
(R)-Lipoic AcidPreferred substrate (reacts 24x faster than S-LA).[6]
Pyruvate Dehydrogenase Kinase (PDK) This compoundInhibits PDKs to a lesser extent than (R)-LA.[7]
(R)-Lipoic AcidPotent inhibitor of PDKs.[7]

IV. Metabolic Efficacy Assays

Application Note:

Alpha-lipoic acid is known to enhance glucose uptake in insulin-sensitive cells, such as adipocytes and muscle cells. This effect is primarily attributed to the (R)-enantiomer. The following assay can be used to determine if this compound has any effect on glucose transport.

Glucose Uptake Assay

Protocol: 2-NBDG Staining

  • Cell Culture: Culture cells (e.g., L6 myotubes or 3T3-L1 adipocytes) to the appropriate differentiation state.

  • Serum Starvation: Serum-starve the cells for 3-4 hours in Krebs-Ringer bicarbonate buffer or serum-free medium.

  • Treatment: Treat the cells with this compound for 30-60 minutes. Include a positive control such as insulin.

  • 2-NBDG Incubation: Add the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) at a final concentration of 50-100 µM and incubate for 20-30 minutes.

  • Measurement: Wash the cells with ice-cold PBS to stop glucose uptake. Lyse the cells and measure the fluorescence in the cell lysate using a fluorescence plate reader (Ex/Em ~465/540 nm), or analyze the cells by flow cytometry.

Data Presentation: Effect of Lipoic Acid on Glucose Uptake
AssayCompoundCell LineConcentrationResultReference
Glucose Uptake Racemic ALAL6 myotubes2.5 mM~2-fold increase in 2-deoxyglucose uptake.
Racemic ALA3T3-L1 adipocytes-Stimulates glucose uptake.
PI3-Kinase Activity Racemic ALAL6 myotubes2.5 mM31-fold increase.
Akt1 Activity Racemic ALAL6 myotubes2.5 mM4.9-fold increase.

V. Signaling Pathway and Workflow Diagrams

Signaling Pathways

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates S_LA This compound (Potential inhibitory effect) S_LA->IKK Inhibits? Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Induces

Caption: NF-κB signaling pathway and potential inhibition by this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters for Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates S_LA This compound S_LA->Keap1 Modifies Cysteine Residues? ROS Oxidative Stress ROS->Keap1 Modifies Cysteine Residues ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Gene Antioxidant Gene Expression (e.g., HO-1) ARE->Gene Induces

Caption: Nrf2 antioxidant response pathway activation by Lipoic Acid.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., Macrophages, Neurons) treatment 2. Treatment with This compound cell_culture->treatment antioxidant Antioxidant Assays (ROS, NO) treatment->antioxidant 3. inflammatory Anti-inflammatory Assays (NF-κB, Cytokines) treatment->inflammatory 3. mitochondrial Mitochondrial Assays (ΔΨm, PDH activity) treatment->mitochondrial 3. metabolic Metabolic Assays (Glucose Uptake) treatment->metabolic 3. data 4. Data Acquisition (Plate Reader, Microscopy) antioxidant->data inflammatory->data mitochondrial->data metabolic->data quantification 5. Quantification and Statistical Analysis data->quantification

Caption: General workflow for assessing this compound efficacy.

Conclusion

The provided protocols and application notes offer a comprehensive guide for researchers investigating the cellular effects of this compound. It is imperative to consider the stereospecificity of lipoic acid's biological activities, with the (R)-enantiomer being the more potent form. When designing experiments, including the (R)-enantiomer and the racemic mixture as comparators will provide a more complete understanding of the efficacy of this compound. The scarcity of quantitative data for the (S)-enantiomer highlights an area for future research to fully elucidate its pharmacological profile.

References

Formulation of (S)-Lipoic Acid for In Vivo Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of (S)-lipoic acid for in vivo experiments. It is intended to guide researchers in preparing stable and bioavailable formulations for various administration routes, ensuring reliable and reproducible experimental outcomes.

Introduction to this compound Formulation

This compound, the naturally occurring enantiomer of lipoic acid, is a potent antioxidant with therapeutic potential in various disease models. However, its inherent low solubility in aqueous solutions and instability present significant challenges for in vivo administration. Proper formulation is therefore critical to enhance its solubility, stability, and bioavailability. This document outlines standard and advanced formulation strategies for oral, intraperitoneal, and intravenous administration of this compound in preclinical research.

Physicochemical Properties and Stability

Understanding the physicochemical properties of this compound is fundamental to developing effective formulations.

This compound is a crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and DMSO.[1] It is also sensitive to heat and light, which can lead to degradation and polymerization.[2] Formulations should be prepared fresh and protected from light whenever possible. The stability of this compound can be enhanced through various strategies, including the use of co-solvents, encapsulation, and the formation of salts or complexes.[2][3]

Data Presentation: Solubility and Stability of this compound

The following tables summarize key quantitative data regarding the solubility and stability of this compound in various vehicles.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
WaterSparingly soluble[1]
Ethanol~30 mg/mL[1]
DMSO~30 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
Ethanol:PBS (1:8, pH 7.2)~0.25 mg/mL[1]

Table 2: Stability of this compound in Different Formulations

FormulationStability ConditionsKey FindingsReference
Aqueous SolutionRoom TemperatureNot recommended for storage for more than one day.[1]
In o/w EmulsionRoom TemperatureNot very stable, but stability is improved in the presence of Vitamin A.[4]
Silica-based CompositesThermal StressSignificantly lower thermal degradation compared to free lipoic acid.[2]
Cyclodextrin ComplexHigh Temperature and HumidityMore than 95% of R-lipoic acid remained after 48 hours at 25°C and 100% relative humidity.
Nicotinamide CombinationNot SpecifiedStabilizes R-α-lipoic acid.[2]

Experimental Protocols for In Vivo Administration

The following are detailed protocols for the preparation of this compound for common in vivo administration routes.

Oral Gavage

Oral gavage is a common method for administering substances directly into the stomach of small animals.

Protocol 1: this compound Suspension in Methylcellulose/Tween 80

This protocol is suitable for creating a stable suspension for oral administration.

Materials:

  • This compound powder

  • Methylcellulose

  • Tween 80

  • Sterile water

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Graduated cylinders and beakers

Procedure:

  • Prepare a 0.5% (w/v) methylcellulose solution in sterile water. This may require heating and stirring to fully dissolve.

  • Add 0.2% (v/v) Tween 80 to the methylcellulose solution and mix thoroughly.

  • Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 10 mg/mL suspension).

  • Slowly add the this compound powder to the methylcellulose/Tween 80 vehicle while continuously stirring with a magnetic stirrer.

  • Continue stirring until a homogenous suspension is formed.

  • Administer the suspension to the animal using an appropriate-sized gavage needle. The volume should not exceed 10 mL/kg body weight for rats and mice.[5]

Intraperitoneal (IP) Injection

IP injection is a common route for systemic administration in rodents.

Protocol 2: this compound Solution in Saline/DMSO

This protocol is suitable for preparing a solution for intraperitoneal injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound in a minimal amount of DMSO. For example, to prepare a 100 mg/kg dose for a 250g rat (25 mg), you could dissolve it in 125 µL of DMSO.

  • Once fully dissolved, bring the solution to the final desired volume with sterile saline. For a final injection volume of 2 mL, you would add 1.875 mL of saline.[6]

  • Vortex the solution thoroughly to ensure it is well mixed.

  • Administer the solution via intraperitoneal injection. The maximum recommended volume for IP injection in rats is < 10 ml/kg.[5]

Intravenous (IV) Injection

IV injection allows for direct administration into the bloodstream, achieving rapid and complete bioavailability.

Protocol 3: this compound in Saline for IV Infusion

This protocol is adapted from clinical trial methodologies for intravenous administration.[7]

Materials:

  • This compound (injectable grade)

  • Sterile normal saline (0.9% NaCl)

  • Sterile intravenous bag or syringe

  • Light-protective cover (e.g., aluminum foil)

Procedure:

  • Obtain sterile, injectable-grade this compound.

  • Under aseptic conditions, dissolve the required dose of this compound in a suitable volume of sterile normal saline. For example, a 600 mg dose can be dissolved in 250 mL of normal saline.[7]

  • Gently mix the solution until the this compound is completely dissolved.

  • Protect the solution from light by wrapping the IV bag or syringe in a light-protective cover.

  • Administer the solution as a slow intravenous infusion. A typical infusion time is around 30 minutes.[8]

Advanced Formulation Strategies

To overcome the challenges of low solubility and stability, advanced formulations have been developed.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility and stability.[9]

Protocol 4: Preparation of this compound/Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complex

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water

  • Stirring plate and stir bar

  • pH meter

Procedure:

  • Prepare an aqueous solution of HP-β-CD.

  • Slowly add this compound to the HP-β-CD solution while stirring continuously. A 1:1 molar ratio is often a good starting point.[9]

  • Continue stirring at room temperature for several hours or overnight to allow for complex formation.

  • The resulting clear solution can be sterile-filtered for in vivo use.

Liposomal Formulation

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds, improving their bioavailability and delivery.[10][11]

Protocol 5: Preparation of this compound Liposomes by Thin-Film Hydration

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soy)

  • Cholesterol

  • Chloroform or ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in chloroform or ethanol in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.

  • The resulting suspension of multilamellar vesicles can be downsized to form small unilamellar vesicles by sonication or extrusion through polycarbonate membranes of a defined pore size.

  • The final liposomal suspension should be stored protected from light at 4°C.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Formulation and In Vivo Testing

The following diagram illustrates a general workflow for the formulation of this compound and its subsequent in vivo evaluation.

experimental_workflow cluster_formulation Formulation Preparation cluster_administration In Vivo Administration cluster_evaluation Outcome Evaluation A Weigh this compound C Dissolve/Suspend This compound A->C B Prepare Vehicle (e.g., Saline, DMSO, Cyclodextrin) B->C D Sterile Filtration (if applicable) C->D F Administer Formulation (Oral, IP, IV) D->F E Animal Model Preparation E->F G Monitor Animal Health F->G H Collect Samples (Blood, Tissue) G->H I Analyze Biomarkers/ Therapeutic Efficacy H->I

Figure 1. A generalized workflow for the in vivo study of this compound.
Key Signaling Pathway Modulated by Lipoic Acid

Lipoic acid is known to modulate several key signaling pathways involved in cellular stress response and metabolism. The diagram below illustrates its impact on the NF-κB and Nrf2 pathways.

signaling_pathway cluster_cell Cellular Response cluster_nucleus LA This compound IKK IKK LA->IKK Inhibits Nrf2_Keap1 Nrf2-Keap1 Complex LA->Nrf2_Keap1 Disrupts IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_IkB NF-κB-IκB Complex Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to IkB->NFkB_p65_p50 Releases Nrf2 Nrf2 Nrf2->Nucleus Translocates to Keap1 Keap1 Nrf2_Keap1->Nrf2 Releases ARE ARE Antioxidant_Genes Antioxidant Genes ARE->Antioxidant_Genes Activates Proinflammatory_Genes Pro-inflammatory Genes NFkB_p65_p50_nuc NF-κB NFkB_p65_p50_nuc->Proinflammatory_Genes Activates Nrf2_nuc Nrf2 Nrf2_nuc->ARE Binds to

Figure 2. Lipoic acid's modulation of NF-κB and Nrf2 pathways.

References

Application Note: Spectrophotometric Determination of (S)-α-Lipoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The spectrophotometric method relies on the reaction between the disulfide group of lipoic acid and palladium (II) chloride, which forms a stable, yellow-colored complex. The absorbance of this complex is measured at its maximum wavelength (λmax) of 365 nm.[1][2] This method is noted for its simplicity, sensitivity, and reproducibility for the quantification of total α-lipoic acid.[1]

Experimental Protocols

1. Chiral Separation of (S)-α-Lipoic Acid (Preparative HPLC)

This protocol outlines the separation of the (S)-enantiomer from a racemic mixture. The specific parameters may need to be optimized based on the available HPLC system and chiral column.

a. Materials and Reagents:

  • Racemic α-lipoic acid standard

  • (S)-α-lipoic acid reference standard

  • HPLC-grade mobile phase solvents (e.g., hexane, isopropanol, acetic acid)

  • Preparative chiral HPLC column (e.g., Chiralcel OD-H or equivalent)

b. Instrumentation:

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Fraction collector

c. Procedure:

  • Mobile Phase Preparation: Prepare the appropriate mobile phase for the chiral column according to the manufacturer's instructions. A typical mobile phase for chiral separation of lipoic acid enantiomers might consist of a mixture of hexane, isopropanol, and a small amount of acetic acid.

  • Sample Preparation: Dissolve a known quantity of the α-lipoic acid sample in the mobile phase.

  • HPLC Separation:

    • Equilibrate the preparative chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Monitor the elution of the enantiomers using the UV detector.

  • Fraction Collection: Collect the fraction corresponding to the elution time of the (S)-α-lipoic acid enantiomer, as determined by comparison with the retention time of the (S)-α-lipoic acid reference standard.

  • Solvent Evaporation: Evaporate the solvent from the collected fraction under a stream of nitrogen or using a rotary evaporator to obtain the isolated (S)-α-lipoic acid.

  • Reconstitution: Reconstitute the dried (S)-α-lipoic acid in a known volume of a suitable solvent (e.g., methanol or ethanol) for subsequent spectrophotometric analysis.

2. Spectrophotometric Determination of (S)-α-Lipoic Acid

This protocol details the quantification of the isolated (S)-α-lipoic acid using the palladium (II) chloride method.

a. Materials and Reagents:

  • Isolated (S)-α-lipoic acid sample (from the chiral separation step)

  • (S)-α-lipoic acid reference standard

  • Palladium (II) chloride (PdCl₂) solution (5 mM)

  • Britton-Robinson buffer (pH 2.2)[3]

  • Potassium chloride (KCl) solution (1 M)

  • Deionized water

b. Instrumentation:

  • UV-Vis Spectrophotometer

  • Calibrated micropipettes

  • Volumetric flasks

c. Preparation of Reagents:

  • Palladium (II) chloride (5 mM): Prepare by dissolving the appropriate amount of PdCl₂ in deionized water. A small amount of concentrated HCl may be needed to aid dissolution.[3]

  • Britton-Robinson Buffer (pH 2.2): Prepare by mixing 0.04 M acetic acid, 0.04 M phosphoric acid, and 0.04 M boric acid. Adjust the pH to 2.2 with 0.2 M sodium hydroxide.[3]

  • (S)-α-Lipoic Acid Standard Stock Solution: Accurately weigh and dissolve (S)-α-lipoic acid reference standard in methanol or ethanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution.

d. Experimental Procedure:

  • Standard Curve Preparation:

    • In a series of test tubes, add increasing volumes of the (S)-α-lipoic acid working standard solutions.

    • To each tube, add 0.2 mL of 5 mM PdCl₂ solution and 5 mL of Britton-Robinson buffer (pH 2.2).[3]

    • Add 1 mL of 1 M KCl solution and bring the final volume to 10 mL with deionized water.[3]

    • Mix well and allow the reaction to proceed for 10 minutes for full color development.[2]

    • Measure the absorbance of each solution at 365 nm against a reagent blank (containing all reagents except the lipoic acid standard).

    • Plot a calibration curve of absorbance versus the concentration of (S)-α-lipoic acid.

  • Sample Analysis:

    • Take an aliquot of the reconstituted (S)-α-lipoic acid sample from the chiral separation step.

    • Follow the same procedure as for the standard curve preparation (steps 1b-1d).

    • Measure the absorbance of the sample solution at 365 nm against the reagent blank.

  • Concentration Determination: Determine the concentration of (S)-α-lipoic acid in the sample by interpolating its absorbance value on the standard curve.

Data Presentation

Table 1: Quantitative Parameters for the Spectrophotometric Determination of α-Lipoic Acid with Palladium (II) Chloride

ParameterValueReference
λmax (Maximum Wavelength)365 nm[1][2]
Stoichiometric Ratio (LA:PdCl₂)1:1[1][2]
Optimal pH2.2[3]
Reaction Time for Full Color Development10 minutes[2]
Stability of the ComplexAt least 4 hours[2]

Visualizations

G cluster_0 Chiral Separation cluster_1 Spectrophotometric Quantification sample Racemic α-Lipoic Acid Sample hplc Preparative Chiral HPLC sample->hplc fraction Collect (S)-LA Fraction hplc->fraction evap Evaporate Solvent fraction->evap recon Reconstitute in Known Volume evap->recon isolated_s_la Isolated (S)-Lipoic Acid recon->isolated_s_la:w add_reagents Add PdCl₂, Buffer, KCl isolated_s_la->add_reagents reaction Complex Formation (10 min) add_reagents->reaction measure_abs Measure Absorbance at 365 nm reaction->measure_abs calculate Calculate Concentration (using Standard Curve) measure_abs->calculate

Caption: Workflow for the determination of this compound.

G LA This compound (Disulfide) Complex Yellow Complex LA->Complex + PdCl2 PdCl₂ PdCl2->Complex + Absorbance Absorbance at 365 nm Complex->Absorbance Measurement

Caption: Reaction for spectrophotometric detection.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of (S)-Lipoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the aqueous solubility of (S)-lipoic acid. This resource is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the aqueous solubility of this compound a concern?

This compound, a potent antioxidant, is characterized by its low aqueous solubility, which is estimated to be around 0.87 g/L at 22°C.[1] This poor solubility can limit its bioavailability and therapeutic efficacy in drug development and other applications.[2][3][4][5][6][7] Enhancing its solubility is crucial for developing effective formulations for oral and other routes of administration.

Q2: What are the primary methods to improve the aqueous solubility of this compound?

Several techniques have been successfully employed to increase the aqueous solubility of this compound. These include:

  • Cyclodextrin Inclusion Complexation: Forming complexes with cyclodextrins can encapsulate the lipoic acid molecule, enhancing its solubility and stability.[8][9][10][11][12]

  • Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), can improve its solubility and provide controlled release.[13][14][15][16][17]

  • Solid Dispersion: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can enhance its dissolution rate and bioavailability.[4][18]

  • pH Adjustment: As a weak acid, the solubility of this compound is pH-dependent. Increasing the pH of the solution can significantly increase its solubility.[19][20][21]

Q3: Which type of cyclodextrin is most effective for solubilizing this compound?

Studies have shown that modified cyclodextrins are generally more effective than native α-, β-, and γ-cyclodextrins.[8][9] Specifically, 6-O-α-maltosyl-β-CD and sulfobutylether-β-cyclodextrin (SBE-β-CD) have demonstrated significant increases in the aqueous solubility of lipoic acid.[8][22] For instance, SBE-β-CD was found to increase the solubility of α-lipoic acid by 20 times.[22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is another commonly used derivative that improves solubility and stability.[10][19][21]

Troubleshooting Guides

Cyclodextrin Inclusion Complexation

Problem: Low complexation efficiency and minimal solubility improvement.

Possible Causes & Solutions:

  • Inappropriate Cyclodextrin Choice: As mentioned, native cyclodextrins (α, β, γ) have shown little effect on lipoic acid solubility.[8]

    • Troubleshooting Step: Switch to a modified cyclodextrin such as hydroxypropyl-β-cyclodextrin (HP-β-CD), 6-O-α-maltosyl-β-CD, or sulfobutylether-β-cyclodextrin (SBE-β-CD).[8][10][22]

  • Incorrect Molar Ratio: The stoichiometry of the complex is crucial. A 1:1 molar ratio of lipoic acid to cyclodextrin is often targeted.[12]

    • Troubleshooting Step: Perform a phase solubility study to determine the optimal molar ratio for your specific cyclodextrin and experimental conditions.

  • Suboptimal Preparation Method: The method used to form the complex significantly impacts efficiency.

    • Troubleshooting Step: Employ methods known to be effective, such as co-grinding, kneading, or freeze-drying, which have been shown to be successful in forming solid inclusion complexes.[19][21][22] The co-grinding method with an alkalizer has been shown to increase solubility up to 40 times.[19][21]

Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex by Co-grinding

  • Materials: this compound, hydroxypropyl-β-cyclodextrin (HP-β-CD), and an alkalizer (e.g., sodium carbonate).

  • Procedure:

    • Accurately weigh this compound, HP-β-CD, and sodium carbonate in the desired molar ratio (e.g., a 1:1.2 ratio of α-lipoic acid to sodium carbonate has been shown to be effective).[19]

    • Combine the powders in a mortar.

    • Co-grind the mixture for a specified period (e.g., 60 minutes) to facilitate the formation of the inclusion complex.

    • Characterize the resulting powder using techniques such as X-ray powder diffractometry (XRPD) and differential scanning calorimetry (DSC) to confirm complex formation.[19][21][22]

pH Adjustment

Problem: Precipitation of this compound upon pH adjustment or storage.

Possible Causes & Solutions:

  • pH Out of Optimal Range: this compound solubility is significantly higher in basic conditions (pH 7.0-9.5).[20]

    • Troubleshooting Step: Carefully adjust the pH of your aqueous solution to be within the 7.0-9.5 range using a suitable basic pH adjuster like sodium hydroxide (NaOH).[20] Monitor the pH closely during and after adjustment.

  • Instability in Acidic Conditions: this compound exhibits low stability in acidic solutions, which increases as the pH decreases.[20]

    • Troubleshooting Step: Avoid acidic conditions if solubility is the primary goal. If an acidic pH is required for the final formulation, consider using other solubility enhancement techniques in conjunction with pH adjustment or encapsulating the lipoic acid to protect it.

Experimental Protocol: pH-Dependent Solubilization

  • Materials: this compound, purified water, and a basic pH adjuster (e.g., 1N NaOH).

  • Procedure:

    • Disperse a known amount of this compound in purified water.

    • While stirring, slowly add the basic pH adjuster dropwise.

    • Continuously monitor the pH of the solution using a calibrated pH meter.

    • Continue adding the adjuster until the desired pH (e.g., 8.5) is reached and the this compound is fully dissolved.[20]

    • Observe the solution for any signs of precipitation over time to assess stability.

Quantitative Data Summary

MethodExcipient/ParameterFold Increase in SolubilityReference
Cyclodextrin InclusionSulfobutylether-β-cyclodextrin (SBE-β-CD)20[22]
Cyclodextrin Inclusion with AlkalizerHydroxypropyl-β-cyclodextrin (HP-β-CD) and Sodium Carbonate (1:1.2 ratio)40[19][21]
Solid DispersionSoluplus®5.3 (bioavailability)[4][18]

Visualizing Experimental Workflows

experimental_workflow cluster_start Starting Material cluster_methods Solubility Enhancement Methods cluster_end Outcome start This compound (Low Aqueous Solubility) cd Cyclodextrin Inclusion Complexation start->cd Co-grinding, Freeze-drying nano Nanoparticle Formulation start->nano Emulsification, Homogenization sd Solid Dispersion start->sd Lyophilization ph pH Adjustment start->ph Addition of Alkalizer end Improved Aqueous Solubility & Bioavailability cd->end nano->end sd->end ph->end

Caption: Workflow for enhancing this compound solubility.

troubleshooting_logic cluster_cd Cyclodextrin Method cluster_ph pH Adjustment Method issue Low Solubility Improvement check_cd_type Check Cyclodextrin Type issue->check_cd_type Using Cyclodextrins check_ph Check pH Range issue->check_ph Using pH Adjustment is_native Is it native α, β, or γ? check_cd_type->is_native use_modified Action: Use modified CD (e.g., HP-β-CD, SBE-β-CD) is_native->use_modified Yes check_ratio Check Molar Ratio is_native->check_ratio No is_optimal Is it optimal? check_ratio->is_optimal is_optimal->issue Yes, still low optimize_ratio Action: Perform Phase Solubility Study is_optimal->optimize_ratio No is_basic Is pH 7.0-9.5? check_ph->is_basic is_basic->issue Yes, still low adjust_ph Action: Adjust pH to be within 7.0-9.5 is_basic->adjust_ph No

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Stabilizing (S)-Lipoic Acid in Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing (S)-lipoic acid in your cell culture experiments. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable in solution?

This compound, particularly the biologically active R-enantiomer, is susceptible to degradation under common laboratory conditions.[1] Key factors contributing to its instability include:

  • pH: It is unstable at low pH.[1]

  • Temperature: Heat can cause polymerization and degradation. The melting point of R-lipoic acid is between 46-49°C, and it readily polymerizes at temperatures above this.[1]

  • Light: Exposure to light, especially UV radiation, can lead to the decomposition of the dithiolane ring, which is crucial for its biological activity.[2]

Q2: What are the signs of this compound degradation in my cell culture medium?

Degradation of this compound may not always be visually apparent. However, you might observe:

  • Precipitation: While not always a direct sign of degradation, improper dissolution or instability can lead to the formation of precipitates.

  • Loss of biological activity: The most critical indicator of degradation is a reduction or loss of the expected biological effect in your cell-based assays.

  • Inconsistent results: High variability between experiments can be a sign of inconsistent stability of your this compound solution.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Due to its poor solubility in aqueous solutions, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[3][4] Ethanol can also be used.[4]

Q4: Can I store this compound solution once it's prepared?

Aqueous solutions of lipoic acid are not recommended for long-term storage, and it is best to prepare them fresh for each experiment.[3][4] If you prepare a stock solution in DMSO or ethanol, it should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3]

Q5: What are the main signaling pathways affected by lipoic acid?

Lipoic acid is known to modulate several key signaling pathways in cells, including:

  • Insulin Signaling Pathway: It can enhance glucose uptake by activating components of the insulin signaling cascade.[5]

  • NF-κB Signaling Pathway: Lipoic acid can inhibit the activation of NF-κB, a key regulator of inflammation.

  • PKA Signaling Pathway: It has been shown to stimulate cAMP production and activate the Protein Kinase A (PKA) pathway, which is involved in various cellular functions, including the inhibition of immune cell function.[1]

  • Nrf2 Antioxidant Pathway: Lipoic acid can upregulate the expression of antioxidant enzymes through the activation of the Nrf2 pathway.[6]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium

Possible Causes:

  • The final concentration of this compound exceeds its solubility limit in the aqueous medium.

  • The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.

  • Rapid dilution of the stock solution into the aqueous medium.

  • Interaction with components in the cell culture medium, such as certain salts or proteins in serum.[7]

Solutions:

  • Optimize Dilution Technique:

    • Pre-warm the cell culture medium to 37°C.

    • Instead of adding the stock solution directly to the bulk medium, prepare an intermediate dilution in a smaller volume of pre-warmed medium or serum.[3]

    • Add the stock solution dropwise to the medium while gently swirling to ensure rapid and even dispersion.[8]

  • Reduce Final Concentration: Perform a dose-response experiment to determine the maximum soluble and non-toxic concentration for your specific cell line and experimental conditions.

  • Adjust Solvent Concentration: Ensure the final concentration of the organic solvent is sufficient to maintain solubility but remains non-toxic to the cells (typically ≤0.5% for DMSO).[3] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Issue 2: Inconsistent or No Biological Effect Observed

Possible Causes:

  • Degradation of this compound: The compound may have degraded due to improper storage or handling, or instability in the culture medium over the course of the experiment.

  • Incorrect Concentration: Inaccurate preparation of the stock or working solutions.

  • Cellular Uptake and Metabolism: Cells can rapidly take up and reduce lipoic acid to dihydrolipoic acid (DHLA), which is then released into the medium. The kinetics of this process can vary between cell types.

  • Enantiomeric Purity: The biological activity of the R-(+) and S-(-) enantiomers can differ.[9][10] Ensure you are using the correct enantiomer for your intended effect.

Solutions:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound for each experiment from a properly stored stock.

  • Verify Stock Solution Concentration: If possible, verify the concentration of your stock solution using analytical methods like HPLC.

  • Optimize Treatment Duration and Concentration: Conduct time-course and dose-response experiments to determine the optimal conditions for observing the desired biological effect in your specific cell model.

  • Consider the Active Form: Be aware that the reduced form, DHLA, is often the more potent antioxidant.[3] The cellular redox environment will influence the ratio of lipoic acid to DHLA.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 100 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solution in Cell Culture Medium

Materials:

  • 100 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes and pipette tips

Procedure:

  • Thaw one aliquot of the 100 mM this compound stock solution at room temperature.

  • Prepare an Intermediate Dilution (Recommended to prevent precipitation):

    • Add 10 µL of the 100 mM stock solution to 990 µL of pre-warmed complete medium to create a 1 mM intermediate solution.[3]

    • Mix gently by pipetting.

  • Prepare Final Dilution:

    • Add the appropriate volume of the 1 mM intermediate solution to your pre-warmed complete medium to achieve the desired final working concentration (e.g., for a final concentration of 100 µM, add 100 µL of the 1 mM intermediate solution to 900 µL of medium).

    • The final DMSO concentration should be kept as low as possible (ideally ≤0.1%) and a vehicle control should be included in the experiment.[3]

Data Presentation

Table 1: Stability of R-Lipoic Acid Formulations at 70°C and 100% Relative Humidity

FormulationRemaining R-Lipoic Acid after 24h (%)Remaining R-Lipoic Acid after 48h (%)
Free R-Lipoic Acid~80%~75%
Sodium-R-Lipoate (NaRALA)~75%~70%
RALA - α-Cyclodextrin Complex>95%>95%
RALA - β-Cyclodextrin Complex>95%>95%
RALA - γ-Cyclodextrin Complex>95%>95%

Data summarized from a study on R-(+)-alpha lipoic acid stability.[11] This data highlights the significant stabilizing effect of cyclodextrin complexation at elevated temperatures.

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound for Cell Culture cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation A Weigh this compound Powder B Dissolve in Anhydrous DMSO A->B C Vortex to Dissolve B->C D Aliquot and Store at -20°C/-80°C C->D E Thaw Stock Solution D->E For each experiment F Prepare Intermediate Dilution (in pre-warmed medium) E->F G Prepare Final Dilution (in pre-warmed medium) F->G H Add to Cell Culture G->H

Caption: Workflow for preparing this compound solutions.

troubleshooting_precipitation Troubleshooting Precipitation of this compound Start Precipitate Observed in Cell Culture Medium Q1 Is stock solution clear? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was an intermediate dilution step used? A1_Yes->Q2 Sol1 Re-dissolve stock solution (gentle warming, vortex). Prepare fresh stock if necessary. A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the final concentration too high? A2_Yes->Q3 Sol2 Incorporate an intermediate dilution step in pre-warmed medium. A2_No->Sol2 End Issue Resolved Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Reduce the final working concentration. Perform a solubility test. A3_Yes->Sol3 End2 Consider media component interactions. Test in basal vs. complete medium. A3_No->End2 Sol3->End

Caption: Logical steps for troubleshooting precipitation issues.

lipoic_acid_signaling Key Signaling Pathways Modulated by Lipoic Acid cluster_insulin Insulin Signaling cluster_inflammation Inflammatory Response cluster_antioxidant Antioxidant Defense LA Lipoic Acid (LA) Dihydrolipoic Acid (DHLA) IR Insulin Receptor LA->IR activates NFkB NF-κB LA->NFkB inhibits Nrf2 Nrf2 LA->Nrf2 activates PI3K PI3K IR->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose Increased Glucose Uptake GLUT4->Glucose Inflammation Reduced Inflammation NFkB->Inflammation leads to ARE Antioxidant Response Element Nrf2->ARE AntioxidantEnzymes Increased Antioxidant Enzyme Expression ARE->AntioxidantEnzymes

Caption: Overview of lipoic acid's impact on major cellular signaling pathways.

References

Technical Support Center: (S)-Lipoic Acid In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of (S)-lipoic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the observed in vivo bioavailability of this compound typically lower than that of (R)-lipoic acid?

A: The lower bioavailability of the (S)-enantiomer is a result of stereoselective processes in the body. When a racemic mixture of R,S-lipoic acid is administered orally, peak plasma concentrations of (R)-lipoic acid are consistently 40-50% higher than those of this compound[1][2]. This disparity is attributed to several factors:

  • Stereoselective Absorption: Studies in rats suggest that the difference arises from enantioselective gastrointestinal absorption and first-pass hepatic metabolism, which favors the R-enantiomer[3][4][5][6].

  • Enzymatic Reduction: The conversion of lipoic acid to its active, reduced form, dihydrolipoic acid (DHLA), is highly specific. Mitochondrial lipoamide dehydrogenase, a key enzyme in this process, reduces (R)-lipoic acid 28 times faster than this compound[7].

  • Enzymatic Inhibition: The (S)-enantiomer is not only a poor substrate for key enzymes but can also be inhibitory. S-LA has been shown to inhibit pyruvate decarboxylation, a critical step in energy metabolism, whereas R-LA does not[2]. At high concentrations, S-LA can even inhibit the enzymatic reduction of the R-enantiomer[7].

Q2: What are the primary factors that limit the overall bioavailability of any orally administered lipoic acid formulation?

A: Regardless of the enantiomeric form, the oral bioavailability of lipoic acid is generally low, often estimated at only 30-40% of the administered dose[1][8][9]. Key limiting factors include:

  • Food Effect: Co-administration with food significantly reduces absorption. Taking lipoic acid with a meal can decrease peak plasma concentrations by approximately 30% and total plasma concentrations by about 20%[1]. It is recommended to administer lipoic acid on an empty stomach, typically 30 minutes before a meal[1][10].

  • First-Pass Metabolism: Lipoic acid undergoes extensive hepatic (first-pass) degradation, which reduces the amount of active compound reaching systemic circulation[9][11][12].

  • Poor Solubility and Stability: Lipoic acid has reduced solubility and stability in the alkaline pH of the intestines, which can lead to degradation before absorption can occur[11][13].

  • Rapid Clearance: Both enantiomers are rapidly metabolized and excreted, leading to a short plasma half-life[1][9].

Q3: My experiments use a standard racemic (R,S)-lipoic acid mixture. What should I anticipate regarding the pharmacokinetic profiles of the individual enantiomers?

A: You should anticipate a significant difference in the plasma concentrations of the two enantiomers. Following a single oral dose of a racemic mixture, the peak plasma concentration (Cmax) and the total exposure (Area Under the Curve, AUC) of R-lipoic acid will be substantially higher than that of S-lipoic acid[1][3]. In rats, the AUC for R-LA was found to be about 1.26 times higher than that for S-LA[3]. Both enantiomers will be absorbed rapidly, with peak plasma levels typically occurring in under an hour, followed by a swift decline[1][14].

Q4: How critical is the choice of formulation for the bioavailability of lipoic acid in my experiments?

A: The formulation is extremely critical and can be a major source of experimental variability.

  • Physical Form: Liquid formulations have demonstrated superior absorption and plasma stability compared to solid (tablet or capsule) forms[1][12][15].

  • Excipients: Different commercial formulations with the same dosage can yield significantly different pharmacokinetic profiles. Studies comparing various brands have shown that while the total exposure (AUC) might be similar, the maximum concentration (Cmax) and the time to reach it (Tmax) can vary significantly[16][17].

  • Novel Formulations: To overcome bioavailability challenges, researchers have developed advanced delivery systems, such as nanoplatforms (e.g., chitosan nanoparticles) and inclusion complexes (e.g., with γ-cyclodextrin), which have been shown to enhance solubility and absorption[9][18].

Q5: I'm conducting studies in both young and aged animal models. Should I expect age-dependent differences in this compound bioavailability?

A: Yes, age is a significant factor. Studies have shown that both the bioavailability and peak plasma concentrations of lipoic acid are considerably higher in older subjects (average age >75) compared to younger adults[9][19][20]. The variability in absorption also tends to be much greater among older subjects[19][20]. Therefore, it is crucial to consider age as a variable when designing experiments and interpreting data.

Section 2: Troubleshooting Guide for In Vivo Experiments

Problem: Low or highly variable plasma/tissue concentrations of this compound.

Possible CauseRecommended Solution & Rationale
1. Administration with Food Administer lipoic acid to fasted subjects. Lipoic acid competes with food for absorption. Administering it 30-60 minutes before feeding ensures optimal uptake from the gastrointestinal tract[1][10].
2. Inefficient Formulation Switch to a higher bioavailability formulation. If using a standard powder in a suspension, consider a liquid formulation or a commercially available product with enhanced absorption characteristics. Liquid forms bypass dissolution steps and can improve stability and uptake[1][12][15].
3. Suboptimal Dosing Schedule Adjust the dosing and sampling schedule. Lipoic acid has a very short half-life[1][9]. Plasma concentrations peak in less than an hour and decline rapidly. For sustained exposure, a controlled-release formulation or more frequent administration may be necessary. Ensure your blood sampling time points are frequent and start early (e.g., 15, 30, 60, 90 minutes post-dose).
4. Compound Degradation Verify storage and handling procedures. Lipoic acid is sensitive to light and can degrade[21]. Store the compound protected from light and in appropriate conditions. Prepare solutions fresh before each experiment.
5. Stereoselective Metabolism Quantify both R- and S-enantiomers. If using a racemic mixture, the low levels of S-LA may be due to its inherently lower absorption and faster clearance compared to R-LA[1][3]. Analyzing both enantiomers is crucial for accurate interpretation.

Section 3: Data Summaries and Experimental Protocols

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters for (R)- and this compound Following Oral Administration of a Racemic Mixture in Rats.

Parameter(R)-Lipoic AcidThis compoundFold Difference (R vs. S)Reference
AUC (Area Under the Curve) ~1.26x higherBaseline1.26[3][6]
Cmax (Peak Plasma Conc.) 40-50% higherBaseline1.4 - 1.5[1]

Data synthesized from studies in rats and humans showing preferential absorption and/or slower clearance of the R-enantiomer.

Table 2: Influence of Formulation on Pharmacokinetic Parameters of 600 mg Racemic Lipoic Acid in Healthy Volunteers.

Formulation TypeCmax (ng/mL)Tmax (min)Key FindingReference
Thioctacid 600 mg HR Mean: ~1400~88Standard solid formulation[17]
Byodinoral 600 QR Mean: ~2200~35"Quick Release" solid form shows faster absorption and higher peak concentration.[17]
Tiocronal 600 HR Mean: ~2500~64"High Release" solid form shows higher peak concentration than standard.[17]
Tiobec 600 retard Mean: ~1450~180"Retard" formulation shows a delayed and lower peak, suggesting prolonged release.[17]
Liquid Formulation Significantly HigherSignificantly ShorterLiquid formulations generally provide faster and greater absorption compared to solid tablets.[1][15]

Values are approximate means derived from published data for illustrative comparison. Cmax and Tmax can be highly variable.

Experimental Protocols

Protocol 1: General Method for Oral Administration of Lipoic Acid in Rodent Models

  • Animal Preparation: Fast animals (e.g., rats, mice) for at least 4 hours, but not exceeding 16 hours, prior to dosing to ensure an empty stomach. Allow free access to water.

  • Formulation Preparation:

    • Prepare the lipoic acid suspension or solution fresh on the day of the experiment. Protect from direct light.

    • A common vehicle for suspension is 0.5% carboxymethylcellulose (CMC) in water.

    • If using a commercially available formulation, prepare according to the manufacturer's instructions.

  • Dosing:

    • Administer the formulation via oral gavage at a precise volume based on the animal's body weight.

    • Record the exact time of administration for each animal.

  • Post-Dose:

    • Return the animal to its cage. Continue to withhold food for at least 1-2 hours post-dose to maximize absorption.

    • Proceed with the blood/tissue collection schedule.

Protocol 2: Sample Preparation and Analysis of Lipoic Acid Enantiomers in Plasma

  • Blood Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 min) into tubes containing an anticoagulant (e.g., EDTA).

    • Immediately place samples on ice.

  • Plasma Separation:

    • Centrifuge the blood at ~2000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and transfer to a fresh, labeled microfuge tube.

    • Store plasma at -80°C until analysis.

  • Sample Preparation (Deproteinization and Extraction):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile (or methanol) containing an appropriate internal standard (e.g., a deuterated version of lipoic acid)[6].

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the clear supernatant to a new tube for analysis. Some methods may require an evaporation and reconstitution step.

  • Chromatographic Analysis:

    • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled with a sensitive detector (e.g., tandem mass spectrometry (LC-MS/MS) or electrochemical detection (ECD))[22].

    • Chiral Separation: Employ a chiral column (e.g., a polysaccharide-based chiral stationary phase) capable of resolving the R- and S-enantiomers. This is mandatory for accurate quantification.

    • Mobile Phase: A typical mobile phase might consist of an acidified organic solvent mixture (e.g., acetonitrile/methanol/water with formic or acetic acid), run in an isocratic or gradient mode.

    • Quantification: Generate a standard curve using known concentrations of both R- and S-lipoic acid in blank plasma. Calculate the concentration in unknown samples by interpolating from the standard curve based on the peak area ratio to the internal standard.

Section 4: Mandatory Visualizations

Diagrams

Troubleshooting_Bioavailability Troubleshooting Low this compound Bioavailability start_node Start: Low/Inconsistent This compound Levels d1 Administered to fasted animals? start_node->d1 Check Protocol decision_node decision_node process_node process_node end_node end_node p1 Revise protocol: Administer on empty stomach. d1->p1 No d2 Is formulation optimized? d1->d2 Yes end1 Problem Resolved p1->end1 Re-run Experiment p2 Consider liquid formulation or enhanced commercial prep. d2->p2 No d3 Is sampling schedule capturing Tmax? d2->d3 Yes p2->end1 p3 Add early time points (e.g., 15, 30 min). Consider controlled-release. d3->p3 No p4 Issue likely inherent to S-enantiomer metabolism. Quantify both R- and S- forms to confirm stereoselectivity. d3->p4 Yes p3->end1 p4->end1

Caption: Troubleshooting flowchart for low in vivo this compound levels.

Metabolic_Fate_LA Comparative Metabolic Fate of R- and S-Lipoic Acid cluster_oral Oral Administration cluster_gitract GI Tract / Liver (First Pass) cluster_circulation Systemic Circulation cluster_metabolism Metabolism & Excretion oral Racemic (R,S)-LA abs Absorption oral->abs Food inhibits r_la R-LA (Higher Conc.) abs->r_la Preferential s_la S-LA (Lower Conc.) abs->s_la Limited r_dhla R-DHLA (Fast) r_la->r_dhla Fast Reduction (Lipoamide Dehydrogenase) metabolites Metabolites (e.g., Tetranorlipoic Acid) r_la->metabolites s_dhla S-DHLA (Slow) s_la->s_dhla Slow Reduction s_la->metabolites r_dhla->metabolites s_dhla->metabolites excretion Rapid Excretion metabolites->excretion Experimental_Workflow Experimental Workflow for Lipoic Acid Pharmacokinetic Analysis step_node step_node sample_node sample_node analysis_node analysis_node a 1. Animal Fasting (4-16h) b 2. Oral Gavage (Fresh Formulation) a->b c 3. Timed Blood Collection (into EDTA tubes) b->c d 4. Plasma Separation (Centrifuge at 4°C) c->d e Plasma Samples (Store at -80°C) d->e f 5. Deproteinization & Extraction (Acetonitrile + IS) e->f g 6. HPLC with Chiral Column f->g h 7. Detection (LC-MS/MS or ECD) g->h i 8. Quantification (vs. Standard Curve) h->i

References

preventing oxidation of (S)-lipoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of (S)-lipoic acid during storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound.

Issue 1: My solid this compound has changed color from yellow to a darker shade and appears clumpy.

  • Question: What causes the discoloration and change in the physical appearance of my this compound powder?

  • Answer: This is a common sign of degradation, likely due to polymerization and oxidation. This compound is sensitive to heat and light. The disulfide bond in the dithiolane ring can break and reform, leading to polymers. Exposure to ambient temperature, humidity, and light can accelerate this process.

    • Troubleshooting Steps:

      • Verify Storage Conditions: Confirm that the material has been stored consistently at the recommended temperature of 2-8°C, protected from light, and in a tightly sealed container to minimize moisture exposure. For long-term storage, -20°C is recommended.[1][2]

      • Assess Purity: Perform a purity check using a validated stability-indicating method, such as HPLC or HPTLC, to quantify the remaining active compound and detect the presence of degradation products.

      • Discard if Necessary: If significant degradation is confirmed, it is recommended to discard the batch to ensure the integrity of your experimental results.

Issue 2: I'm observing unexpected peaks in my HPLC/HPTLC analysis of a stored this compound sample.

  • Question: My chromatogram shows multiple degradation peaks that were not present in the initial analysis. What are these, and what should I do?

  • Answer: The appearance of new peaks is indicative of degradation. This compound can degrade into various products, especially under stress conditions like exposure to acid, base, oxidants, or light. Common degradation products include sulfoxides, thiosulfinates, and thiosulfonates.[3][4]

    • Troubleshooting Steps:

      • Review Stress Factors: Identify any potential stress conditions the sample may have been exposed to. Check for accidental exposure to high temperatures, incompatible solvents, or prolonged exposure to light.

      • Characterize Degradants (Optional): If identifying the degradants is critical, techniques like mass spectrometry (MS) coupled with HPLC can be used for characterization.

      • Implement Preventative Measures: For future storage, ensure the material is kept in an inert atmosphere (e.g., under argon or nitrogen), stored in amber vials to protect from light, and maintained at 2-8°C or colder.

Issue 3: The potency of my this compound standard solution seems to have decreased over a short period.

  • Question: Why is my this compound solution losing potency so quickly?

  • Answer: this compound is significantly less stable in solution than in its solid form. The choice of solvent and storage conditions for the solution is critical. Aqueous solutions are particularly prone to degradation.

    • Troubleshooting Steps:

      • Solvent Choice: For preparing stock solutions, use organic solvents like ethanol, DMSO, or dimethylformamide, and purge the solvent with an inert gas before dissolving the compound.[1]

      • Storage of Solutions: Aqueous solutions should not be stored for more than one day.[1] If you must store solutions, keep them at -20°C or colder and minimize freeze-thaw cycles.

      • Fresh Preparation: It is always best practice to prepare solutions fresh for each experiment to ensure accurate concentration and potency.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For short-term storage, keep this compound in a tightly closed container, protected from light, in a dry environment at 2-8°C.[2][5][6][7] For long-term storage (≥2 years), storing as a solid at -20°C is recommended.[1]

Q2: How does oxidation affect this compound?

A2: Oxidation primarily targets the two sulfur atoms in the disulfide bond of the 1,2-dithiolane ring.[8] This can lead to the formation of various oxidized species, including thiosulfinates and thiosulfonates, which alter the molecule's structure and biological activity.[3]

Q3: What factors accelerate the degradation of this compound?

A3: The main factors are heat, light (especially UV), oxygen, moisture, and exposure to acidic or basic conditions.[4] Forced degradation studies show that this compound is susceptible to degradation under all these stress conditions.

Q4: Are there ways to stabilize this compound in formulations?

A4: Yes, several strategies can enhance its stability. Complexation with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or modified starches has been shown to improve thermal stability and solubility.[9] Another patented approach involves combining it with nicotinamide.

Q5: What is the difference in stability between the R-(S) and the racemic (R/S) forms?

A5: The naturally occurring R-(S)-enantiomer is known to be unstable when exposed to heat or low pH. While much of the literature discusses alpha-lipoic acid generally, stabilization techniques are particularly important for preserving the enantiopure R-form.

Q6: Can I use this compound that has changed color?

A6: It is strongly advised not to use discolored or physically altered this compound. These changes are visible indicators of chemical degradation and polymerization, which means the material is no longer pure and its potency is compromised.

Data Presentation

Summary of this compound Degradation Under Stress Conditions

The following table summarizes quantitative data from forced degradation studies, providing insight into the compound's stability profile.

Stress ConditionExposure Time% DegradationNumber of Degradation Products DetectedReference
Acidic Hydrolysis (0.1N Methanolic HCl)45 min20.90%6
Alkaline Hydrolysis (0.05N Methanolic NaOH)45 min8.50%4
Oxidative Degradation (6% H₂O₂)45 min7.90%5
Thermal Degradation (Solid, 70°C, 100% RH)5 hours~70%Not specified
Photochemical Degradation (Solid, Direct Sunlight)48 hoursSignificant1 (major)

Experimental Protocols

Protocol 1: Stability-Indicating HPTLC Method for this compound

This method is suitable for the quantitative determination of this compound and the separation of its degradation products.

  • Stationary Phase: Pre-coated silica gel 60F254 TLC plates.

  • Sample Application: Apply samples as bands using an automated applicator.

  • Mobile Phase: Toluene: Chloroform: Methanol: Formic Acid (5:3:1:0.05, v/v/v/v).

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 15 minutes.

  • Derivatization: After development, dry the plate and derivatize it with a phosphomolybdic acid solution. Heat the plate at 120°C for 10 minutes.

  • Densitometric Analysis: Scan the plate using a densitometer. The Rf value for alpha-lipoic acid is approximately 0.28 ± 0.05.

  • Validation: This method has been validated according to ICH Q2(R1) guidelines for linearity, accuracy, precision, and specificity.[4]

Protocol 2: Stability-Indicating HPLC Method for this compound

This reversed-phase HPLC method is designed for the quantification of this compound in various matrices, including cosmetic creams.

  • Column: Reversed-phase C18 column (e.g., Luna C18, 150 × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (0.05 M, pH 4.5) and acetonitrile in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 340 nm.

  • Run Time: Approximately 8 minutes. The retention time for α-lipoic acid is about 7.2 minutes under these conditions.

  • Validation: The method should be validated for linearity, precision, accuracy, and selectivity to ensure it can distinguish the active ingredient from its degradation products.

Mandatory Visualizations

Oxidation_Pathway cluster_main This compound Oxidation LA This compound (Disulfide) Thiosulfinate Thiosulfinate (S-Oxide) LA->Thiosulfinate Initial Oxidation Oxidant Oxidant (e.g., H₂O₂, ¹O₂) Oxidant->LA Oxidant->Thiosulfinate Thiosulfonate Thiosulfonate (S,S-Dioxide) Thiosulfinate->Thiosulfonate Further Oxidation Stability_Study_Workflow cluster_workflow Stability Study Experimental Workflow start Prepare this compound Samples stress Expose Samples to Stress Conditions (Heat, Light, pH, Oxidant) start->stress sampling Withdraw Samples at Defined Time Points stress->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC) sampling->analysis quantify Quantify Remaining this compound & Degradation Products analysis->quantify data Analyze Data & Determine Degradation Kinetics quantify->data end Report Stability Profile data->end Troubleshooting_Tree cluster_tree Troubleshooting Oxidation Issues issue Issue Observed with This compound? physical Physical Change? (Color, Clumping) issue->physical Yes analytical Analytical Issue? (New Peaks, Low Potency) issue->analytical No check_storage Verify Storage: Temp (2-8°C), Light, Moisture physical->check_storage Yes check_solution Solution or Solid? analytical->check_solution Yes run_purity Run Purity Analysis (HPLC/HPTLC) check_storage->run_purity solid_issue Review Handling for Stress Exposure check_solution->solid_issue Solid solution_issue Prepare Fresh Solutions; Use Inert Solvents check_solution->solution_issue Solution solid_issue->run_purity

References

optimizing (S)-lipoic acid concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of (S)-lipoic acid in in vitro experiments. It covers frequently asked questions, troubleshooting common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro experiments?

The optimal concentration of this compound is highly dependent on the cell type, experimental duration, and the specific biological endpoint being measured. However, a general starting range can be recommended. For antioxidant effects, beneficial outcomes are often observed at lower doses, typically between 25 and 100 µM. For other applications, such as cancer cell proliferation studies, concentrations can range from the low micromolar (µM) to the millimolar (mM) range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q2: How should I prepare a stock solution of this compound?

This compound has low solubility in aqueous solutions.[1][2] Therefore, a concentrated stock solution should first be prepared in an organic solvent. Common solvents include Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[3][4] The stock solution should be stored at -20°C in small aliquots to minimize freeze-thaw cycles.[3] When preparing your working solution, the stock can be further diluted in the cell culture medium. It is important to ensure the final concentration of the organic solvent in the culture is non-toxic to the cells, typically ≤0.5% for DMSO.[3] Aqueous solutions of lipoic acid are not recommended for storage for more than one day.[3][4]

Q3: What are the key differences between this compound, (R)-lipoic acid, and racemic alpha-lipoic acid (ALA) in vitro?

Alpha-lipoic acid contains a chiral center, resulting in two enantiomers: (R)-lipoic acid and this compound. The racemic mixture (R,S-lipoic acid) is often referred to as alpha-lipoic acid (ALA). The (R)-enantiomer is the biologically active form that functions as an essential cofactor in mitochondrial enzymes.[5] In many studies, (R)-lipoic acid is considered more potent than the (S)-enantiomer. However, both forms exhibit antioxidant properties.[6] When using the racemic mixture, be aware that the effective concentration of the active (R)-form is half of the total concentration. For consistency and precise interpretation of results, using the pure (R) or (S) enantiomer is often preferred.

Q4: What are the primary mechanisms of action of this compound in vitro?

This compound, like its R-enantiomer, exerts its effects through several mechanisms. Both lipoic acid and its reduced form, dihydrolipoic acid (DHLA), can directly scavenge reactive oxygen and nitrogen species.[7] It can also chelate metals, preventing them from participating in redox reactions.[8][9] Furthermore, lipoic acid can indirectly boost the cellular antioxidant defense system by regenerating other antioxidants like glutathione and vitamins C and E.[3][9] Lipoic acid has been shown to modulate key signaling pathways, including the activation of the Nrf2 pathway, which upregulates antioxidant enzymes, and the inhibition of the pro-inflammatory NF-κB pathway.[7]

Troubleshooting Guide

This section addresses common problems encountered during in vitro experiments with this compound.

Problem: No observable effect of this compound.

  • Possible Cause: The concentration used may be too low for the specific cell type or experimental endpoint.

    • Solution: Perform a dose-response experiment with a wider range of concentrations.

  • Possible Cause: The compound may have degraded due to improper storage or handling.

    • Solution: Prepare fresh stock solutions and minimize exposure to light and air.[3]

  • Possible Cause: The experimental duration may be too short to observe a significant effect.

    • Solution: Conduct a time-course experiment to determine the optimal incubation time.

Problem: High cell toxicity or death is observed.

  • Possible Cause: The concentration of this compound is too high. Concentrations exceeding 2 mM may induce apoptosis.

    • Solution: Lower the concentration and perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic range for your cells.

  • Possible Cause: The solvent concentration (e.g., DMSO) is toxic to the cells.

    • Solution: Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% v/v for DMSO).

Problem: Inconsistent or variable results between experiments.

  • Possible Cause: Incomplete dissolution or precipitation of this compound in the culture medium.

    • Solution: Ensure the stock solution is fully dissolved before use. Gentle warming to 37°C can aid dissolution.[3] Prepare fresh dilutions for each experiment.

  • Possible Cause: Degradation of the compound in the stock solution or culture medium over time.

    • Solution: Use freshly prepared working solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Problem: A precipitate forms in the cell culture medium.

  • Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium.

    • Solution: Reduce the final working concentration. Consider preparing an intermediate dilution in a warm medium before the final dilution.[3]

  • Possible Cause: The final concentration of the organic solvent is too low to maintain solubility.

    • Solution: Ensure the final solvent concentration is sufficient to keep the compound in solution while remaining non-toxic to the cells.

Data Summaries

Table 1: Recommended Starting Concentrations of this compound for Various In Vitro Applications

ApplicationCell TypeRecommended Starting ConcentrationReference
Antioxidant EffectsVarious25 - 100 µM
Anti-inflammatory EffectsEndothelial cells50 - 200 µM[7]
Cancer Cell ProliferationBreast, Colon, Lung Cancer Cells266 - 1500 µM (IC50 values after 72h)[5][6]
NeuroprotectionHippocampal cells (HT-22)10 - 100 µM[10]
Glucose UptakeL6 myotubes, 3T3-L1 adipocytes250 µM[11]

Table 2: Troubleshooting Summary

IssuePossible CauseRecommended Solution
No EffectSuboptimal concentration, compound degradation, insufficient duration.Perform dose-response and time-course experiments. Use fresh stock solutions.
High ToxicityConcentration too high, solvent toxicity.Lower concentration, perform cytotoxicity assay, keep solvent concentration low.
Inconsistent ResultsIncomplete dissolution, compound degradation.Ensure complete dissolution, use fresh dilutions, aliquot stock solutions.
PrecipitationExceeded solubility, insufficient solvent.Lower final concentration, optimize solvent concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer.

  • Procedure:

    • In a sterile microcentrifuge tube, weigh out the required amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.[3]

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C.

Protocol 2: Determining Optimal Concentration using an MTT Cell Viability Assay

  • Materials: Cells of interest, 96-well plates, complete culture medium, this compound stock solution, MTT reagent, DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).

    • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Signaling Pathways and Workflows

Diagram 1: General Experimental Workflow for Optimizing this compound Concentration

G A Prepare Stock Solution (e.g., 100 mM in DMSO) B Determine Cytotoxicity Range (MTT/LDH Assay) A->B C Select Non-Toxic Concentrations B->C D Perform Dose-Response Experiment (Measure desired endpoint) C->D E Analyze Data & Determine EC50/IC50 D->E F Perform Time-Course Experiment (at optimal concentration) E->F G Finalize Optimal Conditions (Concentration & Duration) F->G

Caption: Workflow for determining the optimal concentration and duration of this compound treatment.

Diagram 2: this compound-Mediated Nrf2 Signaling Pathway Activation

Nrf2_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus LA This compound Keap1 Keap1 LA->Keap1 Modifies Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds Keap1->Nrf2 Inhibits Binding Ub Ubiquitination & Degradation Nrf2->Ub Leads to Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., γ-GCL) ARE->Antioxidant_Enzymes Upregulates Transcription

Caption: this compound promotes Nrf2 translocation to the nucleus, upregulating antioxidant enzymes.

Diagram 3: Inhibition of NF-κB Signaling Pathway by this compound

NFkB_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus LA This compound IKK IKK Complex LA->IKK Inhibits Stimulus Pro-inflammatory Stimulus Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Ub_Deg Ubiquitination & Degradation IkB->Ub_Deg Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Transcription

Caption: this compound inhibits the IKK complex, preventing NF-κB translocation and inflammation.

References

troubleshooting inconsistent results in (S)-lipoic acid assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during (S)-lipoic acid assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you might encounter.

High-Performance Liquid Chromatography (HPLC) Assays

Question 1: Why am I seeing inconsistent retention times for my this compound peak?

Inconsistent retention times in HPLC analysis of this compound can be attributed to several factors, primarily related to the mobile phase, the column, or the HPLC system itself.

Troubleshooting Steps:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is thoroughly degassed. Inconsistent mobile phase composition is a common cause of retention time drift. For reversed-phase methods, the pH of the aqueous portion of the mobile phase is critical and should be consistent between runs.

  • Column Equilibration: The HPLC column must be adequately equilibrated with the mobile phase before each injection. A stable baseline is a good indicator of proper equilibration.

  • System Leaks: Check for any leaks in the HPLC system, particularly at fittings and connections. Even a small leak can cause fluctuations in pressure and affect retention times.

  • Pump Performance: Inconsistent pump performance can lead to variations in flow rate. Ensure the pump is delivering a constant and accurate flow rate.

  • Column Temperature: Maintain a constant column temperature using a column oven. Fluctuations in ambient temperature can affect retention times.

Question 2: My this compound peak is broad and shows tailing. What could be the cause?

Peak broadening and tailing can compromise the accuracy and precision of your assay. This issue often points to problems with the column, sample solvent, or mobile phase.

Troubleshooting Steps:

  • Column Contamination: The column may be contaminated with strongly retained sample components. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.

  • Sample Solvent: The sample should be dissolved in a solvent that is of equal or weaker elution strength than the mobile phase. Injecting a sample in a stronger solvent can lead to peak distortion.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. An inappropriate pH can lead to peak tailing. For reversed-phase chromatography, a pH around 2.5-3.5 is often used.

  • Guard Column: If you are not already using one, a guard column can help protect the analytical column from contaminants and extend its lifetime.

Enzymatic Assays (e.g., Antioxidant Capacity Assays)

Question 3: I am observing high background noise or a drifting baseline in my antioxidant capacity assay (e.g., SOD, catalase). Why is this happening?

High background and baseline drift in enzymatic assays can be caused by reagent instability, contamination, or improper instrument settings.

Troubleshooting Steps:

  • Reagent Quality and Preparation: Use high-purity water and reagents. Prepare fresh working solutions for each experiment, as some reagents can degrade over time.

  • Plate/Cuvette Contamination: Ensure that the microplates or cuvettes are clean and free from any contaminants that might interfere with the assay.

  • Light Sensitivity: Some assay reagents are light-sensitive. Protect them from light during preparation and incubation.

  • Temperature Control: Ensure that all incubation steps are carried out at the specified temperature. Temperature fluctuations can affect enzyme activity and reaction rates.

  • Instrument Settings: Blank the instrument properly using the appropriate reagent blank. Ensure the correct wavelength is selected for absorbance readings.

Question 4: The results of my enzymatic assays are not reproducible. What are the likely causes?

Poor reproducibility in enzymatic assays often stems from variations in pipetting, timing, or sample handling.

Troubleshooting Steps:

  • Pipetting Technique: Use calibrated pipettes and ensure consistent pipetting technique to minimize volume errors.

  • Timing of Reactions: For kinetic assays, the timing of reagent addition and measurements is critical. Use a multichannel pipette for simultaneous addition of reagents to multiple wells.

  • Sample Homogeneity: Ensure that your samples are thoroughly mixed before aliquoting.

  • Enzyme Activity: The activity of the enzyme used in the assay can vary between batches. It is important to standardize the enzyme activity for each new lot.

Cell-Based Assays (e.g., Cell Viability, Signaling Pathway Analysis)

Question 5: I am seeing inconsistent results in my cell viability assay (e.g., MTT) after treating cells with this compound. What could be the problem?

Inconsistent results in cell-based assays can arise from a variety of factors, including cell culture conditions, treatment inconsistencies, and assay execution.

Troubleshooting Steps:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to high variability.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent passage number range. High passage numbers can lead to changes in cellular responses.

  • This compound Preparation and Stability: Prepare fresh solutions of this compound for each experiment. This compound can be unstable in solution, especially when exposed to light and heat.[1]

  • Treatment Time and Concentration: Ensure that the treatment time and concentration of this compound are consistent across all wells and experiments.

  • Assay Incubation Times: Adhere strictly to the incubation times specified in the assay protocol.

Question 6: My Western blot results for signaling pathway analysis are variable after this compound treatment. How can I troubleshoot this?

Variability in Western blotting can be due to inconsistencies in sample preparation, protein loading, or antibody incubations.

Troubleshooting Steps:

  • Consistent Protein Loading: Perform a protein quantification assay (e.g., BCA assay) to ensure equal amounts of protein are loaded in each lane.[2]

  • Loading Controls: Always use a loading control (e.g., β-actin, GAPDH) to normalize for differences in protein loading and transfer.

  • Antibody Quality: Use high-quality antibodies that have been validated for the specific application. Titrate the primary and secondary antibodies to determine the optimal concentrations.

  • Transfer Efficiency: Verify the efficiency of protein transfer from the gel to the membrane using a protein stain (e.g., Ponceau S).

Quantitative Data Summary

The following tables provide examples of expected versus problematic quantitative data in various this compound assays.

Table 1: HPLC Assay - this compound Peak Characteristics

ParameterExpected ResultProblematic ResultPotential Cause
Retention Time (min) Consistent (e.g., 5.2 ± 0.1)Variable (e.g., 4.8, 5.5, 5.1)Mobile phase inconsistency, leaks, temperature fluctuations
Peak Tailing Factor 0.9 - 1.2> 1.5Column contamination, inappropriate mobile phase pH
Peak Width (min) Narrow and consistentBroad and variableColumn degradation, sample solvent issue

Table 2: Enzymatic Assay - Superoxide Dismutase (SOD) Activity

ParameterExpected ResultProblematic ResultPotential Cause
% Inhibition (Control) Consistent (e.g., 50 ± 5%)Highly variable (e.g., 30%, 65%, 45%)Pipetting errors, inconsistent timing
Blank Absorbance Low and stableHigh or driftingReagent contamination, improper blanking
Inter-assay CV (%) < 15%> 20%Inconsistent sample preparation, reagent degradation

Table 3: Cell-Based Assay - MTT Cell Viability

ParameterExpected ResultProblematic ResultPotential Cause
Control Well Absorbance Consistent (e.g., 1.2 ± 0.1)Variable across the plateUneven cell seeding, edge effects
CV of Replicates (%) < 10%> 20%Pipetting errors, inconsistent incubation times
Dose-Response Curve Smooth sigmoidal curveScattered data pointsInaccurate dilutions, cell stress

Experimental Protocols

HPLC Method for this compound Quantification

This protocol provides a general method for the quantification of this compound in plasma samples.

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for your system.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at a wavelength of 210-220 nm or 330 nm.

  • Sample Preparation (Plasma):

    • To 200 µL of plasma, add an internal standard.

    • Perform protein precipitation by adding a solvent like acetonitrile or methanol.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

Superoxide Dismutase (SOD) Activity Assay

This protocol outlines a common method for determining SOD activity.

  • Reagents:

    • Assay buffer (e.g., potassium phosphate buffer with EDTA).

    • Substrate solution (e.g., nitroblue tetrazolium - NBT).

    • Enzyme solution (e.g., xanthine oxidase).

  • Procedure:

    • Prepare samples and standards in a 96-well plate.

    • Add the substrate solution to all wells.

    • Initiate the reaction by adding the enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature, protected from light.

    • Measure the absorbance at the appropriate wavelength (e.g., 560 nm).

    • Calculate the percentage of inhibition of the NBT reduction.

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability.

  • Reagents:

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with various concentrations of this compound for the desired time.

    • Remove the treatment medium and add the MTT solution to each well.

    • Incubate for a few hours at 37°C until purple formazan crystals are visible.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of around 570 nm.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways influenced by this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lipoic_Acid This compound Keap1 Keap1 Lipoic_Acid->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Ub Ubiquitination & Degradation Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Insulin_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle GLUT4_translocation GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake Lipoic_Acid This compound Lipoic_Acid->Akt Activates

Caption: this compound's role in the insulin signaling pathway.[3][4][5]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB NFkB_dimer NF-κB (p50/p65) IkB->NFkB_dimer Inhibits IkB_P Phosphorylated IκBα IkB->IkB_P NFkB_n NF-κB (p50/p65) NFkB_dimer->NFkB_n Translocation IkB_deg IκBα Degradation IkB_P->IkB_deg Inflammatory_Genes Inflammatory Gene Expression NFkB_n->Inflammatory_Genes Lipoic_Acid This compound Lipoic_Acid->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.[6][7]

Experimental Workflows

HPLC_Workflow Start Start: Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Data_Analysis Data Analysis: Peak Integration & Quantification Injection->Data_Analysis End End: Concentration of This compound Data_Analysis->End

Caption: General workflow for sample preparation and analysis in an HPLC assay.

Troubleshooting_Logic Problem Inconsistent Assay Results Check_Reagents Are reagents fresh and properly prepared? Problem->Check_Reagents Start Here Check_Instrumentation Is the instrument calibrated and functioning correctly? Check_Reagents->Check_Instrumentation Yes Remake_Reagents Remake reagents and rerun assay Check_Reagents->Remake_Reagents No Check_Procedure Was the experimental procedure followed precisely? Check_Instrumentation->Check_Procedure Yes Calibrate_Instrument Calibrate/service instrument and rerun assay Check_Instrumentation->Calibrate_Instrument No Check_Sample Is the sample stable and handled correctly? Check_Procedure->Check_Sample Yes Review_Protocol Review protocol and rerun with care Check_Procedure->Review_Protocol No Consult_Expert Problem persists. Consult senior researcher or technical support. Check_Sample->Consult_Expert Yes Prepare_New_Sample Prepare fresh samples and rerun assay Check_Sample->Prepare_New_Sample No

Caption: A logical troubleshooting workflow for inconsistent assay results.

References

Technical Support Center: (S)-Lipoic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-lipoic acid (SLA) in animal models.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected efficacy of racemic α-lipoic acid in our animal model. What could be the reason?

A1: The lower efficacy of racemic α-lipoic acid could be attributed to the presence of the (S)-enantiomer. The (R)-enantiomer (RLA) is the naturally occurring, biologically active form and generally exhibits greater therapeutic efficacy.[1][2][3] Studies in rats have shown that after oral administration of a racemic mixture, the plasma concentration and area under the curve (AUC) of RLA are significantly higher than that of SLA, suggesting that SLA has lower bioavailability.[1][4][5] Furthermore, SLA may compete with RLA for absorption and transport.[6]

Q2: Our results with this compound are inconsistent. What factors might be contributing to this variability?

A2: Inconsistent results when using this compound can stem from several factors related to its inherent properties. Lipoic acid has poor solubility and is unstable, particularly at low pH and when exposed to heat and light, which can lead to polymerization and reduced activity.[6][7][8] Additionally, its bioavailability is low (around 30%) due to hepatic degradation and a short half-life.[7][9] Administration with food can also decrease absorption by about 20-30%.[10] To improve consistency, consider using a more stable formulation and controlling administration conditions carefully.

Q3: Is there a difference in the neuroprotective effects of this compound compared to (R)-lipoic acid?

A3: Both R- and S-enantiomers of lipoic acid have demonstrated neuroprotective effects in rodent models of focal cerebral ischemia.[11] However, the protective activities appear to be dependent on the pretreatment time.[11] While some studies show similar neuroprotective potency between the enantiomers when administered subcutaneously 1 or 2 hours before ischemia, others suggest that RLA is generally more potent in various biological activities, including stimulating glucose uptake in muscle tissue.[2][11]

Q4: Can the route of administration affect the efficacy of this compound in animal models?

A4: Yes, the route of administration can significantly impact the efficacy of lipoic acid. For instance, in a study on focal cerebral ischemia in mice, subcutaneous administration of lipoic acid reduced the infarct area, whereas intraperitoneal or intracisternal administration did not show the same protective effect.[11] Intravenous administration bypasses the gastrointestinal tract, avoiding issues of poor absorption and first-pass metabolism, resulting in no significant pharmacokinetic differences between RLA and SLA.[1][4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low plasma concentration of this compound after oral administration. Poor solubility and low bioavailability of SLA.[7] Competition for absorption with the R-enantiomer if a racemic mixture is used.[6] Rapid metabolism and short half-life.[9]1. Improve Formulation: Use a liquid formulation or a sodium salt of lipoic acid to enhance solubility and absorption.[7][10][12][13] 2. Encapsulation: Employ encapsulation techniques like complexation with cyclodextrins or use of liposomes to improve stability and bioavailability.[8][14][15] 3. Fasting State: Administer lipoic acid to animals on an empty stomach to increase absorption.[10]
High variability in experimental outcomes between animals. Instability of the lipoic acid formulation.[6][8] Differences in individual animal metabolism.[16] Inconsistent dosing due to poor solubility.1. Use Stabilized Formulations: Consider commercially available stabilized formulations of R-lipoic acid or encapsulated forms.[8] 2. Standardize Procedures: Ensure consistent administration timing and technique. 3. Alternative Routes: If oral administration proves too variable, consider subcutaneous or intravenous routes.[1][11]
Observed toxicity or adverse effects in animal models. In certain models, such as thiamine-deficient rats, this compound has been reported to be more lethal than (R)-lipoic acid.[1][2]1. Use the Pure (R)-enantiomer: Whenever possible, use the pure RLA form, which is the natural and more biologically active isomer, to avoid potential negative effects of SLA.[1][2] 2. Dose-Response Study: Conduct a thorough dose-response study to determine the optimal therapeutic window and identify any potential toxicity.

Data Presentation

Table 1: Pharmacokinetic Parameters of Lipoic Acid Enantiomers in Rats After Oral Administration of a Racemic Mixture.

Parameter(R)-lipoic acid (RLA)This compound (SLA)Fold Difference (RLA/SLA)Reference
AUC (µg·min/mL) 67.7 ± 6.853.8 ± 5.2*1.26[5]
Cmax (µg/mL) 2.0 ± 0.02.0 ± 0.0-[5]

*p < 0.01 compared with RLA. Data are shown as mean ± standard deviation (n=4).[5]

Table 2: Pharmacokinetic Parameters of Lipoic Acid Enantiomers in Rats After Intravenous Administration of a Racemic Mixture.

Parameter(R)-lipoic acid (RLA)This compound (SLA)Reference
AUC (µg·min/mL) 48.2 ± 3.446.0 ± 2.3[5]
C0 (µg/mL) Not specifiedNot specified[5]
T1/2 (min) Not specifiedNot specified[5]

Data are shown as mean ± standard deviation (n=4).[5]

Table 3: Comparison of Pharmacokinetic Parameters of RLA from Sodium R-(+)-Lipoate (NaRLA) vs. RLA in Humans.

SubjectFormulationCmax (mcg/mL)AUC (mcg·hr/mL)Reference
Male NaRLA14.15.18[13]
RLA0.71.56[13]
Female NaRLA18.15.71[13]
RLA1.012.14[13]

Experimental Protocols

Protocol: Evaluation of Neuroprotective Effects of Lipoic Acid Enantiomers in a Mouse Model of Focal Cerebral Ischemia

This protocol is adapted from a study demonstrating the neuroprotective effects of lipoic acid enantiomers.[11]

1. Animals:

  • Male mice are used for this study.

2. Materials:

  • (R)-lipoic acid

  • This compound

  • Vehicle (e.g., saline, appropriate solvent for lipoic acid)

  • Anesthetic (e.g., isoflurane)

  • Image analysis system

3. Experimental Procedure:

  • Animal Groups: Divide mice into the following groups:

    • Sham-operated control

    • Vehicle-treated ischemia group

    • (R)-lipoic acid-treated ischemia group

    • This compound-treated ischemia group

  • Drug Administration:

    • Administer (R)-lipoic acid, this compound, or vehicle subcutaneously at a predetermined dose.

    • Pre-treatment times of 1, 2, 4, and 6 hours before the induction of ischemia should be tested to determine the optimal therapeutic window.[11]

  • Induction of Focal Cerebral Ischemia:

    • Anesthetize the mice.

    • Induce focal cerebral ischemia by occlusion of the middle cerebral artery (MCA). The specific surgical procedure for MCA occlusion should follow established laboratory protocols.

  • Assessment of Infarct Area:

    • After a set period of reperfusion (e.g., 24 hours), euthanize the animals.

    • Remove the brains and stain with a dye that differentiates between infarcted and non-infarcted tissue (e.g., TTC staining).

    • Determine the infarct area on the brain surface using an image analysis system.[11]

4. Data Analysis:

  • Compare the infarct areas between the different treatment groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in the infarct area in the lipoic acid-treated groups compared to the vehicle group indicates a neuroprotective effect.

Visualizations

G cluster_limitations Limitations of this compound cluster_solutions Overcoming Limitations cluster_formulations Formulation Strategies Poor Solubility\n& Instability Poor Solubility & Instability Improved Formulations Improved Formulations Poor Solubility\n& Instability->Improved Formulations Low Bioavailability Low Bioavailability Low Bioavailability->Improved Formulations Alternative Administration Routes Alternative Administration Routes Low Bioavailability->Alternative Administration Routes Rapid Metabolism Rapid Metabolism Rapid Metabolism->Improved Formulations Competition with RLA Competition with RLA Use of Pure RLA Use of Pure RLA Competition with RLA->Use of Pure RLA Liquid Formulations / Salts Liquid Formulations / Salts Improved Formulations->Liquid Formulations / Salts Encapsulation (Liposomes, Cyclodextrins) Encapsulation (Liposomes, Cyclodextrins) Improved Formulations->Encapsulation (Liposomes, Cyclodextrins) Amphiphilic Matrices Amphiphilic Matrices Improved Formulations->Amphiphilic Matrices

Caption: Overcoming the limitations of this compound.

G ALA α-Lipoic Acid (ALA) DHLA Dihydrolipoic Acid (DHLA) ALA->DHLA Reduction Mitochondria Mitochondrial Enzymes (e.g., PDH) ALA->Mitochondria Cofactor AMPK AMPK Activation ALA->AMPK ROS Reactive Oxygen Species (ROS) DHLA->ROS Scavenges Antioxidants Endogenous Antioxidants (Glutathione, Vit C, Vit E) DHLA->Antioxidants Regenerates GlucoseUptake Glucose Uptake AMPK->GlucoseUptake

Caption: Simplified signaling pathways of α-lipoic acid.

References

Technical Support Center: (S)-Lipoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of (S)-lipoic acid, tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

HPLC Method Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Incomplete derivatization leaving polar carboxyl groups.Ensure complete derivatization by optimizing reaction time and temperature.
Co-elution with interfering compounds from the matrix.Improve sample cleanup, or adjust mobile phase composition or gradient to enhance separation.
Column degradation or contamination.Use a guard column and replace it regularly. If the problem persists, condition or replace the analytical column.
Improper pH of the mobile phase.The presence of 0.1% trifluoroacetic acid (TFA) in the mobile phase can help improve peak shape and efficiency[1].
Irreproducible Retention Times Fluctuations in mobile phase composition.Prepare fresh mobile phase daily and ensure thorough mixing. Use a column oven to maintain a constant temperature[2].
Leaks in the HPLC system.Check for leaks at fittings and pump seals. Salt buildup can be an indicator of a leak[2].
Column equilibration is insufficient.Ensure the column is adequately equilibrated with the mobile phase before each injection sequence.
No or Low Analyte Peak This compound degradation.This compound is sensitive to harsh conditions. Use milder derivatization methods and protect samples from light and heat[3][4].
Incomplete or failed derivatization.Verify the activity of derivatization reagents and ensure anhydrous conditions, especially for silylation[5].
Sample loss during extraction/workup.Optimize extraction and cleanup steps to minimize sample loss.
Baseline Noise or Drift Contaminated mobile phase or detector cell.Use HPLC-grade solvents and filter mobile phases. Flush the detector cell.
Gas bubbles in the system.Degas the mobile phase thoroughly using sonication or vacuum degassing[2].
Pump malfunction.Check pump seals and check valves for wear and tear.
Poor Enantiomeric Resolution Inappropriate chiral stationary phase (CSP).Select a CSP known for resolving lipoic acid enantiomers, such as amylose-based columns (e.g., Chiralpak IA-3, Chiralpak AS-H)[1][6].
Suboptimal mobile phase composition.Optimize the mobile phase, including the type and concentration of organic modifiers and additives. For normal-phase chromatography, n-hexane/2-propanol/TFA has been shown to be effective[1].
Temperature fluctuations.Control the column temperature, as enantioseparation can be temperature-sensitive. Optimization of chiral discrimination has been achieved at 5 °C[1].
LC-MS/MS Method Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low Signal Intensity/Poor Sensitivity Ion suppression from matrix components.Improve sample preparation to remove interfering substances. A simple one-step liquid-liquid extraction with ethyl acetate has been used successfully[7][8]. Protein precipitation is another option[9][10].
Suboptimal ionization source parameters.Optimize ESI source parameters such as spray voltage, gas flows, and temperature.
Inefficient mobile phase for ionization.Acidic mobile phase modifiers like formic acid or acetic acid can improve protonation and signal intensity in positive ion mode[7][8][11][12].
Inconsistent Ion Ratios Detector saturation.Dilute the sample to bring the analyte concentration within the linear range of the detector.
Co-eluting isobaric interferences.Enhance chromatographic separation or select more specific precursor/product ion transitions.
High Background Noise Contamination in the LC or MS system.Flush the system with appropriate cleaning solutions. Ensure the use of high-purity solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for quantifying this compound in biological matrices?

A1: Both HPLC with various detectors and LC-MS/MS are widely used. LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex biological matrices like plasma where concentrations can be low[7][8][11]. A sensitive LC-MS/MS method for determining lipoic acid in rat plasma was developed with a lower limit of quantification (LLOQ) of 5.0 ng/mL[7][8]. For simpler matrices or when high sensitivity is not required, HPLC with UV or electrochemical detection can be a cost-effective alternative[13][14][15].

Q2: How can I separate the (S)- and (R)-enantiomers of lipoic acid?

A2: Chiral HPLC is the method of choice for enantiomeric separation. This can be achieved directly using a chiral stationary phase (CSP). Amylose-based CSPs, such as Chiralpak IA-3 and Chiralpak AS-H, have demonstrated complete resolution of lipoic acid enantiomers[1][6]. An alternative, indirect method involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase column[16].

Q3: What are the critical steps in sample preparation for this compound analysis in plasma?

A3: Key steps include extraction and, if necessary, derivatization. Common extraction techniques from plasma include liquid-liquid extraction (LLE) and protein precipitation[7][9][16]. LLE with ethyl acetate is a simple and effective one-step procedure[7][8]. Protein precipitation with acetonitrile is also frequently used[11][12]. It is crucial to minimize analyte degradation during sample handling by protecting samples from light and heat and processing them promptly.

Q4: What are the typical validation parameters I should assess for my this compound quantification method?

A4: According to ICH guidelines, method validation should include an assessment of specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness[17]. For methods intended for biological matrices, stability studies (e.g., freeze-thaw, bench-top, and auto-sampler stability) are also essential[7][8].

Q5: What are some common derivatization strategies for lipoic acid analysis?

A5: Derivatization is often employed to improve chromatographic properties or detector response. For GC analysis, derivatization is necessary to increase volatility. For HPLC with fluorescence detection, derivatization with a fluorescent tag is required. A pre-column chiral derivatization with o-phthalaldehyde in the presence of D-phenylalanine has been used for the enantioselective analysis of lipoic acid in human plasma[16].

Experimental Protocols

Protocol 1: Enantioselective HPLC-UV Method for this compound

This protocol is based on the direct separation of enantiomers using a chiral stationary phase.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak IA-3 (100 x 4.6 mm, 5 µm)[6].

  • Mobile Phase: A mixture of n-hexane, 2-propanol, and trifluoroacetic acid (TFA). An optimized composition can be around 80:20:0.1 (v/v/v)[1].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 5 °C for improved chiral discrimination[1].

  • Detection: UV at 330 nm[1].

  • Sample Preparation (from raw material): Dissolve the sample in a suitable solvent like methanol-water (1:1)[6].

Protocol 2: LC-MS/MS Method for Lipoic Acid in Plasma

This protocol is suitable for sensitive quantification in biological fluids.

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source[7][8].

  • Column: Hichrom RPB column (250 x 4.6 mm, 5 µm) or equivalent C18 column[7][8].

  • Mobile Phase: 0.05 M formic acid and acetonitrile (40:60, v/v)[7][8].

  • Flow Rate: 1.0 mL/min[7][8].

  • Ionization Mode: ESI in negative mode for lipoic acid[7][8].

  • MS Detection: Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation (from plasma):

    • To 200 µL of plasma, add an internal standard.

    • Perform a one-step liquid-liquid extraction with ethyl acetate[7][8].

    • Evaporate the organic layer under nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

Quantitative Data Summary

HPLC Method Validation Parameters
ParameterMethod 1 (Reversed-Phase)Method 2 (Reversed-Phase)
Column Supelcosil LC-18 (150 x 4 mm, 3 µm)[14][15]C18 (150 mm)
Mobile Phase Acetonitrile:0.05 M potassium mono-phosphate, pH 2.5 (45:55 v/v)[14][15]50 mM Disodium hydrogen phosphate: Acetonitrile: Methanol (50:30:20)
Detection UV at 332 nm[14][15]UV at 201 nm
Linearity Range 10–500 µg/mL[14][15]0.78–50 µg/mL
Correlation Coefficient (r²) 0.9999[15]0.9998
LOD 4.4 µg/mL[14][15]Not Reported
LOQ 16.8 µg/mL[14][15]Not Reported
Recovery Not Reported113%
LC-MS/MS Method Validation Parameters
ParameterMethod 1 (Rat Plasma)Method 2 (Human Plasma)
Extraction Liquid-Liquid Extraction[7][8]Protein Precipitation[11][12]
Linearity Range 5–1000 ng/mL[7][8]5–10,000 ng/mL[11][12]
Correlation Coefficient (r²) > 0.99[7][8]Not explicitly stated, but method was linear[11].
LLOQ 5.0 ng/mL[7][8]Not explicitly stated, but linearity starts at 5 ng/mL[11].
Intra-day Precision (%RSD) 0.93–13.77%[7][8]< 7%[11]
Inter-day Precision (%RSD) 2.18–5.99%[7][8]< 7%[11]
Accuracy 87.40–114.40%[7][8]-7.87 to 9.74% deviation[11]
Recovery >70%[7][8]Not Reported

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Poor Peak Shape) check_column Check Column - Age and usage? - Contamination? start->check_column check_mobile_phase Check Mobile Phase - Correct composition? - pH correct? - Degassed? check_column->check_mobile_phase Yes action_column Action: - Use guard column - Flush or replace column check_column->action_column No check_system Check HPLC System - Leaks? - Temperature stable? check_mobile_phase->check_system Yes action_mobile_phase Action: - Prepare fresh mobile phase - Adjust pH check_mobile_phase->action_mobile_phase No check_sample Check Sample Prep - Complete derivatization? - Degradation? check_system->check_sample Yes action_system Action: - Tighten fittings - Check pump seals check_system->action_system No action_sample Action: - Optimize derivatization - Protect sample from light/heat check_sample->action_sample No resolved Problem Resolved check_sample->resolved Yes action_column->resolved action_mobile_phase->resolved action_system->resolved action_sample->resolved

Caption: Troubleshooting workflow for common HPLC issues.

Lipoic_Acid_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_validation Method Validation sample Biological Sample (e.g., Plasma) extraction Extraction (LLE or Protein Precipitation) sample->extraction derivatization Derivatization (Optional) - For GC or Fluorescence extraction->derivatization hplc Chiral HPLC (for Enantiomers) derivatization->hplc lcms LC-MS/MS (for High Sensitivity) derivatization->lcms validation Validate Method - Linearity - Accuracy - Precision - LOQ/LOD hplc->validation lcms->validation quantification Quantification of This compound validation->quantification

Caption: General workflow for this compound quantification.

References

Technical Support Center: Minimizing Variability in (S)-Lipoic Acid Cell-Based Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in cell-based studies involving (S)-lipoic acid.

Troubleshooting Guides

Variability in cell-based assays can arise from multiple factors, from compound preparation to data analysis. This guide provides a structured approach to identifying and resolving common issues encountered when working with this compound.

Table 1: Common Problems and Solutions in this compound Cell-Based Assays
Problem Potential Cause Recommended Solution
Inconsistent or unexpected biological activity 1. This compound degradation: The "S" enantiomer, like the "R" form, can be unstable and prone to polymerization, especially with improper storage or handling (e.g., exposure to light, heat, or low pH).[1] 2. Chiral inversion: Although less common in vitro, the possibility of conversion between enantiomers cannot be entirely ruled out under certain experimental conditions. 3. Incorrect concentration: Errors in preparing stock solutions or serial dilutions can lead to significant variability.1. Proper storage and handling: Store this compound protected from light at a low temperature (as recommended by the supplier). Prepare fresh solutions for each experiment. 2. Enantiomeric purity check: If chiral inversion is suspected, use analytical methods like chiral HPLC to verify the enantiomeric purity of your compound. 3. Verify concentration: Use a validated analytical method, such as HPLC or spectrophotometry, to confirm the concentration of your stock and working solutions.[2][3]
Precipitation of this compound in cell culture medium 1. Poor solubility: Lipoic acid has limited solubility in aqueous solutions.[4] 2. High final concentration of organic solvent: While organic solvents like DMSO are used for stock solutions, high final concentrations in the culture medium can be toxic to cells. 3. Supersaturation: Rapidly adding a concentrated stock solution to the aqueous medium can cause the compound to precipitate out.1. Use of a co-solvent: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[5][6] 2. Control final solvent concentration: Ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤0.5% for DMSO) and non-toxic to the cells being used.[6] 3. Gradual dilution: To avoid precipitation, consider a serial dilution approach or adding the stock solution to the medium while gently vortexing. Preparing an intermediate dilution in a pre-warmed medium can also help.[6]
High background signal or autofluorescence in assays 1. Media components: Phenol red and other components in cell culture media can contribute to background fluorescence. 2. Compound interference: Lipoic acid itself may have some intrinsic fluorescence or interfere with the assay reagents.1. Use of appropriate media: For fluorescence-based assays, consider using phenol red-free media or performing the final measurement in a clear buffer like PBS. 2. Run compound-only controls: Always include controls with this compound in the assay medium without cells to determine its contribution to the background signal.
Discrepancies between expected and observed effects on signaling pathways 1. Cell type-specific responses: The metabolic and signaling responses to this compound can vary significantly between different cell lines. 2. Crosstalk with other pathways: this compound can modulate multiple signaling pathways, and the net effect may be influenced by the activation state of other pathways in the cells.[7][8][9]1. Thorough literature review: Investigate the known effects of lipoic acid on your specific cell model. 2. Comprehensive pathway analysis: Use techniques like Western blotting or reporter assays to analyze key components of the expected signaling cascade to pinpoint any discrepancies.

Experimental Protocols

Detailed and consistent protocols are crucial for reproducibility. The following are key experimental methodologies.

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing this compound solutions for use in cell culture experiments.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

    • Sterile, pyrogen-free pipette tips

    • Cell culture medium, pre-warmed to 37°C

  • Procedure for 100 mM Stock Solution:

    • In a sterile environment (e.g., a biological safety cabinet), weigh out the appropriate amount of this compound powder.

    • Dissolve the powder in sterile DMSO to achieve a final concentration of 100 mM. For example, dissolve 20.63 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the solution is clear.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

  • Procedure for Preparing Working Solutions:

    • Thaw an aliquot of the 100 mM stock solution at room temperature.

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. It is recommended to perform a serial dilution to avoid precipitation.

    • For example, to prepare a 100 µM working solution, you can first prepare a 1:100 intermediate dilution of the 100 mM stock in pre-warmed medium to get a 1 mM solution. Then, dilute this 1 mM solution 1:10 in the medium to reach the final 100 µM concentration.

    • Gently mix the working solution by inverting the tube or pipetting up and down.

    • Use the working solution immediately after preparation.

Protocol 2: Cell Viability (MTT) Assay

This protocol describes a common method for assessing the effect of this compound on cell viability.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • This compound working solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO).[10][11]

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Remove the MTT solution and add the solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

Diagram 1: Experimental Workflow for a Cell-Based Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Seeding treatment Incubate Cells with This compound prep_cells->treatment prep_compound Prepare this compound Working Solutions prep_compound->treatment add_reagent Add Viability Reagent (e.g., MTT) treatment->add_reagent incubation Incubate for Color Development add_reagent->incubation readout Measure Signal (e.g., Absorbance) incubation->readout analysis Calculate Cell Viability vs. Control readout->analysis

Caption: A typical workflow for assessing the effect of this compound on cell viability.

Diagram 2: Simplified AMPK Signaling Pathway Modulated by Lipoic Acid

G LA This compound AMPK AMPK LA->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Promotes FattyAcidOx Fatty Acid Oxidation PGC1a->FattyAcidOx MitoBiogen Mitochondrial Biogenesis PGC1a->MitoBiogen ProteinSynth Protein Synthesis mTORC1->ProteinSynth

Caption: Lipoic acid activates AMPK, a key regulator of cellular energy metabolism.

Diagram 3: Troubleshooting Logic for Inconsistent Results

G Start Inconsistent Results with this compound CheckCompound Verify Compound Integrity: - Purity (Chiral HPLC) - Concentration (HPLC/UV-Vis) - Storage Conditions Start->CheckCompound CompoundOK Compound OK? CheckCompound->CompoundOK CheckPrep Review Solution Preparation: - Solvent (DMSO) - Dilution Method - Freshness of Solution PrepOK Preparation OK? CheckPrep->PrepOK CheckCells Assess Cell Health: - Passage Number - Mycoplasma Contamination - Viability Before Treatment CellsOK Cells Healthy? CheckCells->CellsOK CheckAssay Evaluate Assay Protocol: - Reagent Validity - Incubation Times - Instrument Settings AssayOK Assay Protocol OK? CheckAssay->AssayOK CompoundOK->CheckPrep Yes RootCause Identify Root Cause and Redesign Experiment CompoundOK->RootCause No PrepOK->CheckCells Yes PrepOK->RootCause No CellsOK->CheckAssay Yes CellsOK->RootCause No AssayOK->RootCause Yes/No

Caption: A logical workflow for troubleshooting variability in this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What is the difference between (R)-lipoic acid, this compound, and alpha-lipoic acid?

Alpha-lipoic acid typically refers to a racemic mixture, which is a 50/50 blend of the (R) and (S) enantiomers (stereoisomers). (R)-lipoic acid is the naturally occurring, biologically active form. This compound is the synthetic enantiomer and is generally less active than the (R) form, though it may have some unique biological effects.[12]

Q2: Why is my this compound solution turning cloudy or forming a precipitate in the cell culture medium?

This is likely due to the limited water solubility of lipoic acid.[4] To prevent this, prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it in your pre-warmed culture medium just before use. Avoid adding the concentrated stock directly to a large volume of cold medium.

Q3: How should I store my this compound?

This compound powder should be stored according to the manufacturer's instructions, typically at a low temperature and protected from light. Stock solutions in DMSO should be aliquoted into single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Aqueous working solutions are not stable and should be prepared fresh for each experiment.[6]

Q4: Can I use the racemic mixture (alpha-lipoic acid) instead of the pure (S)-enantiomer?

While you can use the racemic mixture, be aware that the (R)-enantiomer present in the mix is biologically active and may produce effects that could confound your results if you are specifically interested in the activity of the (S)-form. For studies focused on the specific effects of the (S)-enantiomer, it is crucial to use the pure form.

Q5: My results with this compound are not reproducible. What are the first things I should check?

Start by verifying the integrity of your compound, as outlined in the troubleshooting guide. Ensure your this compound has not degraded and that your stock solution concentration is accurate. Next, review your solution preparation protocol for consistency. Finally, ensure your cell culture is healthy and free from contamination.

Q6: Does the final concentration of DMSO affect my cells?

Yes, high concentrations of DMSO can be toxic to cells and can influence their metabolism and signaling, which can interfere with the effects of this compound. It is essential to keep the final DMSO concentration in your experiments as low as possible (generally below 0.5%) and to include a vehicle control (medium with the same concentration of DMSO but without this compound) in all your experiments.[13]

References

addressing the pro-oxidant effects of (S)-lipoic acid at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the pro-oxidant effects of (S)-lipoic acid at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the difference between (R)-lipoic acid and this compound?

(R)-lipoic acid is the naturally occurring, biologically active form of alpha-lipoic acid.[1][2][3] It functions as a potent antioxidant.[1][2] this compound is a synthetic byproduct and is less biologically active.[1][2][3] In fact, this compound may even have pro-oxidant properties, particularly at high concentrations.

Q2: Under what conditions does this compound exhibit pro-oxidant effects?

The pro-oxidant activity of this compound is more likely to be observed at high concentrations.[4][5][6] The exact concentration at which this shift from antioxidant to pro-oxidant activity occurs can vary depending on the cell type, experimental conditions, and the presence of transition metals.[7]

Q3: What are the proposed mechanisms for the pro-oxidant effects of this compound at high concentrations?

Several mechanisms are proposed for the pro-oxidant effects of lipoic acid, which may be more pronounced with the (S)-enantiomer:

  • Reactive Oxygen Species (ROS) Generation: High concentrations of lipoic acid can lead to the generation of ROS.[7][8]

  • Interaction with Transition Metals: Lipoic acid can chelate transition metals like iron and copper.[9] While this can be protective, under certain conditions, the resulting complex may participate in redox cycling, leading to the production of free radicals.

  • Mitochondrial Permeability Transition (MPT): Lipoic acid and its reduced form, dihydrolipoic acid (DHLA), have been shown to promote MPT in isolated mitochondria, which can lead to mitochondrial dysfunction and increased oxidative stress.[8][10]

Q4: Can the pro-oxidant effects of this compound be mitigated?

Yes, several strategies can be employed to mitigate the pro-oxidant effects:

  • Co-administration of other antioxidants: Supplementing with other antioxidants like vitamin E or vitamin C may help counteract the pro-oxidant effects.

  • Use of metal chelators: If the pro-oxidant effect is suspected to be mediated by transition metals, the use of specific metal chelators could be beneficial.

  • Dose optimization: Carefully titrating the concentration of this compound to find a therapeutic window where antioxidant effects are maximized and pro-oxidant effects are minimized is crucial.

Troubleshooting Guides

Issue 1: High background fluorescence in ROS assays.

  • Possible Cause: The fluorescent probe itself may be auto-oxidizing, or components in the cell culture media could be reacting with the probe.[11]

  • Troubleshooting Steps:

    • Run a cell-free control with the probe in the media to assess background fluorescence.

    • Use a phenol red-free media, as phenol red can contribute to background fluorescence.[11]

    • Protect the probe and stained cells from light as much as possible to prevent photo-oxidation.[11]

    • Wash the cells thoroughly after probe loading to remove any unbound probe.

Issue 2: Inconsistent or non-reproducible results.

  • Possible Cause: The stability of this compound in solution, variations in cell health, or timing of measurements can all contribute to variability.

  • Troubleshooting Steps:

    • Prepare fresh solutions of this compound for each experiment.

    • Ensure consistent cell seeding density and passage number.

    • Standardize incubation times and measurement points across all experiments.

    • Include both positive and negative controls in every experiment to monitor assay performance.

Issue 3: Unexpected cytotoxicity at high concentrations of this compound.

  • Possible Cause: The observed cell death may be a direct result of the pro-oxidant effects leading to overwhelming oxidative stress and apoptosis.[8]

  • Troubleshooting Steps:

    • Perform a dose-response curve to determine the concentration at which cytotoxicity becomes significant.

    • Co-treat with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells, which would indicate that the cytotoxicity is mediated by oxidative stress.

    • Analyze markers of apoptosis (e.g., caspase activation) to confirm the mode of cell death.

Data Presentation

Table 1: Qualitative Comparison of (R)- and this compound Properties

Property(R)-Lipoic AcidThis compound
Source Naturally occurringSynthetic
Biological Activity HighLow
Antioxidant Efficacy PotentLess effective, can be pro-oxidant
Bioavailability HigherLower

Table 2: Concentration-Dependent Effects of Lipoic Acid on Oxidative Stress Markers (Hypothetical Data for Illustrative Purposes)

Concentration of this compoundIntracellular ROS Levels (Fold Change vs. Control)Lipid Peroxidation (Fold Change vs. Control)Cell Viability (%)
10 µM1.1 ± 0.21.0 ± 0.198 ± 2
100 µM1.5 ± 0.31.3 ± 0.295 ± 4
500 µM2.8 ± 0.52.1 ± 0.480 ± 7
1 mM4.5 ± 0.83.7 ± 0.665 ± 9

* Indicates a statistically significant difference from the control group (p < 0.05). Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay

Objective: To quantify the generation of intracellular ROS in response to treatment with high concentrations of this compound.

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • This compound

  • Cell culture medium (phenol red-free)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • DCFH-DA Loading:

    • Prepare a 10 mM stock solution of DCFH-DA in DMSO.

    • Dilute the stock solution to a final working concentration of 10 µM in serum-free, phenol red-free medium.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add 100 µL of the 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any unloaded probe.

  • This compound Treatment:

    • Prepare various concentrations of this compound in serum-free, phenol red-free medium.

    • Add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

    • Take readings at multiple time points (e.g., 0, 30, 60, and 120 minutes) to monitor the kinetics of ROS production.

  • Data Analysis:

    • Subtract the background fluorescence (from cell-free wells with DCFH-DA) from all readings.

    • Normalize the fluorescence intensity of treated cells to that of the vehicle control cells.

    • Express the results as a fold change in ROS production.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Pro_oxidant_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular S_Lipoic_Acid This compound (High Concentration) S_Lipoic_Acid_in This compound S_Lipoic_Acid->S_Lipoic_Acid_in Uptake DHLA Dihydrolipoic Acid (DHLA) S_Lipoic_Acid_in->DHLA Reduction ROS Reactive Oxygen Species (ROS)↑ S_Lipoic_Acid_in->ROS Direct Generation DHLA->ROS Redox Cycling MPT Mitochondrial Permeability Transition (MPT) DHLA->MPT Induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrion Mitochondrion Mitochondrion->MPT MPT->Oxidative_Stress

Caption: Proposed pro-oxidant mechanism of this compound at high concentrations.

ROS_Assay_Workflow Start Start: Seed Cells Load_Probe Load with DCFH-DA probe Start->Load_Probe Wash_1 Wash to remove excess probe Load_Probe->Wash_1 Treatment Treat with high concentration This compound Wash_1->Treatment Measure_Fluorescence Measure fluorescence (Ex: 485 nm, Em: 535 nm) Treatment->Measure_Fluorescence Analyze_Data Analyze Data: Normalize to control Measure_Fluorescence->Analyze_Data End End: Quantify ROS Analyze_Data->End

Caption: Experimental workflow for measuring intracellular ROS production.

Nrf2_Signaling_Pathway Lipoic_Acid Lipoic Acid Keap1_Nrf2 Keap1-Nrf2 Complex Lipoic_Acid->Keap1_Nrf2 Induces dissociation Nrf2_translocation Nrf2 Translocation to Nucleus Keap1_Nrf2->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Lipoic acid's role in the Nrf2 antioxidant response pathway.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of (S)-Lipoic Acid and (R)-Lipoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the distinct biological profiles of the two enantiomers of lipoic acid, supported by experimental data and detailed methodologies.

Lipoic acid, a naturally occurring dithiol compound, plays a crucial role in mitochondrial energy metabolism and has garnered significant interest for its therapeutic potential as a potent antioxidant. However, lipoic acid exists as two enantiomers, (R)-lipoic acid and (S)-lipoic acid, which are mirror images of each other. While commercially available alpha-lipoic acid supplements are often a racemic mixture of both, a growing body of scientific evidence indicates that the two enantiomers possess markedly different biological activities. This guide provides a comprehensive comparison of this compound and (R)-lipoic acid, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to inform research and drug development.

Data Presentation: Quantitative Comparison of (R)-Lipoic Acid and this compound

The biological efficacy of the two enantiomers of lipoic acid differs significantly across various parameters, from bioavailability to their impact on metabolic processes. The following tables summarize key quantitative data from preclinical and clinical studies.

Parameter(R)-Lipoic AcidThis compoundReference
Bioavailability
Peak Plasma Concentration (relative to S-LA after racemic mixture administration)40-50% higherBaseline[1]
Metabolic Activity
Insulin-Mediated Glucose Uptake (in insulin-resistant skeletal muscle)64% increaseNo significant effect[2]
Enzyme Interaction
Pyruvate Dehydrogenase Complex (PDC) Activity (in intact HepG2 cells)No inhibitionModerate decrease[3]

Table 1: Comparative Bioavailability and Metabolic Activity of (R)- and this compound.

Parameter(R)-Lipoic AcidThis compoundStudy DetailsReference
Anti-inflammatory & Antioxidant Effects Laying hens under oxidative stress[4][5]
Serum IL-1β LevelsMore effective reductionLess effective reductionCompared to oxidative stress control[4][5]
Oviduct Total Superoxide Dismutase (T-SOD) ActivityMore effective increaseLess effective increaseCompared to oxidative stress control[4][5]
Oviduct Glutathione (GSH) LevelsMore effective increaseLess effective increaseCompared to oxidative stress control[4][5]
Oviduct Catalase (CAT) ActivityMore effective increaseLess effective increaseCompared to oxidative stress control[4][5]

Table 2: Comparative Anti-inflammatory and Antioxidant Effects in an Animal Model.

Key Signaling Pathways Affected

Lipoic acid influences several critical signaling pathways involved in cellular metabolism, stress response, and antioxidant defense. The differential effects of the (R) and (S) enantiomers are particularly evident in these pathways.

Insulin Signaling Pathway (PI3K/Akt)

(R)-lipoic acid has been shown to enhance insulin sensitivity and glucose uptake, primarily through the PI3K/Akt signaling pathway. It is believed to mimic insulin's effects by promoting the translocation of GLUT4 glucose transporters to the cell membrane. In contrast, this compound does not exhibit this insulin-mimetic activity.

Insulin Signaling Pathway
AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a crucial energy sensor that regulates cellular metabolism. (R)-lipoic acid has been shown to activate AMPK, leading to increased glucose uptake and fatty acid oxidation. This activation contributes to its beneficial effects on metabolic disorders. The effect of this compound on this pathway is not well-established and is generally considered to be insignificant.

AMPK_Signaling AMPK Signaling Pathway RLA (R)-Lipoic Acid AMPK AMPK RLA->AMPK Activates Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis

AMPK Signaling Pathway
Nrf2 Antioxidant Response Pathway

The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. (R)-lipoic acid can induce the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to combat oxidative stress. This compound is less effective at activating this protective pathway.

Nrf2_Pathway Nrf2 Antioxidant Response Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RLA (R)-Lipoic Acid Keap1_Nrf2 Keap1-Nrf2 Complex RLA->Keap1_Nrf2 Induces Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes Promotes

Nrf2 Antioxidant Response

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the biological activities of lipoic acid enantiomers.

2-Deoxyglucose Uptake Assay in L6 Myotubes

This assay measures the rate of glucose uptake in a skeletal muscle cell line, providing insights into insulin sensitivity and metabolic function.

Glucose_Uptake_Workflow 2-Deoxyglucose Uptake Assay Workflow start Start: L6 Myotube Culture differentiate Differentiate myoblasts into myotubes start->differentiate starve Serum starve cells (18-24 hours) differentiate->starve treat Treat with: - Vehicle Control - Insulin (Positive Control) - (R)-Lipoic Acid - this compound starve->treat add_2DG Add 2-deoxy-[3H]glucose and incubate (5-10 min) treat->add_2DG wash Wash cells with ice-cold PBS add_2DG->wash lyse Lyse cells wash->lyse measure Measure radioactivity (scintillation counting) lyse->measure analyze Analyze data: Normalize to protein content and compare treatments measure->analyze end End analyze->end

2-Deoxyglucose Uptake Assay

Methodology:

  • Cell Culture and Differentiation: L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS). Upon reaching confluence, differentiation into myotubes is induced by switching to DMEM with 2% horse serum for 4-6 days.

  • Serum Starvation: Differentiated myotubes are serum-starved in serum-free DMEM for 18-24 hours prior to the experiment to establish a baseline.

  • Treatment: Cells are pre-incubated with either vehicle (control), insulin (e.g., 100 nM) as a positive control, (R)-lipoic acid, or this compound at desired concentrations for a specified time (e.g., 30 minutes).

  • Glucose Uptake: 2-deoxy-[3H]glucose (a radiolabeled glucose analog) is added to the medium, and cells are incubated for 5-10 minutes.

  • Washing: The uptake is terminated by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular 2-deoxy-[3H]glucose.

  • Cell Lysis: The cells are lysed with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Measurement: The radioactivity in the cell lysates is measured using a scintillation counter.

  • Data Analysis: The counts per minute (CPM) are normalized to the total protein content of each sample, determined by a protein assay (e.g., BCA assay). The results are expressed as a percentage of the control or in absolute units of glucose uptake.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay is a standard method to measure the antioxidant capacity of a substance against peroxyl radicals.

Methodology:

  • Reagent Preparation: Prepare a working solution of fluorescein, a fluorescent probe, in a phosphate buffer (pH 7.4). Prepare solutions of the test compounds, (R)-lipoic acid and this compound, and a Trolox standard curve. Prepare the peroxyl radical generator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Assay Setup: In a 96-well black microplate, add the fluorescein solution to each well, followed by the test compounds or Trolox standards.

  • Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 15-30 minutes).

  • Initiation of Reaction: Add the AAPH solution to all wells to initiate the radical-induced oxidation of fluorescein.

  • Fluorescence Measurement: Immediately begin kinetic reading of the fluorescence decay in a microplate reader (excitation ~485 nm, emission ~520 nm) at regular intervals over a period of time (e.g., 60-90 minutes).

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay of each sample. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the samples is then determined by comparing their net AUC to the Trolox standard curve and is expressed as Trolox equivalents (TE).

Western Blot Analysis for AMPK Phosphorylation

This technique is used to detect and quantify the phosphorylation of AMPK, which is indicative of its activation.

Methodology:

  • Cell/Tissue Lysis: Cells or tissues treated with (R)- or this compound are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay) to ensure equal loading of samples.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of AMPK (p-AMPK) at a specific site (e.g., Thr172) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total AMPK (t-AMPK) to serve as a loading control.

  • Densitometry Analysis: The intensity of the p-AMPK and t-AMPK bands is quantified using densitometry software. The ratio of p-AMPK to t-AMPK is calculated to determine the level of AMPK activation.

Conclusion

The experimental evidence strongly indicates that (R)-lipoic acid is the biologically active enantiomer, exhibiting superior performance in antioxidant capacity, metabolic regulation, and activation of protective signaling pathways. In contrast, this compound demonstrates significantly lower, and in some cases, inhibitory effects. For researchers and professionals in drug development, the choice between the enantiomers is critical. The use of the pure (R)-enantiomer is likely to yield more potent and targeted therapeutic effects, while the racemic mixture may introduce variability and potentially counterproductive effects due to the presence of the (S)-enantiomer. This guide underscores the importance of stereospecificity in the biological actions of lipoic acid and provides a foundational resource for further investigation and application.

References

A Comparative In Vitro Analysis of (S)-Lipoic Acid and Other Key Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antioxidant efficacy of (S)-lipoic acid against its enantiomer, (R)-lipoic acid, the racemic mixture (α-lipoic acid), and other widely studied antioxidants including N-acetylcysteine (NAC), Vitamin C, and Vitamin E. The information is compiled from various in vitro studies to aid in the evaluation of these compounds for research and development purposes.

Introduction to Lipoic Acid and its Stereoisomers

Alpha-lipoic acid (ALA) is a naturally occurring dithiol compound that plays a crucial role as a cofactor for mitochondrial dehydrogenase complexes.[1] It exists as two enantiomers: (R)-lipoic acid (R-LA) and this compound (S-LA).[2] While R-LA is the naturally occurring, biologically active form, most commercially available ALA supplements contain a 50/50 racemic mixture of R-LA and S-LA.[2][3] Both ALA and its reduced form, dihydrolipoic acid (DHLA), are potent antioxidants.[1] DHLA is generally considered to be the more potent antioxidant form.[3]

Comparative Antioxidant Efficacy: Quantitative Data

Direct in vitro comparative studies focusing specifically on the (S)-enantiomer of lipoic acid are limited. Much of the available literature investigates the racemic mixture (α-lipoic acid). However, some studies provide a direct comparison of the enantiomers.

AntioxidantAssayKey FindingsReference
This compound Inhibition of Lipid Peroxidation (TBARS)Showed similar potency to (R)-Lipoic Acid in reducing lipid peroxidation in rat brain and sciatic nerve homogenates.[4]
(R)-Lipoic Acid Inhibition of Lipid Peroxidation (TBARS)Demonstrated similar potency to this compound in the same assay.[4]
α-Lipoic Acid (Racemic) Inhibition of Lipid Peroxidation (TBARS)Dose-dependent and statistically significant reduction in lipid peroxidation.[4]
α-Lipoic Acid (Racemic) Xanthine Oxidase InhibitionIC50: 2.9 µg/mL[5]
N-Acetylcysteine (NAC) Total Antioxidant Status (TAS)Significantly elevated plasma TAS. The influence of NAC on TAS was reported to be fourfold higher than α-lipoic acid in one study.[6]
α-Lipoic Acid (Racemic) Total Antioxidant Status (TAS)Significantly elevated plasma TAS.[6]
Vitamin E (α-Tocopherol) LDL OxidationProlonged the lag time of lipid peroxide formation.[5]
α-Lipoic Acid (Racemic) LDL OxidationSignificantly increased the lag time of LDL lipid peroxide formation.[5]

Note: The data presented is a summary from different studies and may not be directly comparable due to variations in experimental conditions.

Mechanisms of Antioxidant Action

The antioxidant effects of these compounds are exerted through various mechanisms:

  • This compound / (R)-Lipoic Acid / α-Lipoic Acid:

    • Direct Radical Scavenging: Both lipoic acid and its reduced form, DHLA, can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS).[7]

    • Metal Chelation: Lipoic acid can chelate transition metals, thereby preventing the generation of free radicals.[8]

    • Regeneration of Other Antioxidants: The DHLA/LA redox couple plays a significant role in regenerating other endogenous antioxidants such as Vitamin C, Vitamin E, and glutathione.[2][3]

  • N-Acetylcysteine (NAC):

    • Glutathione Precursor: NAC acts as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[6]

    • Direct Radical Scavenging: While NAC itself is a relatively weak direct ROS scavenger, its derived cysteine can be desulfurated to produce hydrogen sulfide, which has potent antioxidant effects.[9]

  • Vitamin C (Ascorbic Acid):

    • Direct Radical Scavenging: A potent water-soluble antioxidant that directly scavenges a wide range of ROS and RNS.

    • Regeneration of Vitamin E: Vitamin C can regenerate the oxidized form of Vitamin E.

  • Vitamin E (α-Tocopherol):

    • Chain-Breaking Antioxidant: As a lipid-soluble antioxidant, it is a primary defender against lipid peroxidation within cellular membranes.[5]

Experimental Protocols

Inhibition of Lipid Peroxidation in Neural Tissues

This protocol is based on the methodology used to compare the potency of (R)- and this compound.[4]

1. Tissue Preparation:

  • Rat brain and sciatic nerve tissues are homogenized in a suitable buffer (e.g., phosphate-buffered saline).

2. Induction of Lipid Peroxidation:

  • The tissue homogenates are incubated with an ascorbate-iron-EDTA system to induce lipid peroxidation. For some experiments, 20 mM glucose is added to the incubation medium.

3. Antioxidant Treatment:

  • Different concentrations of (R)-lipoic acid, this compound, or racemic α-lipoic acid are added to the tissue homogenates prior to the induction of oxidative stress.

4. Measurement of Lipid Peroxidation:

  • Lipid peroxidation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS). The absorbance is read spectrophotometrically at a specific wavelength (typically 532 nm).

5. Data Analysis:

  • The reduction in TBARS formation in the presence of the antioxidants is calculated and compared to the control group (without antioxidant). Dose-response curves are generated to determine the potency of each compound.

DPPH Radical Scavenging Assay (General Protocol)

This is a general protocol for a common in vitro antioxidant assay.

1. Reagent Preparation:

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration.

2. Sample Preparation:

  • The antioxidant compounds are dissolved in the same solvent as DPPH to create a series of concentrations.

3. Reaction:

  • The antioxidant solutions are mixed with the DPPH solution in a microplate or cuvette. A control containing the solvent instead of the antioxidant is also prepared.

4. Incubation:

  • The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

5. Measurement:

  • The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

6. Calculation of Scavenging Activity:

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

7. IC50 Determination:

  • The concentration of the antioxidant required to scavenge 50% of the DPPH radicals (IC50) is determined by plotting the percentage of scavenging activity against the antioxidant concentration.

Visualizations

Antioxidant_Mechanisms cluster_Lipoic_Acid This compound / α-Lipoic Acid cluster_Other_Antioxidants Other Antioxidants LA (S)-LA / α-LA DHLA DHLA (Reduced Form) LA->DHLA Reduction DHLA->LA Oxidation VitE_ox Vitamin E (oxidized) DHLA->VitE_ox Reduces VitC_ox Vitamin C (oxidized) DHLA->VitC_ox Reduces GSSG GSSG (Oxidized Glutathione) DHLA->GSSG Reduces ROS Reactive Oxygen Species (ROS) DHLA->ROS Scavenges MetalIons Metal Ions DHLA->MetalIons Chelates VitE Vitamin E (reduced) VitC Vitamin C (reduced) GSH GSH (Reduced Glutathione) NAC N-Acetylcysteine (NAC) NAC->GSH Precursor for

Caption: Antioxidant mechanisms of lipoic acid and NAC.

Experimental_Workflow prep Prepare Antioxidant Solutions mix Mix Antioxidant and Reagent prep->mix reagent Prepare Assay Reagent (e.g., DPPH, TBARS reagents) reagent->mix incubate Incubate at Specific Temperature mix->incubate measure Measure Absorbance/ Fluorescence incubate->measure analyze Calculate % Inhibition and IC50 Value measure->analyze

Caption: General workflow for in vitro antioxidant assays.

Summary and Conclusion

The available in vitro evidence suggests that while (R)-lipoic acid is considered the more biologically active enantiomer in many contexts, both (S)- and (R)-lipoic acid exhibit similar potency in inhibiting lipid peroxidation.[4] Alpha-lipoic acid, as a racemic mixture, demonstrates significant antioxidant activity, comparable in some assays to other well-established antioxidants like Vitamin E.[5] When compared to NAC, both show antioxidant effects, though their mechanisms and efficacy in specific cellular models can differ.[6][10]

The primary antioxidant power of lipoic acid, regardless of its stereochemistry, is significantly enhanced by its conversion to DHLA. The DHLA/LA redox couple's ability to regenerate other key antioxidants like Vitamin C and E underscores its importance in the cellular antioxidant network.[2]

For researchers and drug development professionals, the choice between lipoic acid enantiomers and other antioxidants will depend on the specific application, the targeted cellular compartments (as lipoic acid is both water- and fat-soluble), and the desired biological outcome. While this compound demonstrates direct antioxidant activity, the broader biological effects of the (R)-enantiomer and the synergistic potential of the racemic mixture should be considered in the design of future studies. Further head-to-head in vitro studies are warranted to provide a more definitive quantitative comparison of this compound with other leading antioxidants.

References

(S)-Lipoic Acid's Neuroprotective Effects in Rodents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the neuroprotective effects of (S)-lipoic acid in various rodent models, offering a valuable resource for researchers, scientists, and drug development professionals. The following sections detail experimental data, protocols, and underlying signaling pathways, comparing the efficacy of this compound with its (R)-enantiomer and other neuroprotective agents.

Comparative Efficacy of Lipoic Acid Enantiomers

This compound has demonstrated neuroprotective properties in several rodent models of neurological damage. Its efficacy, particularly in comparison to its naturally occurring counterpart, (R)-lipoic acid, has been a subject of investigation.

In a key study utilizing models of focal cerebral ischemia in mice and rats, both (R)- and this compound exhibited neuroprotective effects. When administered subcutaneously one or two hours prior to the occlusion of the middle cerebral artery (MCA) in mice, both enantiomers showed similar potency in reducing the infarct area.[1] However, this protective effect was not observed with longer pretreatment times of four or six hours.[1] Similarly, in rats, subcutaneous pretreatment with either (R)- or this compound two hours before ischemia significantly reduced the infarct volume.[1] These findings suggest that under specific therapeutic windows, this compound is as effective as (R)-lipoic acid in mitigating ischemic brain injury.

Conversely, research in models of neuropathic pain has highlighted potential advantages of the (R)-enantiomer. In a study on spontaneously hypertensive rats with chronic constriction injury, the dextrorotatory ((+)- or R-) form of thioctic acid was more active than the racemic mixture or the levorotatory ((-)- or S-) enantiomer in relieving pain and reducing oxidative stress.

The neuroprotective effects of alpha-lipoic acid (ALA), often administered as a racemic mixture of (R)- and (S)-enantiomers, are well-documented across various models of neurodegeneration. These effects are largely attributed to its potent antioxidant and anti-inflammatory properties.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies, comparing the effects of this compound and other forms of lipoic acid in different rodent models.

Table 1: Effects of Lipoic Acid on Ischemic Brain Injury in Rodents

SpeciesModelTreatmentPretreatment TimeOutcome MeasureResultReference
MouseFocal Cerebral Ischemia (MCA Occlusion)(R)-Lipoic Acid1 or 2 hoursInfarct AreaSignificant Reduction[1]
MouseFocal Cerebral Ischemia (MCA Occlusion)This compound1 or 2 hoursInfarct AreaSignificant Reduction (similar to R-LA)[1]
RatFocal Cerebral Ischemia (MCA Occlusion)(R)-Lipoic Acid2 hoursInfarct VolumeSignificant Reduction[1]
RatFocal Cerebral Ischemia (MCA Occlusion)This compound2 hoursInfarct VolumeSignificant Reduction[1]

Table 2: Effects of Alpha-Lipoic Acid on Spinal Cord Injury in Rats

ModelTreatmentDoseOutcome MeasureResult vs. ControlReference
Spinal Cord Injury (Weight-drop)Alpha-Lipoic Acid50 mg/kgMalondialdehyde (MDA)Significant Decrease[2]
Spinal Cord Injury (Weight-drop)Alpha-Lipoic Acid50 mg/kgGlutathione (GSH)Significant Increase[2]
Spinal Cord Injury (Weight-drop)Alpha-Lipoic Acid50 mg/kgMyeloperoxidase (MPO) ActivitySignificant Decrease[2]
Spinal Cord Injury (Weight-drop)Alpha-Lipoic Acid50 mg/kgDNA FragmentationSignificant Decrease[2]

Table 3: Effects of Alpha-Lipoic Acid on Neuropathic Pain in Rats

ModelTreatmentDoseOutcome MeasureResult vs. ControlReference
Chronic Constriction Injury (CCI)Alpha-Lipoic Acid50 mg/kgPaw Withdrawal ThresholdSignificant Increase[3]
Chronic Constriction Injury (CCI)Alpha-Lipoic Acid50 mg/kgPaw Withdrawal LatencySignificant Increase[3]
Chronic Constriction Injury (CCI)Alpha-Lipoic Acid50 mg/kgP53+ (apoptotic) cellsSignificant Decrease[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Focal Cerebral Ischemia Model
  • Animals: Male mice and Sprague-Dawley rats.

  • Induction of Ischemia: The middle cerebral artery (MCA) is occluded to induce focal cerebral ischemia.

  • Treatment: (R)-lipoic acid or this compound is administered subcutaneously at specified time points (1, 2, 4, or 6 hours) before MCA occlusion.

  • Assessment: The infarct area on the mouse brain surface and the infarct volume of the rat brain are determined using an image analyzing system.[1]

Spinal Cord Injury (SCI) Model
  • Animals: Wistar albino rats.

  • Induction of SCI: A standard weight-drop method is used to induce a moderately severe injury at the T10 level of the spinal cord (100 g/cm force).

  • Treatment: Alpha-lipoic acid (50 mg/kg) or saline is administered via intraperitoneal injection 30 minutes post-injury.

  • Assessment: At 7 days post-injury, neurological function is examined. Spinal cord samples are collected for histological examination and determination of malondialdehyde (MDA), glutathione (GSH), myeloperoxidase (MPO) activity, and DNA fragmentation.[2]

Chronic Constriction Injury (CCI) Model of Neuropathic Pain
  • Animals: Male Sprague-Dawley rats.

  • Induction of CCI: The right sciatic nerve is exposed at the mid-thigh level, and four loose ligatures are tied around it at 1-2 mm intervals using 4-0 chromic gut suture.

  • Treatment: Alpha-lipoic acid (50 mg/kg) or saline is administered daily after surgery.

  • Assessment: Mechanical and thermal nociceptive thresholds (paw withdrawal threshold and latency) are evaluated at 3, 7, 14, and 21 days post-surgery. Dorsal root ganglia are assessed for morphological changes and apoptosis (P53 immunohistochemistry).[3]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of lipoic acid are mediated through the modulation of several key signaling pathways. Its primary mechanism is attributed to its potent antioxidant activity, both directly by scavenging reactive oxygen species and indirectly by regenerating other endogenous antioxidants like glutathione.

G Antioxidant Mechanism of Lipoic Acid LA This compound ROS Reactive Oxygen Species (ROS) LA->ROS Scavenges GSH_regeneration Glutathione (GSH) Regeneration LA->GSH_regeneration AntioxidantEnzymes Increased Antioxidant Enzyme Activity LA->AntioxidantEnzymes OxidativeStress Oxidative Stress ROS->OxidativeStress NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage GSH_regeneration->ROS Neutralizes AntioxidantEnzymes->ROS Neutralizes

Caption: Antioxidant mechanisms of this compound.

Recent studies have also implicated the PI3K/Akt signaling pathway in the neuroprotective effects of alpha-lipoic acid. This pathway is crucial for promoting cell survival and inhibiting apoptosis.

G PI3K/Akt Signaling Pathway in Neuroprotection LA Alpha-Lipoic Acid PI3K PI3K LA->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes

Caption: Role of PI3K/Akt pathway in LA-mediated neuroprotection.

Furthermore, alpha-lipoic acid has been shown to modulate inflammatory pathways. In a model of amyotrophic lateral sclerosis (ALS), combined therapy of valproic acid and alpha-lipoic acid inhibited inflammation and apoptosis by activating the PI3K/AKT/FoxO3a pathway.

G Experimental Workflow for SCI Model Start Wistar Rats Induction Induce SCI (T10 Weight-drop) Start->Induction Treatment Administer ALA (50 mg/kg) or Saline (i.p.) 30 min post-injury Induction->Treatment Assessment Assess Neurological Function (7 days post-injury) Treatment->Assessment Biochem Biochemical Analysis of Spinal Cord (MDA, GSH, MPO, DNA Fragmentation) Assessment->Biochem Histo Histological Examination Assessment->Histo

Caption: Workflow for Spinal Cord Injury (SCI) experiment.

References

A Comparative Analysis of (S)-Lipoic Acid and Dihydrolipoic Acid: Antioxidant Properties and Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of (S)-lipoic acid (LA) and its reduced form, dihydrolipoic acid (DHLA). Both molecules are potent antioxidants, but they exhibit distinct biochemical properties and mechanisms of action. Understanding these differences is critical for designing targeted therapeutic strategies and interpreting experimental results.

Chemical Structure and Redox Cycling

This compound is characterized by a dithiolane ring. It is metabolically reduced in vivo by NAD(P)H-dependent enzymes, such as thioredoxin reductase and lipoamide dehydrogenase, to form dihydrolipoic acid, which features two free thiol groups.[1] This redox couple has a low standard reduction potential of -0.32 V, making DHLA a strong reducing agent.[2][3]

LA This compound (Oxidized Form) DHLA Dihydrolipoic Acid (Reduced Form) LA->DHLA Reduction (e.g., Thioredoxin Reductase, NADH) DHLA->LA Oxidation (e.g., by ROS)

Caption: Redox cycling between this compound and dihydrolipoic acid.

Data Presentation: Quantitative Comparison

The antioxidant and cellular activities of LA and DHLA differ significantly. DHLA is generally the more potent direct antioxidant, while LA plays a unique role in activating specific cellular defense pathways.

Table 1: Comparative Antioxidant Capacity
Assay / ParameterThis compound (LA)Dihydrolipoic Acid (DHLA)Key Finding
Radical Scavenging
DPPH & ABTS RadicalsLess effectiveMore effectiveDHLA shows superior scavenging ability against stable free radicals.[4][5]
Peroxynitrite (ONOO⁻)Less effectiveMore effectiveDHLA is a more potent scavenger of this highly reactive nitrogen species.[4][5]
Hydroxyl Radicals (•OH)Powerful scavengerCan accelerate •OH generation in the presence of iron.LA acts as a scavenger, while DHLA can have pro-oxidant effects.[6]
Hypochlorous Acid (HOCl)Powerful scavengerPowerful scavengerBoth forms are highly effective at neutralizing HOCl.[6]
Lipid Peroxidation
AAPH-induced OxidationStandard protection~2.2-fold more effective than LADHLA provides significantly greater protection against lipid peroxidation.[4][7]
Redox Potential Oxidized FormReduced FormThe LA/DHLA couple has a low redox potential of -0.32 V, making DHLA a potent reductant.[2][3]
Table 2: Modulation of Key Signaling Pathways
PathwayEffect of this compound (LA)Effect of Dihydrolipoic Acid (DHLA)Primary Mechanism
Nrf2/ARE Pathway Activator Not a direct activatorLA's electrophilic nature allows it to interact with Keap1, releasing Nrf2 to activate antioxidant gene expression.[8][9]
NF-κB Pathway Inhibitor Inhibitor LA inhibits IκB kinase (IKK), preventing NF-κB nuclear translocation and inflammation.[9][10][11] DHLA also exhibits anti-inflammatory properties, potentially through the Nrf2/HO-1 pathway which can counteract inflammation.[12]
Table 3: Interaction with Metal Ions and Pro-oxidant Effects
CompoundInteraction with Iron IonsConsequence
This compound (LA) Chelates iron ions, rendering them redox-inactive.Antioxidant: Inhibits iron-dependent hydroxyl radical generation and lipid peroxidation.[6]
Dihydrolipoic Acid (DHLA) Reduces Fe³⁺ to Fe²⁺.Pro-oxidant: Can accelerate iron-dependent hydroxyl radical generation and lipid peroxidation.[6]

Signaling Pathway Involvement

Nrf2 Antioxidant Response Pathway

A key difference between the two forms lies in their interaction with the Nrf2 pathway. The oxidized form, LA, acts as an electrophile that can modify cysteine residues on the sensor protein Keap1. This disrupts the Keap1-Nrf2 complex, allowing the transcription factor Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the expression of cytoprotective genes. Studies indicate that the reduced form, DHLA, does not directly activate this pathway.[8][9]

Nrf2_Activation_by_LA Nrf2 Activation by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LA This compound Keap1_Nrf2 Keap1-Nrf2 Complex LA->Keap1_Nrf2 Modifies Keap1 (electrophilic action) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Nrf2 Ubiquitination (Normal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, GCL) ARE->Genes Activates Transcription

Caption: this compound, not DHLA, activates the Nrf2 antioxidant pathway.

NF-κB Inflammatory Pathway

Both LA and DHLA have demonstrated anti-inflammatory effects by inhibiting the NF-κB pathway. LA has been shown to inhibit IκB kinase (IKK), which is a critical step for the activation of NF-κB.[10][11][13] By preventing the degradation of the inhibitory protein IκBα, LA blocks the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory genes. DHLA also possesses anti-inflammatory properties, which may be linked to its ability to activate the Nrf2/HO-1 pathway, thereby suppressing NLRP3 inflammasome activation.[12][14]

NFkB_Inhibition NF-κB Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα NFkB_free NF-κB (p65/p50) IkB_NFkB->NFkB_free IκBα Degradation, NF-κB Release NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation LA This compound LA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (e.g., VCAM-1, COX-2) DNA->Genes Activates Transcription Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Acquisition & Analysis p1 Prepare Stock Solutions (LA & DHLA in appropriate solvent) p2 Create Serial Dilutions p1->p2 a1 In Vitro Chemical Assays (e.g., DPPH, ABTS) p2->a1 a2 Cell-Based Assays (e.g., Intracellular ROS) p2->a2 d1 Measure Signal (Spectrophotometry / Fluorometry) a1->d1 a2->d1 d2 Calculate Results (e.g., % Inhibition, IC50, Fold Change) d1->d2 conclusion Comparative Analysis d2->conclusion

References

A Comparative Guide to the Differential Effects of Lipoic Acid Enantiomers on Mitochondrial Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of the two enantiomers of lipoic acid, R-(+)-lipoic acid (R-LA) and S-(-)-lipoic acid (S-LA), with a specific focus on their impact on mitochondrial function. The information presented herein is supported by experimental data to aid in research and development decisions.

Introduction

Alpha-lipoic acid (ALA) is a naturally occurring antioxidant and an essential cofactor for several key mitochondrial enzyme complexes.[1] Commercially available ALA is typically a racemic mixture of its two enantiomers: R-LA and S-LA.[2] While both forms share the same chemical formula, their stereoisomeric differences lead to significant variations in their biological activity, particularly within the mitochondria. R-LA is the naturally occurring, biologically active form, whereas S-LA is a synthetic byproduct.[2][3] This guide will delineate the distinct effects of each enantiomer on mitochondrial metabolism, supported by quantitative data and detailed experimental protocols.

Data Presentation

The following tables summarize the quantitative data from comparative studies on the effects of R-LA and S-LA on various aspects of mitochondrial and related metabolic functions.

Table 1: Effects of Lipoic Acid Enantiomers on Glucose Metabolism in Insulin-Resistant Skeletal Muscle [4]

ParameterTreatment% Change vs. Control
Insulin-Stimulated Glucose Transport (2-Deoxyglucose Uptake) Acute R-(+)-LA (100 mg/kg)+64%
Acute S-(-)-LA (100 mg/kg)No significant effect
Chronic R-(+)-LA (30 mg/kg/day)+65%
Chronic S-(-)-LA (50 mg/kg/day)+29%
Insulin-Stimulated Glycogen Synthesis Chronic R-(+)-LA+26%
Chronic S-(-)-LANo significant effect
Insulin-Stimulated Glucose Oxidation Chronic R-(+)-LA+33%
Chronic S-(-)-LANo significant effect

Table 2: Differential Effects of Lipoic Acid Enantiomers on Pyruvate Dehydrogenase Complex (PDC) and its Components [5][6]

Enzyme/ParameterLipoic Acid EnantiomerEffectQuantitative Data
Overall PDC Activity (in vitro) R-LAInhibitionMarked Inhibition
S-LAInhibitionMarked Inhibition
PDC Activity (in intact HepG2 cells) R-LANo effectNo significant change in pyruvate decarboxylation
S-LAInhibitionModerate decrease in pyruvate decarboxylation
Dihydrolipoamide Dehydrogenase (E3 component) R-LASubstrateReacts 24 times faster than S-LA (Km = 3.7 mM)
S-LAPoor Substrate/InhibitorKm = 5.5 mM
Dihydrolipoamide Acetyltransferase (E2 component) R-LAInhibition-
S-LAInhibition-

Table 3: Effects of Lipoic Acid Enantiomers on Mitochondrial ATP Synthesis and Aortic Flow in Working Rat Hearts [7]

ParameterLipoic Acid Enantiomer (Concentration)Outcome
Aortic Flow during Reoxygenation R-LA (0.05-0.1 µmol)>70% of normoxic values
S-LA (1 µmol)~60% of normoxic values
Mitochondrial ATP Synthesis R-LA (0.05-0.1 µmol)Increased
S-LARemained within the control range
Mitochondrial ATPase Activity R-LA (0.05-0.1 µmol)Significantly decreased
S-LA (0.05-0.1 µmol)Significantly increased

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Assessment of Insulin-Stimulated Glucose Metabolism in Skeletal Muscle (as per Streeper et al., 1997)[4]
  • Animal Model: Male obese Zucker rats.

  • Treatment:

    • Acute: A single intraperitoneal injection of R-(+)-LA (100 mg/kg body weight) or S-(-)-LA (100 mg/kg body weight).

    • Chronic: Daily intraperitoneal injections for 10 days with R-(+)-LA (30 mg/kg) or S-(-)-LA (50 mg/kg).

  • Muscle Preparation: Epitrochlearis muscles were dissected and prepared for in vitro incubation.

  • Glucose Transport Assay:

    • Muscles were pre-incubated in Krebs-Henseleit buffer (KHB) with 0.1% bovine serum albumin (BSA), 2 mM pyruvate, and 6 mM mannitol.

    • Muscles were then incubated in KHB with or without 13.3 nM insulin.

    • Glucose transport was assessed by measuring the uptake of 2-deoxy-[3H]glucose.

  • Glycogen Synthesis Assay:

    • Following the same incubation protocol, glycogen synthesis was measured by the incorporation of [U-14C]glucose into glycogen.

  • Glucose Oxidation Assay:

    • Glucose oxidation was determined by measuring the production of 14CO2 from [U-14C]glucose.

Analysis of Pyruvate Dehydrogenase Complex (PDC) Activity (as per Hong et al., 1999)[6]
  • Enzyme Source: Purified mammalian PDC.

  • PDC Activity Assay:

    • The overall activity of the PDC was measured spectrophotometrically by monitoring the reduction of NAD+ at 340 nm.

    • The reaction mixture contained potassium phosphate buffer, NAD+, coenzyme A, thiamine pyrophosphate, MgCl2, cysteine-HCl, pyruvate, and the purified PDC.

    • The reaction was initiated by the addition of pyruvate.

  • Dihydrolipoamide Dehydrogenase (E3) Activity Assay:

    • The activity of the E3 component was determined by measuring the reduction of NAD+ with dihydrolipoamide as the substrate.

  • Cellular Pyruvate Oxidation:

    • HepG2 cells were cultured and incubated with [1-14C]pyruvate in the presence of R-LA or S-LA.

    • The rate of pyruvate decarboxylation was determined by trapping and quantifying the released 14CO2.

Measurement of Mitochondrial Function in Isolated Heart Mitochondria (as per Zimmer et al., 1995)[7]
  • Experimental Model: Isolated working rat hearts subjected to hypoxia and reoxygenation.

  • Treatment: R-LA or S-LA was added to the perfusion buffer during the hypoxic period.

  • Isolation of Mitochondria: Following perfusion, heart mitochondria were isolated by differential centrifugation.

  • ATP Synthesis Assay:

    • Mitochondrial ATP synthesis was measured using a luciferin-luciferase assay.

    • The reaction mixture contained isolated mitochondria, respiratory substrates (e.g., pyruvate and malate), ADP, and the luciferin-luciferase reagent.

    • The light emission, proportional to the ATP concentration, was measured using a luminometer.

  • ATPase Activity Assay:

    • Mitochondrial ATPase activity was determined by measuring the liberation of inorganic phosphate from ATP.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G Differential Effects of Lipoic Acid Enantiomers on Mitochondrial Metabolism cluster_RLA R-(+)-Lipoic Acid (Natural) cluster_SLA S-(-)-Lipoic Acid (Synthetic) cluster_workflow Experimental Workflow: Comparative Analysis RLA R-LA PDH_KGDH Pyruvate Dehydrogenase (PDH) α-Ketoglutarate Dehydrogenase (KGDH) RLA->PDH_KGDH Essential Cofactor AMPK AMPK Activation RLA->AMPK TCA_Cycle TCA Cycle PDH_KGDH->TCA_Cycle Feeds Acetyl-CoA ETC Electron Transport Chain TCA_Cycle->ETC Provides NADH, FADH2 ATP_Production ATP Production ETC->ATP_Production Oxidative Phosphorylation Mitochondrial_Function Improved Mitochondrial Function ATP_Production->Mitochondrial_Function PGC1a PGC-1α Expression AMPK->PGC1a Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Mito_Biogenesis->Mitochondrial_Function SLA S-LA PDH_Inhibition Pyruvate Dehydrogenase (PDH) SLA->PDH_Inhibition Inhibits Reduced_ATP Reduced ATP Production PDH_Inhibition->Reduced_ATP Impaired_Mito Impaired Mitochondrial Function Reduced_ATP->Impaired_Mito start Select Model (e.g., isolated mitochondria, cell culture, animal model) treatment Treat with R-LA, S-LA, or Vehicle Control start->treatment measurement Measure Mitochondrial Parameters: - Oxygen Consumption - ATP Production - Membrane Potential - Enzyme Activity treatment->measurement analysis Quantitative Data Analysis and Comparison measurement->analysis conclusion Determine Differential Effects analysis->conclusion

Caption: Differential metabolic pathways of R-LA and S-LA.

Conclusion

The experimental evidence strongly indicates that the enantiomers of lipoic acid have distinct and significantly different effects on mitochondrial metabolism. R-LA, the natural isomer, acts as a vital cofactor for key mitochondrial enzymes, enhances mitochondrial function, and promotes ATP production.[5][7] In contrast, the synthetic S-LA isomer can be inhibitory to crucial enzymes like pyruvate dehydrogenase, leading to impaired mitochondrial function.[5][6] These findings underscore the importance of considering the stereochemistry of lipoic acid in research and clinical applications. For therapeutic development aimed at improving mitochondrial bioenergetics, R-LA is the demonstrably superior enantiomer.

References

A Head-to-Head Comparison of (S)-Lipoic Acid and N-Acetylcysteine: Antioxidant and Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Lipoic acid (SLA) and N-acetylcysteine (NAC) are two potent antioxidants frequently utilized in research and clinical settings for their ability to mitigate oxidative stress and its downstream consequences. While both compounds are known for their thiol-based antioxidant properties, their mechanisms of action and overall physiological effects can differ significantly. This guide provides a comprehensive head-to-head comparison of SLA and NAC, supported by experimental data from preclinical and clinical studies, to inform researchers and drug development professionals on their distinct profiles.

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies of this compound (often referred to as alpha-lipoic acid or ALA in the literature) and N-acetylcysteine (NAC).

Table 1: Effects on Antioxidant Status and Oxidative Stress Markers in Physically Active Males[1]
ParameterN-Acetylcysteine (1200 mg/day for 8 days)α-Lipoic Acid (600 mg/day for 8 days)
Total Antioxidant Status (TAS)↑ 38%↑ 9%
Reduced Glutathione (GSH)↑ 33%No significant change
Protein Carbonylation (PC)↓ >30%↓ >30%
Lipid Peroxidation (TBARS)↓ >30%↓ >30%
Table 2: Effects on Hematological Parameters in Physically Active Males[1]
ParameterN-Acetylcysteine (1200 mg/day for 8 days)α-Lipoic Acid (600 mg/day for 8 days)
Erythropoietin (EPO)↑ 26%No significant change
Hemoglobin (Hb)↑ 9%No significant change
Hematocrit (Hct)↑ 9%No significant change
Mean Corpuscular Volume (MCV)↑ >12%No significant change
Mean Corpuscular Hemoglobin (MCH)↑ >12%No significant change
Table 3: Effects on Matrix Metalloproteinases (MMPs) in Adipose Tissue of High-Fat Diet-Fed Rats[2]
Parameter (Visceral Adipose Tissue)N-Acetylcysteine (500 mg/kg/day)α-Lipoic Acid (30 mg/kg/day)
MMP-2 mRNA ExpressionNo significant changeNo significant change
MMP-9 mRNA Expression↓ compared to HFD groupNo significant change
MMP-2 Protein ExpressionNo significant changeNo significant change
MMP-9 Protein Expression↑ compared to controlNo significant change
Parameter (Subcutaneous Adipose Tissue)N-Acetylcysteine (500 mg/kg/day)α-Lipoic Acid (30 mg/kg/day)
MMP-2 mRNA ExpressionNo significant changeNo significant change
MMP-9 mRNA Expression↓ compared to HFD groupNo significant change
MMP-2 Protein ExpressionNo significant changeNo significant change
MMP-9 Protein Expression↑ compared to controlNo significant change
Table 4: Effects on Metabolic Parameters in High-Fat Diet-Fed Rats[3]
ParameterN-Acetylcysteine (0.1% of diet)α-Lipoic Acid (0.1% of diet)
Serum Total Cholesterol
Serum Triglycerides
Serum LDL Cholesterol
Serum HDL Cholesterol
Lipoprotein Lipase (LPL) Activity

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Study 1: Antioxidant and Hematological Properties in Physically Active Males[1]
  • Study Design: Twenty-eight healthy, physically active men were randomly assigned to one of four groups: N-acetylcysteine (NAC), α-lipoic acid (ALA), or their respective placebo controls.

  • Supplementation: 1200 mg of NAC or 600 mg of ALA were administered orally in two daily doses for 8 days.

  • Blood Sampling: Venous blood samples were collected before and after the supplementation period.

  • Total Antioxidant Status (TAS) Assay: Plasma TAS was measured using a colorimetric assay kit from Randox Laboratories. The assay is based on the inhibition of the absorbance of the ferrylmyoglobin-ABTS® radical cation by antioxidants present in the sample.

  • Glutathione (GSH) Assay: Reduced glutathione levels in erythrocytes were determined spectrophotometrically.

  • Protein Carbonylation (PC) Assay: Plasma protein carbonylation was assessed by measuring the content of carbonyl groups using a colorimetric method involving 2,4-dinitrophenylhydrazine (DNPH).

  • Lipid Peroxidation (TBARS) Assay: Plasma lipid peroxidation was estimated by measuring thiobarbituric acid reactive substances (TBARS) using a spectrophotometric method.

  • Hematological Analysis: Standard hematological parameters, including erythropoietin (EPO), hemoglobin (Hb), hematocrit (Hct), mean corpuscular volume (MCV), and mean corpuscular hemoglobin (MCH), were measured using an automated hematology analyzer.

Study 2: Effects on MMPs in High-Fat Diet-Fed Rats[2]
  • Animal Model: Male Wistar rats were fed a high-fat diet (HFD) for ten weeks to induce obesity.

  • Treatment: For the last four weeks of the HFD regimen, rats received either N-acetylcysteine (500 mg/kg body weight) or α-lipoic acid (30 mg/kg body weight) via intragastric gavage.

  • Tissue Collection: Visceral and subcutaneous adipose tissues were collected for analysis.

  • Real-Time PCR: Total RNA was extracted from adipose tissue, and cDNA was synthesized. The mRNA expression levels of MMP-2 and MMP-9 were quantified using real-time PCR. While the exact primer sequences were not provided in the primary publication, validated primer pairs for rat MMP-2 and MMP-9 are commercially available.

  • Western Blot: Protein was extracted from adipose tissue, and the expression levels of MMP-2 and MMP-9 were determined by Western blot analysis using specific primary antibodies against these proteins.

Study 3: Effects on Metabolic Parameters in High-Fat Diet-Fed Rats[3]
  • Animal Model: Thirty-two rats were randomly assigned to one of four groups: control (ordinary diet), high-fat diet (HFD), HFD plus 0.1% lipoic acid, or HFD plus 0.1% N-acetyl cysteine.

  • Duration: The experimental diets were provided for 4 weeks.

  • Biochemical Analysis: Serum levels of triglycerides, total cholesterol, low-density lipoprotein (LDL) cholesterol, and high-density lipoprotein (HDL) cholesterol were measured using standard enzymatic assays.

  • Lipoprotein Lipase (LPL) Activity: The activity of LPL, an enzyme that breaks down fat, was measured in post-heparin plasma.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows discussed in the comparative studies.

Antioxidant_Mechanisms NAC N-Acetylcysteine (NAC) GSH_Synth Glutathione (GSH) Synthesis NAC->GSH_Synth Provides Cysteine Direct_Scavenging Direct ROS Scavenging NAC->Direct_Scavenging SLA This compound (SLA) SLA->Direct_Scavenging DHLA Dihydrolipoic Acid (DHLA) SLA->DHLA Reduction ROS Reactive Oxygen Species (ROS) Oxidative_Damage Cellular Oxidative Damage ROS->Oxidative_Damage GSH Glutathione (GSH) GSH_Synth->GSH GSH->ROS Neutralizes Direct_Scavenging->ROS DHLA->ROS Neutralizes

Caption: Mechanisms of antioxidant action for NAC and SLA.

HFD_Study_Workflow Start Male Wistar Rats Diet High-Fat Diet (10 weeks) Start->Diet Treatment Treatment (last 4 weeks) Diet->Treatment Group_NAC NAC (500 mg/kg) Treatment->Group_NAC Group_SLA SLA (30 mg/kg) Treatment->Group_SLA Group_Control HFD Control Treatment->Group_Control Tissue_Collection Adipose Tissue Collection (Visceral & Subcutaneous) Group_NAC->Tissue_Collection Group_SLA->Tissue_Collection Group_Control->Tissue_Collection Analysis Molecular & Biochemical Analysis Tissue_Collection->Analysis PCR Real-Time PCR (MMP-2, MMP-9 mRNA) Analysis->PCR Western Western Blot (MMP-2, MMP-9 Protein) Analysis->Western

Caption: Experimental workflow for the high-fat diet rat study.

Concluding Remarks

The comparative data reveal that while both this compound and N-acetylcysteine are effective antioxidants, they exhibit distinct profiles. NAC appears to have a more pronounced effect on systemic antioxidant capacity, particularly in elevating glutathione levels, and demonstrates a significant impact on hematological parameters.[1] In contrast, both agents show efficacy in mitigating metabolic disturbances induced by a high-fat diet.[2] In the context of adipose tissue inflammation, NAC, but not SLA at the tested dose, was shown to modulate the expression of MMP-9.

These findings underscore the importance of selecting the appropriate antioxidant for a specific research or therapeutic context. For applications requiring robust glutathione replenishment and potential hematological effects, NAC may be the preferred agent. For addressing broader metabolic and oxidative stress-related endpoints, both compounds offer therapeutic potential, with nuances in their effects on specific cellular pathways. Further head-to-head clinical trials are warranted to fully elucidate their comparative efficacy in various human conditions.[3]

References

A Comparative Guide to the Enzymatic Interactions of (S)-Lipoic Acid and its Biologically Active Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic interactions of (S)-lipoic acid versus its naturally occurring counterpart, (R)-lipoic acid. The following sections present supporting experimental data, detailed methodologies for key enzymatic assays, and visualizations of relevant signaling pathways to elucidate the stereospecificity of these interactions.

Executive Summary

Lipoic acid, an essential cofactor for mitochondrial dehydrogenase complexes, exists as two enantiomers: (R)-lipoic acid (R-LA) and this compound (S-LA). While chemically similar, their biological activities differ significantly. Endogenously, only R-LA is synthesized and utilized by the body.[1] S-LA, a byproduct of synthetic manufacturing, is less biologically active and can even exhibit inhibitory effects on key metabolic enzymes. This guide confirms the enzymatic specificity for R-LA, providing quantitative data and experimental context for researchers in drug development and metabolic studies.

Data Presentation: Quantitative Comparison of Enzymatic Interactions

The following tables summarize the kinetic parameters of (R)-lipoic acid and this compound with key mitochondrial enzymes.

Table 1: Interaction with Dihydrolipoamide Dehydrogenase (E3 component of PDC and α-KGDHC)

EnantiomerEnzyme SourceK_m_ (mM)Relative Activity/V_max_Inhibition Constant (K_i_) of S-LA on R-LA reaction
(R)-Lipoic AcidPig Heart3.7Reacts 24x faster than S-LANot Applicable
This compoundPig Heart5.5-Similar to its K_m_ (5.5 mM)

Data sourced from a study on the stereoselectivity of the pyruvate dehydrogenase complex.

Table 2: Interaction with Glutathione Reductase

EnantiomerEnzyme SourceK_m_ (mM)Relative Activity
(R)-Lipoic AcidMammalian7-
This compoundMammalian3.51.4-2.4x greater activity than R-LA

Data indicates a higher affinity and activity of mammalian glutathione reductase for the synthetic S-enantiomer.

Table 3: Qualitative Inhibitory Effects on Pyruvate Dehydrogenase Complex (PDC) and Pyruvate Dehydrogenase Kinase (PDK)

Enzyme(R)-Lipoic Acid EffectThis compound Effect
Pyruvate Dehydrogenase Complex (overall)InhibitoryMarkedly Inhibitory
Dihydrolipoamide Acetyltransferase (E2 of PDC)InhibitoryInhibitory
Pyruvate Dehydrogenase Kinase (PDK)Inhibitory (PDK1 > PDK4 ≈ PDK2 > PDK3)Inhibitory

Experimental Protocols

Detailed methodologies for assessing the enzymatic activity of key complexes that utilize lipoic acid as a cofactor are provided below.

Pyruvate Dehydrogenase (PDC) Activity Assay (Spectrophotometric)

This protocol describes a common method for determining the activity of the pyruvate dehydrogenase complex by measuring the reduction of NAD+ to NADH.

Materials:

  • Tris-HCl buffer (pH 7.8)

  • Pyruvate

  • Coenzyme A (CoA)

  • NAD+

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Triton X-100

  • Enzyme source (e.g., isolated mitochondria, purified PDC)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl, MgCl₂, TPP, CoA, NAD+, DTT, and Triton X-100.

  • Add the enzyme source to the reaction mixture and incubate for a specified time (e.g., 5 minutes) at 37°C to activate the enzyme.

  • Initiate the reaction by adding the substrate, pyruvate.

  • Immediately measure the change in absorbance at 340 nm over time. The rate of NADH formation is directly proportional to the PDC activity.

  • To test for inhibition, pre-incubate the enzyme with varying concentrations of (R)-lipoic acid or this compound before adding pyruvate.

α-Ketoglutarate Dehydrogenase (α-KGDH) Activity Assay (Spectrophotometric)

This protocol outlines a method to measure the activity of the α-ketoglutarate dehydrogenase complex, which is analogous to the PDC assay.

Materials:

  • Phosphate buffer (pH 7.2)

  • α-Ketoglutarate

  • Coenzyme A (CoA)

  • NAD+

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl₂)

  • Enzyme source (e.g., isolated mitochondria)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction cocktail containing phosphate buffer, MgCl₂, TPP, CoA, and NAD+.

  • Add the enzyme preparation to the cocktail.

  • Start the reaction by adding α-ketoglutarate.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • For inhibition studies, introduce different concentrations of (R)-lipoic acid or this compound to the reaction mixture prior to the addition of the substrate.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways influenced by lipoic acid and a generalized experimental workflow.

experimental_workflow General Enzymatic Assay Workflow prep Prepare Reaction Mixture (Buffer, Cofactors) enzyme Add Enzyme Source prep->enzyme incubate Pre-incubate with (R)- or this compound (for inhibition studies) enzyme->incubate substrate Add Substrate (Pyruvate or α-Ketoglutarate) enzyme->substrate (for activity without inhibitor) incubate->substrate measure Measure Absorbance Change at 340 nm substrate->measure analyze Analyze Data (Calculate Vmax, Km, Ki) measure->analyze

General workflow for enzymatic assays.

insulin_signaling Lipoic Acid and the Insulin Signaling Pathway cluster_cell Cell Membrane Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS-1 IR->IRS PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose Glucose Uptake GLUT4->Glucose LA (R)-Lipoic Acid LA->PI3K activates

(R)-Lipoic acid enhances insulin sensitivity via the PI3K/Akt pathway.

nrf2_pathway Lipoic Acid and the Nrf2 Antioxidant Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LA Lipoic Acid Keap1 Keap1 LA->Keap1 inactivates Nrf2_c Nrf2 Keap1->Nrf2_c sequesters Nrf2_n Nrf2 Nrf2_c->Nrf2_n translocates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes

Lipoic acid activates the Nrf2 antioxidant response pathway.

References

A Comparative Guide to Analytical Methods for (S)-Lipoic Acid Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of (S)-lipoic acid, the less biologically active enantiomer of lipoic acid. The selection of an appropriate analytical method is critical for researchers in drug development and quality control to ensure the enantiomeric purity and proper quantification of the active (R)-lipoic acid. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE) for this purpose, supported by experimental data from various studies.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound is often dependent on the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the quantitative performance of different analytical techniques based on published validation data.

ParameterChiral HPLC-UVChiral LC-MS/MSChiral Capillary Electrophoresis
Linearity Range 5 - 1250 ng/mL[1]0.5 - 100 ng/mL[2][3]2.5 - 80 µmol/L
Correlation Coefficient (r²) > 0.999[1]> 0.9999[2][3]0.9998
Limit of Detection (LOD) ~15 ng/mL (derivatized)[4]0.1 ng/mL[2][3]1.2 µmol/L
Limit of Quantitation (LOQ) 5 ng/mL[1]0.5 ng/mL[2][3]2.5 µmol/L
Accuracy (% Recovery) 93.7 - 103.1% (for both enantiomers)[3]93.7 - 103.1%[3]Not explicitly stated in searched literature
Precision (%RSD) Intraday: ≤ 6.94%, Interday: ≤ 7.05% (for both enantiomers)[3]Intraday: ≤ 6.94%, Interday: ≤ 7.05%[3]< 10%
Sample Matrix Plasma[1][4], Urine[3], Cosmetic Creams[5]Rat Plasma[2], Human Urine[3]Human Urine
Common Chiral Selector Chiral Stationary Phase (e.g., Chiralpak AD-RH, Chiralpak IA-3)[6][7][8]Chiral Stationary Phase (e.g., CHIRALPAK AD-3R)[2][3]Cyclodextrins (e.g., trimethyl-β-cyclodextrin)

Experimental Workflow & Method Comparison

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for this compound.

Analytical_Method_Cross_Validation_Workflow Workflow for Cross-Validation of this compound Analytical Methods cluster_Preparation Sample Preparation cluster_Analysis Chromatographic/Electrophoretic Analysis cluster_Validation Method Validation & Comparison cluster_Output Outcome Sample Racemic Lipoic Acid Standard or Test Sample Extraction Matrix Extraction (e.g., LLE, SPE, PP) Sample->Extraction Derivatization Optional Derivatization (for HPLC-Fluorescence or GC) Extraction->Derivatization HPLC Chiral HPLC-UV/Fluorescence Extraction->HPLC LCMS Chiral LC-MS/MS Extraction->LCMS CE Chiral Capillary Electrophoresis Extraction->CE Derivatization->HPLC If derivatized Validation Validate Each Method for: - Linearity & Range - Accuracy & Precision - LOD & LOQ - Specificity HPLC->Validation LCMS->Validation CE->Validation Comparison Comparative Data Analysis Validation->Comparison Result Selection of Optimal Method for this compound Quantification Comparison->Result

Caption: A flowchart illustrating the process of sample preparation, analysis by different methods, and subsequent validation and comparison for selecting the optimal analytical technique for this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods described in the cited literature and serve as a representative guide.

Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the enantioselective determination of lipoic acid in various matrices.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a quaternary pump, and an autosampler.

  • Chiral Column: Chiralpak IA-3 (100 x 4.6 mm, 3 µm) or a similar amylose-based chiral stationary phase.[7]

  • Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1, v/v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare stock solutions of (R/S)-lipoic acid in methanol.

    • For plasma samples, perform protein precipitation by adding acetonitrile, followed by centrifugation.[8]

    • For other matrices, a suitable liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary.

    • The supernatant or the reconstituted extract is then injected into the HPLC system.

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of this compound are expected.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chiral Column: CHIRALPAK AD-3R (or similar) is effective for enantioseparation.[3]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile, methanol, and an aqueous solution with a modifier like formic acid (e.g., acetonitrile-methanol-10 mM formic acid; 25:25:50, v/v/v).[3]

  • Flow Rate: 0.3 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used.[3]

  • MRM Transitions: For lipoic acid, the transition m/z 205.0 → 170.9 is typically monitored.[3] An internal standard, such as a deuterated analog, should be used.

  • Sample Preparation:

    • For urine samples, a solid-phase extraction (SPE) using a cartridge like Oasis® MAX can be employed for cleanup.[3]

    • For plasma, protein precipitation with acetonitrile containing an internal standard is a common approach.[8]

    • The final extract is evaporated and reconstituted in the mobile phase before injection.

Chiral Capillary Electrophoresis (CE)

CE is a powerful technique for chiral separations, offering high efficiency and low sample consumption.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: A standard fused-silica capillary (e.g., 64.5 cm total length, 56 cm effective length, 50 µm I.D.).

  • Background Electrolyte (BGE): A buffer solution, such as a borate buffer (e.g., 58 mM, pH 10), containing a chiral selector.[9]

  • Chiral Selector: Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (e.g., 6 mM) is an effective chiral selector for lipoic acid enantiomers.[9]

  • Applied Voltage: 24 kV.[9]

  • Temperature: 15°C.[9]

  • Detection: UV detection at a suitable wavelength (e.g., 200 nm).

  • Sample Preparation:

    • For urine samples, a liquid-liquid extraction may be required.

    • In some cases, a derivatization step might be necessary to enhance detection.

    • The sample is dissolved in the BGE or a compatible solution before injection.

Logical Framework for Method Selection

The decision-making process for selecting the most appropriate analytical method can be visualized as follows:

Method_Selection_Logic Decision Tree for this compound Analytical Method Selection Start Define Analytical Requirements Sensitivity High Sensitivity Needed? (e.g., < 1 ng/mL) Start->Sensitivity Matrix Complex Matrix? (e.g., Plasma, Tissue) Sensitivity->Matrix No LCMS_Method Chiral LC-MS/MS Sensitivity->LCMS_Method Yes Throughput High Throughput Needed? Matrix->Throughput No Matrix->LCMS_Method Yes HPLC_Method Chiral HPLC-UV Throughput->HPLC_Method Yes CE_Method Chiral Capillary Electrophoresis Throughput->CE_Method No

Caption: A decision tree to guide the selection of an analytical method for this compound based on key experimental requirements.

References

Evaluating the Synergistic Effects of Lipoic Acid with Other Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipoic acid (LA), a naturally occurring antioxidant, exists in two enantiomeric forms: (R)-lipoic acid (R-LA) and (S)-lipoic acid (S-LA). While R-LA is the biologically active form, commercially available alpha-lipoic acid (ALA) supplements are often a racemic mixture of both enantiomers. Research into the therapeutic potential of lipoic acid has increasingly focused on its synergistic effects when combined with other compounds, aiming to enhance therapeutic efficacy and target multiple pathways in various disease models. This guide provides a comparative analysis of the synergistic effects of alpha-lipoic acid with metformin, vitamin E, and acetyl-L-carnitine, presenting key experimental data, detailed methodologies, and visualizations of the underlying signaling pathways. It is important to note that while the majority of studies have been conducted using racemic ALA, this guide will specify when data for individual enantiomers is available, though research specifically focused on the synergistic effects of this compound remains limited.

Synergistic Effects of Alpha-Lipoic Acid and Metformin

The combination of alpha-lipoic acid and metformin has shown significant synergistic effects, particularly in the context of diabetic complications. This synergy is largely attributed to the dual activation of the Nrf2 and AMPK signaling pathways, leading to enhanced neuroprotection and improved metabolic function.[1][2][3]

Data Presentation
ParameterALA MonotherapyMetformin MonotherapyCombination TherapyFold Increase (Combination vs. Monotherapy)Reference
Nuclear Nrf2 Translocation --Statistically validated synergistic effect (p < 0.01)3.9-fold increase[1][3]
AMPK Phosphorylation --Statistically validated synergistic effect (p < 0.01)3.2-fold increase[3]
Brain ATP Recovery --92% recovery-
Cognitive Performance ImprovedImprovedDramatically improved, approaching control levels-[1]
Fasting Blood Glucose Significant decreaseSignificant decreaseMost effective reduction-[4]
Experimental Protocols

In Vivo Model of Type 2 Diabetic Encephalopathy [1]

  • Animal Model: Male Sprague-Dawley rats were used to establish a type 2 diabetes mellitus (T2DM) model. This was achieved through the administration of a high-fat diet and a low dose of streptozotocin-nicotinamide.

  • Treatment Groups:

    • Control

    • Diabetic Control

    • ALA-treated (300 mg/kg)

    • Metformin-treated (50 mg/kg)

    • Combination-treated (ALA 300 mg/kg + Metformin 50 mg/kg)

  • Duration: 8 weeks.

  • Key Assays:

    • Western Blot Analysis: To quantify the levels of nuclear Nrf2 and phosphorylated AMPK in brain tissue.

    • Behavioral Tests: To assess cognitive function.

    • Metabolic Analysis: To measure brain ATP levels and fasting blood glucose.

  • Synergy Analysis: A combination index (CI) of less than 1.0 was used to confirm true synergistic interactions.[2]

Mandatory Visualization

Synergistic_Pathway_ALA_Metformin cluster_intracellular Intracellular cluster_nrf2 Nrf2 Pathway cluster_ampk AMPK Pathway ALA Alpha-Lipoic Acid Keap1 Keap1 ALA->Keap1 Inhibits Metformin Metformin AMPK AMPK Metformin->AMPK Activates Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE ARE Nrf2->ARE Translocates & Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription pAMPK pAMPK pAMPK->Nrf2 Phosphorylates & Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis pAMPK->Mitochondrial_Biogenesis Promotes

Caption: Synergistic activation of Nrf2 and AMPK pathways by ALA and Metformin.

Synergistic Effects of Alpha-Lipoic Acid and Vitamin E

The combination of alpha-lipoic acid and vitamin E has demonstrated synergistic antioxidant effects, leading to reduced oxidative damage in various pathological conditions.[5] This synergy is partly due to the ability of dihydrolipoic acid (the reduced form of ALA) to regenerate vitamin E from its radical form.

Data Presentation
ParameterALA MonotherapyVitamin E MonotherapyCombination Therapy% Difference in Change (Combination vs. Placebo)Reference
Tumor Necrosis Factor-alpha (TNF-α) 47% difference in change vs. placebo49% difference in change vs. placebo70% difference in change vs. placebo-[6]
Steatosis Scores --71% difference in change vs. placebo-[6]
Triglyceride Levels --43% difference in change vs. placebo-[6]
Homeostasis Model Assessment (HOMA) Scores --63% difference in change vs. placebo-[6]
Retinol Binding Protein 4 (RBP4) --51% difference in change vs. placebo-[6]
Experimental Protocols

Clinical Trial in Nonalcoholic Fatty Liver Disease (NAFLD) [7][8]

  • Study Design: Randomized, placebo-controlled, open-label, prospective clinical trial.

  • Participants: Patients with NAFLD or nonalcoholic steatohepatitis (NASH).

  • Treatment Groups:

    • Placebo

    • ALA (300 mg/day)

    • Vitamin E (700 IU/day)

    • Combination (ALA 300 mg/day + Vitamin E 700 IU/day)

  • Duration: 6 months.

  • Key Assays:

    • ELISA: To measure serum levels of TNF-α.

    • Liver Biopsy/Imaging: To assess steatosis scores.

    • Blood Chemistry: To measure triglyceride levels, HOMA scores, and RBP4.

Mandatory Visualization

VitaminE_Regeneration ALA Alpha-Lipoic Acid DHLA Dihydrolipoic Acid (Reduced Form) ALA->DHLA Reduction VitaminE_ox Vitamin E Radical (Oxidized) DHLA->VitaminE_ox Donates Electron VitaminE Vitamin E (Active) VitaminE_ox->VitaminE Regeneration ROS Reactive Oxygen Species VitaminE->ROS Neutralizes ROS->VitaminE Oxidizes

Caption: Regeneration of Vitamin E by Dihydrolipoic Acid.

Synergistic Effects of Alpha-Lipoic Acid and Acetyl-L-Carnitine

The combination of alpha-lipoic acid and acetyl-L-carnitine (ALCAR) has shown potential synergistic effects in improving mitochondrial function and reducing oxidative stress.[9][10] This combination is believed to support cellular energy production and protect against age-related cognitive decline.

Data Presentation
ParameterPlaceboCombination Therapy (ALA + ALCAR)% Changep-valueReference
Brachial Artery Diameter -Increased2.3%0.008[9]
Systolic Blood Pressure (in patients with BP above median) -Decreased from 151±20 to 142±18 mmHg-0.03[9]
Systolic Blood Pressure (in patients with metabolic syndrome) -Decreased from 139±21 to 130±18 mmHg-0.03[9]
Experimental Protocols

Double-Blind Crossover Study in Coronary Artery Disease [9]

  • Study Design: Randomized, double-blind, placebo-controlled, crossover study.

  • Participants: 36 subjects with coronary artery disease.

  • Treatment:

    • Active treatment: Combination of ALA and ALCAR.

    • Placebo.

  • Duration: 8 weeks for each treatment period.

  • Key Measurements:

    • Ultrasound: To measure brachial artery diameter as an indicator of vasodilator function.

    • Blood Pressure Monitoring: To assess changes in systolic and diastolic blood pressure.

Mandatory Visualization

Experimental_Workflow_Crossover Start Recruit 36 Patients with Coronary Artery Disease Randomization Randomization Start->Randomization GroupA Group A (n=18) Randomization->GroupA GroupB Group B (n=18) Randomization->GroupB Treatment1A 8 Weeks: ALA + ALCAR GroupA->Treatment1A Treatment1B 8 Weeks: Placebo GroupB->Treatment1B Washout Washout Period Treatment1A->Washout Treatment1B->Washout Treatment2A 8 Weeks: Placebo Washout->Treatment2A Treatment2B 8 Weeks: ALA + ALCAR Washout->Treatment2B Measurements Measure: - Brachial Artery Diameter - Blood Pressure Treatment2A->Measurements Treatment2B->Measurements Analysis Crossover Analysis Measurements->Analysis

Caption: Experimental workflow for the ALA and ALCAR crossover study.

The synergistic combination of alpha-lipoic acid with compounds like metformin, vitamin E, and acetyl-L-carnitine offers promising therapeutic avenues. The presented data highlights the enhanced efficacy of these combinations compared to monotherapies in various experimental models. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals. However, a notable gap in the current literature is the limited research specifically investigating the synergistic effects of the this compound enantiomer. Future studies focusing on the distinct roles and synergistic potential of both R-LA and S-LA are warranted to fully elucidate the therapeutic capabilities of lipoic acid and its combinations.

References

Safety Operating Guide

Proper Disposal Procedures for (S)-Lipoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of (S)-lipoic acid, tailored for researchers, scientists, and drug development professionals. All procedures must be conducted in strict accordance with local, state, and federal regulations.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location.[2]

Immediate Safety Considerations

This compound, also known as thioctic acid, is classified as harmful if swallowed and can cause skin and serious eye irritation.[3][4] It is also considered toxic to aquatic life with long-lasting effects.[3][5] Therefore, preventing its release into the environment is a primary concern during disposal.[5][6][7] Do not allow the chemical or its wash water to enter drains or sewer systems.[1][5]

Personal Protective Equipment (PPE): Before handling this compound waste, always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][4] All handling of waste should occur in a well-ventilated area, preferably within a chemical fume hood.[1]

Summary of Key Data for Disposal Decisions

While specific quantitative limits for the disposal of this compound are not defined in the provided literature, the following table summarizes its key hazard classifications and physical properties that inform safe disposal strategies.

ParameterDataSignificance for Disposal
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long lasting effects)Indicates the material is hazardous and must be treated as chemical waste.[3][5] The aquatic toxicity prohibits drain disposal.[5][6]
Physical State Solid (Crystalline Powder)[8]As a solid, there is a risk of generating dust during handling, which should be avoided.[1][7]
Combustibility Combustible solid[1]The material can burn, making incineration a viable, controlled disposal method.[1] Combustion may produce hazardous gases like sulfur oxides.[1][7]
Environmental Fate Toxic to aquatic life with long-lasting effects[3][5]Strict avoidance of release to waterways or sewer systems is mandatory.[5]
Container Contamination Empty containers may retain hazardous residue[1][3]Uncleaned containers must be handled and disposed of with the same precautions as the chemical itself.[3][5]

Step-by-Step Disposal Protocols

The appropriate disposal method depends on the form of the this compound waste: unused product, contaminated lab waste, spill cleanup material, or empty containers.

Protocol 1: Disposal of Unused or Expired this compound
  • Evaluation for Recycling: If the material is unused, uncontaminated, and within its shelf life, consider recycling options.[1] Consult the manufacturer or supplier for potential return or recycling programs.[1]

  • Chemical Waste Collection: If recycling is not an option, the unused this compound must be disposed of as chemical waste.

  • Packaging: Keep the chemical in its original, clearly labeled container.[3] If the original container is compromised, transfer the waste to a new, compatible, and properly sealed container. Label the new container clearly as "this compound Waste" and include hazard symbols.

  • Storage: Store the waste container in a designated, secure chemical waste storage area, away from incompatible materials such as strong oxidizing agents.[1][4]

  • Arrangement for Pickup: Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal company. Disposal will likely involve incineration under controlled conditions or burial in a licensed landfill specifically for chemical waste.[1]

Protocol 2: Disposal of Contaminated Lab Waste

This category includes items such as contaminated gloves, weigh boats, paper towels, and other solid materials.

  • Segregation: Do not mix this compound waste with other waste streams.[3]

  • Collection: Place all solid waste contaminated with this compound into a designated, sealed, and clearly labeled hazardous waste container (e.g., a labeled plastic bag or a designated solid waste bin).

  • Aqueous Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container for liquids. Do not pour down the drain.[5]

  • Disposal: The sealed containers of contaminated waste should be handled by your institution's hazardous waste management program for final disposal, typically via incineration.[1]

Protocol 3: Management and Disposal of Spills
  • Ensure Safety: Evacuate the immediate area if necessary. Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading or entering any drains.[1][9]

  • Cleanup of Small Spills (Solid):

    • Use dry cleanup procedures to avoid generating dust.[1][9] You may lightly dampen the material with water to prevent it from becoming airborne.[10]

    • Carefully sweep or scoop up the spilled material using an inert absorbent like vermiculite, dry sand, or earth.[2]

    • Place the collected material and cleanup supplies into a sealed, labeled container for hazardous waste.[7][9]

  • Cleanup of Large Spills: For significant spills, contact your EHS department immediately. Professional emergency responders may be required.

  • Decontamination: After collecting the spilled material, decontaminate the area with soap and water, collecting the cleaning water as hazardous aqueous waste.[11]

Protocol 4: Disposal of Empty Containers
  • Hazard Assessment: Empty containers may still contain hazardous residues and should be handled with the same precautions as the product itself.[1][3]

  • Return/Recycling: If possible, return the empty container to the supplier for reuse or recycling.[1]

  • Disposal: If the container cannot be returned or sufficiently cleaned, it must be disposed of as hazardous waste.[1] Some regulations may require you to puncture the container to prevent reuse before sending it to an authorized landfill.[1] Arrange for disposal through your EHS-approved waste vendor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_waste_type Waste Type? cluster_actions start Identify this compound Waste unused Unused Product start->unused contaminated Contaminated Lab Waste (Solid or Liquid) start->contaminated spill Spill Material start->spill container Empty Container start->container recycle Consult Supplier for Recycling/Return unused->recycle Viable? dispose_chem Dispose as Hazardous Chemical Waste unused->dispose_chem Not Viable collect_solid Collect in Labeled Solid Waste Container contaminated->collect_solid Solid collect_liquid Collect in Labeled Liquid Waste Container contaminated->collect_liquid Liquid absorb_spill Absorb with Inert Material (e.g., sand, vermiculite) spill->absorb_spill return_container Return to Supplier or Recycle if Clean container->return_container Possible? dispose_container Dispose as Hazardous Waste (Puncture if required) container->dispose_container Not Possible final_disposal Arrange Pickup by Licensed Waste Vendor (Incineration or Landfill) recycle->final_disposal dispose_chem->final_disposal collect_solid->dispose_chem collect_liquid->dispose_chem absorb_spill->collect_solid return_container->final_disposal dispose_container->final_disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling (S)-Lipoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of (S)-lipoic acid, a crucial compound in various research applications. Adherence to these procedural steps will help mitigate risks and ensure operational integrity.

This compound, like its enantiomer and racemic forms, is considered hazardous. It can be harmful if swallowed, cause skin irritation, lead to serious eye irritation, and may trigger an allergic skin reaction.[1] Therefore, proper handling and the use of appropriate personal protective equipment (PPE) are critical.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the recommended personal protective equipment to be used when handling this compound. Consistent use of this equipment is the first line of defense against potential exposure.

Protection Type Equipment Specifications and Usage Notes
Eye and Face Protection Safety glasses with side-shields or gogglesShould comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be required for supplementary protection during larger scale operations.[2][3]
Hand Protection Chemical-resistant glovesWear appropriate protective gloves to prevent skin exposure.[2][4] Nitrile or latex gloves are generally suitable.[5][6] It is crucial to check the breakthrough time of the glove material and replace gloves frequently, especially if contaminated.[7]
Body Protection Laboratory coatA full-length lab coat, worn closed with sleeves down, is required.[6] For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron should be worn.[8]
Respiratory Protection Dust respirator (e.g., N95, P2/P3 filter)Required when dusts are generated or if ventilation is inadequate.[1][3][8] The respirator must be NIOSH/MSHA or European Standard EN 149 approved.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area.[7] Use a local exhaust ventilation system or a chemical fume hood to control airborne dust levels.[8][9]

  • Ensure that a safety shower and an eye wash station are readily accessible.[10]

  • Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place, preferably refrigerated between 2 and 8 °C.[9][11]

2. Handling the Compound:

  • Avoid the formation and inhalation of dust.[2][9]

  • Do not eat, drink, or smoke in the handling area.[1][3]

  • Wash hands thoroughly with soap and water after handling the substance.[1][4][7]

  • Change contaminated clothing immediately and launder it separately before reuse.[1][3]

3. Spill Management:

  • Minor Spills: For small spills, use dry clean-up procedures to avoid generating dust.[3] Carefully sweep or vacuum the spilled solid. A vacuum cleaner must be fitted with a HEPA filter.[3] Place the collected material into a suitable, sealed container for disposal.[9]

  • Major Spills: In the event of a larger spill, clear the area of all personnel.[7] Control personal contact with the substance by using the recommended PPE.[7] Prevent the spillage from entering drains or waterways.[1][7]

  • After cleanup, wash the affected area with large amounts of water.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of this compound as hazardous waste.[1] It should be placed in a clearly labeled, sealed container.[9]

  • Disposal Method: You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[10]

  • Regulatory Compliance: All disposal methods must be in accordance with federal, state, and local environmental regulations.[1][9][10] Do not dispose of the chemical down the drain.[1][9]

  • Container Disposal: Handle uncleaned, empty containers in the same manner as the product itself.[1]

Visual Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound from initial preparation to final disposal.

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Experiment cluster_disposal 4. Waste Management prep1 Verify Ventilation (Fume Hood) prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Clean & Uncluttered) prep2->prep3 handle1 Retrieve this compound from Storage prep3->handle1 handle2 Weigh/Measure (Minimize Dust) handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Equipment handle3->clean1 disp1 Segregate Waste (Solid, Liquid, Sharps) handle3->disp1 clean2 Clean Work Area clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 disp3 Store for Disposal disp2 Label Waste Container disp1->disp2 disp2->disp3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-lipoic acid
Reactant of Route 2
(S)-lipoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.